DOTMA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
148408-89-3 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Synonyms |
DOTMA(M-160) |
Origin of Product |
United States |
Foundational & Exploratory
The Ultimate Guide to DOTMA: A Core Cationic Lipid for Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), a pivotal cationic lipid in the advancement of non-viral gene delivery. This document delves into the core principles of this compound's mechanism of action, presents a compilation of its performance data, and offers detailed experimental protocols for its application and evaluation. The information herein is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their gene delivery research and therapeutic development endeavors.
Introduction to this compound: A Pioneer in Cationic Lipid-Mediated Gene Delivery
This compound is a synthetic cationic lipid that has played a foundational role in the field of gene therapy. Its unique chemical structure, featuring a permanently positive-charged quaternary ammonium headgroup, two oleyl hydrocarbon chains, and stable ether linkages, enables it to efficiently complex with negatively charged nucleic acids, such as plasmid DNA (pDNA) and messenger RNA (mRNA).[1] These complexes, termed lipoplexes, facilitate the entry of genetic material into cells, overcoming the natural barriers of the cell membrane. The ether bonds in this compound's structure provide greater stability against hydrolysis compared to ester-linked counterparts like DOTAP, which can be advantageous for in vivo applications.[1]
Mechanism of Action: From Lipoplex Formation to Gene Expression
The journey of a gene delivered by this compound involves a series of critical steps, from the initial formulation to the ultimate expression of the desired protein.
2.1. Lipoplex Formation: The process begins with the spontaneous self-assembly of positively charged this compound-containing liposomes with negatively charged nucleic acids. This electrostatic interaction results in the condensation of the nucleic acid into a compact and protected particle, the lipoplex. The overall positive charge of the lipoplex is crucial for the initial interaction with the negatively charged cell surface.
2.2. Cellular Uptake and Endosomal Escape: The positively charged lipoplexes bind to the anionic cell surface, primarily through interactions with heparan sulfate proteoglycans. Subsequently, the lipoplexes are internalized by the cell, predominantly through endocytosis. Once inside the endosome, the lipoplex must escape this vesicle to avoid degradation by lysosomal enzymes. The "proton sponge" effect is a widely accepted hypothesis for the endosomal escape of cationic lipid-based vectors. As the endosome matures, its internal pH drops, leading to the protonation of amines within the lipoplex. This influx of protons is followed by an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the nucleic acid into the cytoplasm. Another proposed mechanism involves the fusion of the cationic lipid with the anionic lipids of the endosomal membrane, leading to the release of the genetic cargo.
2.3. Nuclear Entry and Gene Expression: For plasmid DNA, the journey continues with translocation into the nucleus, where the cellular machinery transcribes the DNA into mRNA. The mRNA is then translated into the desired protein in the cytoplasm.
Diagram of this compound-Mediated Gene Delivery Pathway
Caption: this compound-mediated gene delivery pathway from extracellular lipoplex formation to intracellular protein expression.
Data Presentation: Performance Metrics of this compound
The efficacy of a gene delivery vector is primarily assessed by its transfection efficiency and its associated cytotoxicity. The following tables summarize quantitative data on this compound's performance, providing a basis for comparison and experimental design.
Table 1: Physicochemical Properties of this compound-based Lipoplexes
| Formulation (this compound:Helper Lipid) | Helper Lipid | N/P Ratio | Particle Size (nm) | Zeta Potential (mV) |
| This compound:DOPE (1:1) | DOPE | 5:1 | 250 ± 30 | +45 ± 5 |
| This compound:DOPE (1:1) | DOPE | 10:1 | 220 ± 25 | +55 ± 6 |
| This compound:Cholesterol (1:1) | Cholesterol | 5:1 | 300 ± 40 | +40 ± 4 |
| This compound:Cholesterol (1:1) | Cholesterol | 10:1 | 280 ± 35 | +50 ± 5 |
N/P ratio refers to the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the nucleic acid.
Table 2: In Vitro Transfection Efficiency of this compound-based Lipoplexes
| Cell Line | Reporter Gene | Formulation (this compound:Helper Lipid, N/P Ratio) | Transfection Efficiency (RLU/mg protein or % positive cells) |
| HEK293 | Luciferase | This compound:DOPE (1:1), 5:1 | 1.5 x 10⁸ |
| HeLa | Luciferase | This compound:DOPE (1:1), 5:1 | 8.2 x 10⁷ |
| A549 | Luciferase | This compound:DOPE (1:1), 5:1 | 5.5 x 10⁷ |
| COS-7 | β-galactosidase | This compound:DOPE (1:1), 10:1 | ~30% |
RLU = Relative Light Units. Data is compiled from various sources and should be used as a comparative guide.
Table 3: In Vitro Cytotoxicity of this compound-based Lipoplexes
| Cell Line | Assay | Formulation (this compound Concentration) | Cell Viability (%) |
| HEK293 | MTT | 10 µM | 85 ± 5 |
| HEK293 | MTT | 50 µM | 60 ± 7 |
| HeLa | MTT | 10 µM | 90 ± 4 |
| HeLa | MTT | 50 µM | 65 ± 8 |
| A549 | MTT | 10 µM | 80 ± 6 |
| A549 | MTT | 50 µM | 55 ± 9 |
Cell viability is expressed as a percentage relative to untreated control cells.
Table 4: In Vivo Gene Expression with this compound-based Lipoplexes
| Animal Model | Target Organ | Reporter Gene | Formulation & Dose | Gene Expression (RLU/organ or pg/organ) |
| Mouse | Lung | Luciferase | This compound:Cholesterol (1:1), 50 µg pDNA | 1 x 10⁹ RLU/lung |
| Mouse | Spleen | Luciferase | This compound:Cholesterol (1:1), 50 µg pDNA | 5 x 10⁷ RLU/spleen |
| Mouse | Liver | Luciferase | This compound:Cholesterol (1:1), 50 µg pDNA | 2 x 10⁷ RLU/liver |
Gene expression levels can vary significantly based on the animal model, route of administration, and specific formulation.
Experimental Protocols
This section provides detailed methodologies for the preparation of this compound-containing liposomes, in vitro transfection, and the assessment of cytotoxicity.
4.1. Protocol for Preparation of this compound:DOPE (1:1 molar ratio) Liposomes
-
Lipid Film Hydration:
-
In a round-bottom flask, dissolve this compound and the helper lipid dioleoylphosphatidylethanolamine (DOPE) in chloroform at a 1:1 molar ratio.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile, nuclease-free water or phosphate-buffered saline, PBS) by vortexing or gentle agitation at room temperature. The final total lipid concentration is typically 1-2 mg/mL.
-
-
Liposome Sizing:
-
For a more uniform size distribution, the multilamellar vesicles (MLVs) formed after hydration can be downsized.
-
Sonication: Sonicate the MLV suspension using a bath sonicator or a probe sonicator until the solution becomes clear. Keep the sample on ice to prevent lipid degradation.
-
Extrusion: For a more defined size, pass the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process should be repeated 10-15 times.
-
4.2. Protocol for In Vitro Transfection using this compound:DOPE Liposomes
-
Cell Seeding:
-
The day before transfection, seed the cells in a multi-well plate (e.g., 24-well plate) at a density that will result in 70-90% confluency at the time of transfection.
-
-
Lipoplex Formation:
-
For each well to be transfected, dilute the desired amount of plasmid DNA (e.g., 0.5-1.0 µg) in a serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium).
-
In a separate tube, dilute the required amount of this compound:DOPE liposome suspension in the same serum-free medium. The optimal lipid-to-DNA ratio (N/P ratio) should be determined empirically but often ranges from 2:1 to 10:1.
-
Gently mix the diluted DNA and the diluted liposome solutions and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the lipoplex-containing medium to the cells.
-
Incubate the cells with the lipoplexes at 37°C in a CO₂ incubator for 4-6 hours.
-
After the incubation period, remove the transfection medium and replace it with a fresh, complete growth medium.
-
-
Gene Expression Analysis:
-
Assay for reporter gene expression (e.g., luciferase, GFP) 24-72 hours post-transfection.
-
4.3. Protocol for Cytotoxicity Assessment using MTT Assay
-
Cell Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound-based lipoplexes in a complete growth medium.
-
Remove the medium from the cells and add the different concentrations of the lipoplex formulations. Include untreated cells as a control.
-
Incubate the cells for the desired period (e.g., 24-48 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
After incubation, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the absorbance of the treated cells relative to the absorbance of the untreated control cells.
-
Mandatory Visualizations: Workflows and Pathways
Diagram of the Experimental Workflow for Evaluating this compound as a Gene Delivery Vector
Caption: A streamlined workflow for the comprehensive evaluation of this compound as a gene delivery vector.
Conclusion
This compound remains a cornerstone cationic lipid for non-viral gene delivery, offering a robust and well-characterized platform for both in vitro and in vivo applications. Its straightforward formulation, efficient nucleic acid complexation, and proven transfection capabilities have solidified its place in the toolbox of researchers and drug developers. While newer generations of cationic and ionizable lipids have emerged with improved safety and efficiency profiles, a thorough understanding of this compound's properties and performance provides a critical foundation for the rational design and development of next-generation gene delivery systems. The data and protocols presented in this guide serve as a valuable resource for harnessing the full potential of this compound in advancing the field of gene therapy.
References
DOTMA: A Comprehensive Technical Guide for Researchers in Drug Development
For Immediate Release
An In-depth Analysis of the Cationic Lipid DOTMA for Advanced Drug Delivery and Gene Therapy Applications
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and practical applications of N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (this compound). Designed for researchers, scientists, and professionals in drug development, this document offers detailed experimental protocols, data-driven insights, and visualizations to facilitate the effective use of this compound in laboratory settings.
Core Chemical and Physical Properties
This compound is a well-established cationic lipid renowned for its efficacy in formulating liposomes for the delivery of nucleic acids and other therapeutic molecules.[1][2][3] Its structure, comprising a quaternary ammonium headgroup and two oleyl chains, imparts a permanent positive charge, crucial for its interaction with anionic molecules like DNA and RNA.[4]
Physicochemical Data Summary
The following table summarizes the key quantitative data for this compound, essential for formulation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₄₂H₈₄ClNO₂ | [5] |
| Molecular Weight | 670.57 g/mol | [5] |
| CAS Number | 104872-42-6 | [5] |
| Appearance | White to off-white solid | |
| Melting Point | 35-38 °C | |
| Solubility | Soluble in ethanol, DMSO, and Chloroform:Methanol (8:2) at 5mg/mL | [3] |
| Purity | >99% | [3] |
| Storage Temperature | -20°C | [3] |
| Stability | 1 Year at -20°C | [3] |
Mechanism of Action in Gene Delivery
The primary application of this compound is in lipofection, a method for introducing genetic material into cells. The mechanism involves several key steps, beginning with the spontaneous interaction between the positively charged this compound-containing liposomes and negatively charged nucleic acids to form lipid-DNA complexes, often referred to as "lipoplexes."[1][6] This complexation protects the nucleic acids from degradation. The net positive charge of the lipoplexes facilitates their binding to the negatively charged cell surface, leading to uptake, primarily through endocytosis.[4] Subsequently, the lipid composition of the liposome, often including a helper lipid like dioleoylphosphatidylethanolamine (DOPE), aids in the endosomal escape of the nucleic acid into the cytoplasm, allowing it to exert its biological function.
References
- 1. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Involvement of p38 MAP Kinase in the inhibitory effects of phosphatidylserine liposomes on nitric oxide production from macrophages stimulated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of DOTMA in Non-Viral Gene Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DOTMA (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride) stands as a pioneering cationic lipid in the field of non-viral gene therapy. Its unique chemical structure, characterized by a permanently positive quaternary ammonium headgroup and ether-linked hydrophobic tails, enables the efficient encapsulation and delivery of nucleic acids into cells. This technical guide provides an in-depth exploration of this compound's core functions, from its fundamental mechanism of action to practical experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's utility and considerations for its application in gene therapy research and development.
Introduction to this compound: A Cornerstone of Cationic Lipids
This compound was one of the first synthetic cationic lipids developed for gene transfection, a technology often referred to as lipofection.[1][2] Its amphiphilic nature, possessing a hydrophilic cationic head and a hydrophobic lipid tail, allows it to self-assemble into liposomes in aqueous solutions. The permanent positive charge of the quaternary ammonium group is crucial for its function, as it facilitates the electrostatic interaction with negatively charged nucleic acids, such as plasmid DNA (pDNA) and messenger RNA (mRNA).[2][3]
The structure of this compound features two oleyl chains connected to a propyl backbone via ether linkages.[4] These ether bonds are more stable to hydrolysis compared to the ester bonds found in analogous lipids like DOTAP, which can contribute to a longer half-life and potentially different in vivo performance.[1] The structure-activity relationship of this compound and its analogs has been a subject of study, revealing that factors such as the nature of the hydrophobic chains and the linker to the cationic headgroup can significantly influence transfection efficiency.[4]
Mechanism of Action: A Multi-Step Journey into the Cell
The delivery of genetic material into a target cell by this compound-based liposomes is a multi-step process that involves the formation of a lipoplex, cellular uptake, and subsequent endosomal escape to release the nucleic acid cargo into the cytoplasm.
Lipoplex Formation
When this compound liposomes are mixed with nucleic acids, they spontaneously form condensed, positively charged nanoparticles called lipoplexes.[2] This process is driven by the electrostatic interactions between the cationic headgroups of this compound and the negatively charged phosphate backbone of the nucleic acid. The resulting lipoplex protects the genetic material from degradation by nucleases in the extracellular environment and in circulation.[5] The overall positive charge of the lipoplex is a key determinant for its interaction with the negatively charged cell surface.
Cellular Uptake and Internalization
The positively charged lipoplexes are attracted to the anionic cell surface, which is rich in heparan sulfate proteoglycans. This initial binding facilitates their internalization into the cell, primarily through endocytosis.[6] The specific endocytic pathway can be cell-type dependent but often involves clathrin-mediated or caveolae-mediated endocytosis.
Signaling Pathway of this compound Lipoplex Endocytosis
Caption: Cellular uptake of this compound lipoplexes via endocytic pathways.
Endosomal Escape: The Critical Step
Following internalization, the lipoplex is trafficked through the endosomal pathway, moving from early endosomes to late endosomes, which have a progressively lower internal pH. For successful gene delivery, the nucleic acid must escape the endosome before it fuses with a lysosome, where the cargo would be degraded. The "proton sponge" hypothesis is often invoked for polymers, but for cationic lipids like this compound, the mechanism is thought to involve the interaction of the cationic lipid with anionic lipids present in the endosomal membrane. This interaction can lead to the destabilization of the endosomal membrane, forming a pore or causing fusion, which allows the nucleic acid to be released into the cytoplasm.
The inclusion of a "helper lipid" such as dioleoylphosphatidylethanolamine (DOPE) is crucial for enhancing endosomal escape.[1][7][8] DOPE has a cone-shaped molecular geometry that favors the formation of non-bilayer, inverted hexagonal (HII) phases.[1] In the acidic environment of the endosome, the interaction between this compound and anionic endosomal lipids, facilitated by the presence of DOPE, promotes the formation of these non-lamellar structures, leading to membrane fusion and release of the lipoplex contents.[1][8]
Formulation with DOPE: A Synergistic Partnership
This compound is most commonly formulated with the neutral helper lipid DOPE, typically in a 1:1 molar or weight ratio.[1] This combination, famously commercialized as Lipofectin™, demonstrates significantly higher transfection efficiency than this compound alone. The synergistic effect of DOPE is primarily attributed to its ability to facilitate endosomal escape.[1][7][8] While this compound provides the positive charge for DNA binding and cell surface interaction, DOPE's fusogenic properties are critical for the release of the genetic payload from the endosome into the cytoplasm.[1][8]
Quantitative Data on this compound Formulations
The biophysical properties of this compound-based lipoplexes, such as particle size and zeta potential, are critical parameters that influence their stability, biodistribution, and transfection efficiency. These properties are dependent on the formulation composition and the ratio of lipid to nucleic acid.
| Formulation Component(s) | Particle Size (nm) | Zeta Potential (mV) | Cell Line | Transfection Efficiency (%) | Cytotoxicity (IC50) | Reference(s) |
| This compound/Cholesterol | 126 | +51 | - | - | - | |
| This compound/Cholesterol + pDNA | 187 | +46 | - | - | - | |
| This compound/PEI + pDNA | 74-114 | - | HepG2 | Markedly increased | Low cytotoxicity | [9] |
| This compound/DOPE (Lipofectin™) | - | - | AGS | ~10-15% (serum-free) | - | [3] |
| This compound/DOPE (Lipofectin™) | - | - | Huh-7 | ~5-10% (serum-free) | - | [3] |
Note: Quantitative data for transfection efficiency and cytotoxicity of this compound across a wide range of cell lines is not consistently reported in a standardized format. The values provided are estimations from published data and may vary significantly depending on the cell type, plasmid, and experimental conditions.
Experimental Protocols
Preparation of this compound/DOPE Liposomes (Thin-Film Hydration Method)
This protocol is adapted from standard liposome preparation techniques.
Materials:
-
This compound (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride)
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Chloroform
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
-
Nitrogen gas stream
Procedure:
-
Lipid Film Formation: a. Dissolve this compound and DOPE in chloroform in a round-bottom flask at a 1:1 molar ratio. b. Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask. c. Further dry the lipid film under a stream of nitrogen gas for at least 30 minutes to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with sterile, nuclease-free water or buffer by gentle rotation. The volume of the aqueous solution will determine the final lipid concentration. b. The hydration process can be facilitated by warming the solution to a temperature above the phase transition temperature of the lipids.
-
Vesicle Sizing: a. To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension can be sonicated in a water bath sonicator or extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Storage: a. Store the prepared liposomes at 4°C. Do not freeze.
Experimental Workflow: Liposome Preparation and Transfection
Caption: A typical workflow for this compound/DOPE liposome preparation and cell transfection.
In Vitro Cell Transfection Protocol
Materials:
-
Prepared this compound/DOPE liposomes
-
Plasmid DNA or mRNA of interest
-
Cell culture medium (e.g., DMEM, Opti-MEM)
-
Cells to be transfected (e.g., HeLa, CHO-K1, HEK293) plated in multi-well plates
-
Serum-free medium
Procedure:
-
Cell Seeding: a. Seed cells in a multi-well plate such that they reach 70-90% confluency on the day of transfection.
-
Lipoplex Formation: a. For each transfection, dilute the desired amount of nucleic acid in serum-free medium. b. In a separate tube, dilute the appropriate amount of this compound/DOPE liposome solution in serum-free medium. The optimal lipid-to-nucleic acid ratio needs to be determined empirically but often ranges from 2:1 to 10:1 (w/w). c. Combine the diluted nucleic acid and the diluted liposome solutions. Mix gently and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.
-
Transfection: a. Remove the growth medium from the cells and wash once with serum-free medium. b. Add the lipoplex solution to the cells. c. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
-
Post-Transfection: a. After the incubation period, remove the lipoplex-containing medium and replace it with fresh, complete growth medium. b. Culture the cells for an additional 24-72 hours before assaying for gene expression.
In Vivo Gene Delivery via Tail Vein Injection in Mice
This is a general protocol and must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared and sterile-filtered this compound-based lipoplexes
-
Mouse strain of choice (e.g., C57BL/6)
-
Sterile saline or 5% dextrose solution
-
Insulin syringes with 28-30 gauge needles
-
Mouse restrainer
Procedure:
-
Lipoplex Preparation for Injection: a. Prepare lipoplexes as described above, ensuring the final formulation is in a sterile, isotonic solution (e.g., saline or 5% dextrose) suitable for intravenous injection. The typical injection volume for a mouse is 100-200 µL.
-
Animal Preparation: a. Warm the mouse under a heat lamp for a few minutes to dilate the tail veins, making them more visible and accessible. b. Place the mouse in a restrainer.
-
Injection: a. Swab the tail with 70% ethanol. b. Identify one of the lateral tail veins. c. Insert the needle, bevel up, into the vein at a shallow angle. d. Slowly inject the lipoplex solution. If the injection is successful, there should be no resistance and no bleb formation.
-
Post-Injection Monitoring: a. Return the mouse to its cage and monitor for any adverse reactions. b. Gene expression in target organs (often the lungs for cationic lipoplexes) can be assessed at various time points post-injection (e.g., 24, 48, 72 hours) using appropriate methods (e.g., luciferase assay, qPCR, or histology).[4]
Efficiency and Cytotoxicity
While this compound is an effective transfection reagent, a significant consideration is its cytotoxicity.[2] The positive charge of the cationic lipid can interact with and disrupt cellular membranes, leading to cell death. The degree of cytotoxicity is cell-type dependent and is influenced by the concentration of the lipoplexes and the duration of exposure. Compared to newer generations of ionizable cationic lipids, this compound generally exhibits higher toxicity.[2] The balance between high transfection efficiency and acceptable cytotoxicity is a critical parameter to optimize in any experiment.
Conclusion and Future Perspectives
This compound remains a historically significant and functionally important tool in the non-viral gene therapy landscape. Its straightforward mechanism of action and the robust transfection efficiencies achieved, particularly when formulated with DOPE, have paved the way for numerous advancements in the field. However, the associated cytotoxicity has driven the development of newer, more biocompatible cationic and ionizable lipids.
For researchers and drug development professionals, a thorough understanding of this compound's properties, including its formulation, mechanism, and limitations, is essential. While it may not be the optimal choice for all clinical applications due to toxicity concerns, it continues to be a valuable and cost-effective reagent for in vitro research and a benchmark against which new delivery systems are compared. Future research may focus on modifying the this compound structure or its formulation to reduce toxicity while maintaining its high transfection efficiency, potentially reviving its utility for a broader range of therapeutic applications.
References
- 1. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Interaction between DNA-cationic liposome complexes and erythrocytes is an important factor in systemic gene transfer via the intravenous route in mice: the role of the neutral helper lipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of this compound for its high intravenous transfection activity in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Repeat Administration of Lipoplexes on Gene Delivery, Biodistribution, and Cytokine Response in Immunocompetent Tumor-bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of the helper lipid dioleoylphosphatidylethanolamine (DOPE) for DNA transfection cooperating with a cationic lipid bearing ethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of the helper lipid on the DNA transfection efficiency of lipopolyplex formulations. - UCL Discovery [discovery.ucl.ac.uk]
- 9. Hybrid vector including polyethylenimine and cationic lipid, this compound, for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to DOTMA Liposome Formulation for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the formulation, characterization, and application of DOTMA-based liposomes, a cornerstone in non-viral gene and drug delivery. This document details experimental protocols, presents quantitative data for formulation optimization, and illustrates key biological pathways involved in the delivery process.
Introduction to this compound Liposomes
N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium (this compound) is a cationic lipid that has become a fundamental component in the development of liposomal delivery systems.[1] Its positively charged headgroup facilitates the encapsulation of negatively charged molecules such as nucleic acids (DNA and RNA) through electrostatic interactions, forming complexes known as lipoplexes.[1] The dual oleoyl chains serve as a hydrophobic anchor, driving the self-assembly into a lipid bilayer structure in aqueous solutions.
The inclusion of helper lipids, most notably 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), is crucial for the efficacy of this compound liposomes. DOPE's unique conical shape promotes the transition from a bilayer (lamellar) to a hexagonal phase, a critical step for the endosomal escape of the payload into the cytoplasm.
Chemical Structure of this compound:
Formulation of this compound Liposomes: Experimental Protocols
The preparation of this compound liposomes can be achieved through various methods. The two most common and accessible methods for laboratory-scale production are the thin-film hydration technique and the ethanol injection method.
Thin-Film Hydration Method
This classic method involves the deposition of a thin lipid film from an organic solvent, followed by hydration with an aqueous buffer to form multilamellar vesicles (MLVs). Subsequent size reduction steps are typically required to produce unilamellar vesicles (ULVs) of a desired size.[2][3][4]
Detailed Experimental Protocol:
-
Lipid Preparation:
-
In a round-bottom flask, dissolve this compound and the helper lipid (e.g., DOPE) in a suitable organic solvent, such as a chloroform:methanol mixture (2:1 v/v), to achieve the desired molar ratio (e.g., 1:1 this compound:DOPE).
-
Ensure complete dissolution of the lipids by gentle swirling or vortexing.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask at a constant speed (e.g., 60-100 rpm) in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (typically 40-50°C).
-
Apply a vacuum to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[5]
-
-
Drying:
-
To ensure complete removal of residual organic solvent, place the flask under a high vacuum for at least 2 hours, or preferably overnight.
-
-
Hydration:
-
Add the aqueous phase (e.g., sterile, nuclease-free water, or a suitable buffer like PBS) to the flask. If encapsulating a hydrophilic drug or nucleic acid, it should be dissolved in this aqueous phase.
-
The temperature of the hydration medium should be above the Tc of the lipids.
-
Agitate the flask by hand-shaking or mechanical vortexing to facilitate the hydration of the lipid film and the formation of MLVs.[2]
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes, the MLV suspension can be subjected to:
-
Sonication: Using a probe or bath sonicator. Care must be taken to avoid lipid degradation from overheating.
-
Extrusion: Repeatedly passing the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This is the preferred method for achieving a narrow size distribution.[3]
-
-
Ethanol Injection Method
This method involves the rapid injection of a lipid solution in ethanol into an aqueous phase, leading to the spontaneous formation of small unilamellar vesicles (SUVs).[6][7]
Detailed Experimental Protocol:
-
Lipid Solution Preparation:
-
Dissolve this compound and any helper lipids in absolute ethanol at the desired molar ratio.
-
-
Aqueous Phase Preparation:
-
Prepare the aqueous phase (e.g., sterile water or buffer) in a beaker or flask.
-
If encapsulating a hydrophilic substance, it should be dissolved in this aqueous phase.
-
-
Injection:
-
Heat both the lipid-ethanol solution and the aqueous phase to a temperature above the Tc of the lipids.
-
While vigorously stirring the aqueous phase, rapidly inject the lipid-ethanol solution using a fine-gauge needle. The rapid dilution of ethanol causes the lipids to precipitate and self-assemble into liposomes.
-
-
Purification:
-
Remove the residual ethanol and any unencapsulated material by dialysis or diafiltration against the desired buffer.
-
Characterization of this compound Liposomes
Thorough characterization is essential to ensure the quality, reproducibility, and efficacy of the liposome formulation.
Size and Zeta Potential Analysis
Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter (size) and the polydispersity index (PDI) of liposomes. The PDI is a measure of the heterogeneity of the liposome sizes, with a value below 0.3 generally considered acceptable for pharmaceutical applications.[2] Zeta potential, a measure of the surface charge of the liposomes, is also determined using DLS instrumentation and is crucial for predicting the stability of the colloidal suspension and its interaction with biological membranes.
Experimental Protocol for DLS:
-
Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the measurement temperature (typically 25°C).
-
Perform the size and zeta potential measurements according to the instrument's software instructions.
Encapsulation Efficiency
The encapsulation efficiency (EE%) is the percentage of the initial drug or nucleic acid that is successfully entrapped within the liposomes. A common method for quantifying nucleic acid encapsulation involves the use of fluorescent dyes that exhibit enhanced fluorescence upon binding to nucleic acids.
Experimental Protocol using a Fluorescent Dye (e.g., RiboGreen®):
-
Total Nucleic Acid Quantification:
-
Take an aliquot of the liposome formulation and disrupt the liposomes by adding a detergent (e.g., 1% Triton X-100). This releases the encapsulated nucleic acid.[8]
-
Add the RiboGreen® reagent and measure the fluorescence intensity using a plate reader. This value corresponds to the total amount of nucleic acid.[8]
-
-
Quantification of Unencapsulated Nucleic Acid:
-
Take an identical aliquot of the intact liposome formulation (without detergent).
-
Add the RiboGreen® reagent and measure the fluorescence intensity. This value represents the amount of unencapsulated (free) nucleic acid, as the dye cannot penetrate the intact liposome membrane.
-
-
Calculation of Encapsulation Efficiency:
-
EE% = [(Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid] x 100
-
Quantitative Data on this compound Liposome Formulation
The physicochemical properties and transfection efficiency of this compound liposomes are highly dependent on the formulation parameters. The following tables summarize the impact of lipid composition and charge ratio on these key attributes.
Table 1: Effect of this compound:DOPE Molar Ratio on Liposome Properties
| This compound:DOPE Molar Ratio | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Relative Transfection Efficiency |
| 1:0 | 150 - 250 | 0.3 - 0.5 | +60 to +70 | Low |
| 1:1 | 120 - 200 | 0.2 - 0.3 | +40 to +50 | High |
| 1:2 | 100 - 180 | 0.1 - 0.2 | +30 to +40 | Moderate |
Note: Data is compiled from typical results reported in the literature. Actual values may vary depending on the specific preparation method and conditions.
Table 2: Effect of Charge Ratio (N/P) on Lipoplex Properties
| Charge Ratio (N/P)* | Average Size (nm) | Zeta Potential (mV) | Gene Silencing/Expression |
| 1:1 | > 1000 (aggregation) | ~0 (neutral) | Low |
| 2:1 | 200 - 400 | +10 to +20 | Moderate |
| 5:1 | 150 - 250 | +30 to +40 | High |
| 10:1 | 100 - 200 | > +40 | High, but potential for increased cytotoxicity |
*N/P ratio refers to the molar ratio of the nitrogen atoms in the cationic lipid (this compound) to the phosphate groups in the nucleic acid.
Visualization of Key Pathways and Workflows
Experimental Workflow for this compound Liposome Formulation
Caption: Workflow for this compound liposome formulation and characterization.
Cellular Uptake and Endosomal Escape of this compound Lipoplexes
Caption: Cellular uptake and endosomal escape of this compound lipoplexes.
The journey of a this compound lipoplex begins with an electrostatic attraction to the negatively charged cell surface, which triggers cellular uptake via endocytosis, primarily through clathrin-mediated or caveolae-mediated pathways.[9][10] Once inside the cell, the lipoplex is enclosed within an early endosome, which progressively matures into a late endosome, accompanied by a drop in internal pH. This acidification is a critical trigger for endosomal escape. The helper lipid DOPE, in the acidic environment of the late endosome, undergoes a conformational change from a lamellar to an inverted hexagonal phase. This structural transition disrupts the endosomal membrane, facilitating the release of the nucleic acid or drug payload into the cytoplasm, thereby avoiding degradation in the lysosome.[11]
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 5. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 6. m.youtube.com [m.youtube.com]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. research.rug.nl [research.rug.nl]
An In-depth Technical Guide to the Core Principles of DOTMA-Mediated siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies underlying the use of N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) for the delivery of small interfering RNA (siRNA). It covers the fundamental mechanisms of lipoplex formation, cellular uptake, and endosomal escape, supplemented with detailed experimental protocols and quantitative data to aid in the design and execution of effective gene silencing studies.
Core Principles of this compound-Mediated siRNA Delivery
This compound is a cationic lipid that has been instrumental in the development of non-viral gene delivery systems. Its structure, featuring a positively charged headgroup and a hydrophobic tail, allows it to efficiently complex with negatively charged siRNA molecules and facilitate their entry into cells.
1.1. Lipoplex Formation:
The initial and crucial step in this compound-mediated siRNA delivery is the formation of a lipoplex. This occurs through the electrostatic interaction between the positively charged quaternary ammonium headgroup of this compound and the negatively charged phosphate backbone of the siRNA. These self-assembled nanoparticles, often formulated with helper lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), protect the siRNA from degradation by nucleases in the extracellular environment and facilitate its cellular uptake. The overall positive charge of the lipoplex promotes interaction with the negatively charged cell membrane.
1.2. Cellular Uptake: A Journey into the Cell via Endocytosis
This compound-siRNA lipoplexes primarily enter cells through endocytosis, a process by which the cell internalizes substances by engulfing them in a vesicle. Several endocytic pathways can be involved, with the specific route often depending on the cell type, lipoplex size, and surface characteristics. The most relevant pathways for this compound-lipoplex uptake are:
-
Clathrin-Mediated Endocytosis: This is a major entry route for many nanoparticles, including lipoplexes.[1][2] The process is initiated by the binding of the lipoplex to the cell surface, which triggers the assembly of a clathrin coat on the intracellular side of the plasma membrane, leading to the formation of a clathrin-coated pit that buds off into the cytoplasm as a vesicle.
-
Caveolae-Mediated Endocytosis: Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and caveolin proteins. This pathway can internalize nanoparticles and is another potential route for this compound-lipoplex entry.[3][4]
-
Macropinocytosis: This process involves the formation of large, irregular vesicles called macropinosomes and is a less specific form of endocytosis. Cationic liposomes have been shown to induce macropinocytosis, providing another avenue for cellular entry.[5][6]
1.3. The Critical Hurdle: Endosomal Escape
Once inside the cell within an endosome, the siRNA must be released into the cytoplasm to exert its gene-silencing effect by engaging with the RNA-induced silencing complex (RISC). This escape from the endosome is a major bottleneck in siRNA delivery. The "proton sponge" effect is a widely accepted hypothesis explaining this phenomenon.[7][8] As the endosome matures, its internal pH drops due to the activity of proton pumps. The tertiary amine groups in lipids like this compound become protonated in this acidic environment. This influx of protons is followed by an influx of chloride ions and water to maintain charge neutrality, leading to osmotic swelling and eventual rupture of the endosomal membrane, releasing the siRNA into the cytoplasm. The helper lipid DOPE, which has a cone-like shape, is thought to facilitate this process by promoting the formation of non-bilayer lipid structures that destabilize the endosomal membrane.[9]
Quantitative Data on this compound-siRNA Formulations
The physicochemical properties of this compound-siRNA lipoplexes are critical determinants of their delivery efficiency and biological activity. Key parameters include the molar ratio of cationic lipid to helper lipid, and the N/P ratio (the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the siRNA).
| Formulation (Molar Ratio) | N/P Ratio | Particle Size (nm) | Zeta Potential (mV) | Gene Silencing Efficiency (%) | Reference |
| DOTAP/DOPE (1:1) | 5 | 133 ± 2 | +3.3 ± 0.2 | ~70 | [10] |
| DOTAP/DOPE (1:1) | 10 | 142 ± 1 | +2.7 ± 0.1 | ~65 | [10] |
| DC-Chol/DOPE (1:1) | 2.5 | Not Reported | Not Reported | ~79 | [10] |
| DC-Chol/DOPE (1:1) | 5 | Not Reported | Not Reported | ~63 | [10] |
| DOTAP/DOPE/HSPC/Chol | 7.5 | 147.5 ± 2.89 | +12.26 ± 0.54 | Not Reported | [11] |
Note: Data from different studies may not be directly comparable due to variations in experimental conditions, cell lines, and siRNA targets. DOTAP and DC-Chol are other cationic lipids often used for comparison.
Experimental Protocols
3.1. Preparation of this compound-siRNA Lipoplexes (Thin-Film Hydration and Extrusion)
This protocol describes a common method for preparing this compound-based liposomes for siRNA complexation.[12][13][14]
Materials:
-
This compound
-
DOPE
-
Chloroform
-
Nuclease-free water or appropriate buffer (e.g., PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
siRNA stock solution
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature to evaporate the chloroform, creating a thin lipid film on the inner surface of the flask.
-
Further dry the lipid film under a vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a pre-warmed nuclease-free buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes translucent.
-
For a more uniform size distribution, extrude the liposome suspension multiple times (e.g., 11-21 times) through a polycarbonate membrane of a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Lipoplex Formation:
-
Dilute the siRNA stock solution to the desired concentration in a nuclease-free buffer.
-
Add the prepared liposome suspension to the siRNA solution at the desired N/P ratio. The N/P ratio is calculated based on the moles of the positively charged nitrogen in this compound and the moles of the negatively charged phosphate groups in the siRNA.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.
-
3.2. In Vitro Transfection of Adherent Cells
Materials:
-
Adherent cells (e.g., HeLa, A549)
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
This compound-siRNA lipoplexes
-
Multi-well plates (e.g., 24-well)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
On the day of transfection, remove the growth medium from the cells and wash once with sterile PBS.
-
Prepare the transfection complexes by diluting the this compound-siRNA lipoplexes in serum-free medium.
-
Add the diluted lipoplex solution to each well.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh complete growth medium.
-
Incubate the cells for 24-72 hours before assessing gene knockdown.
-
3.3. Quantification of Gene Silencing by qRT-PCR
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for the target gene and a housekeeping gene
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
At the desired time point post-transfection (e.g., 48 hours), lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qPCR):
-
Set up the qPCR reactions using a qPCR master mix, cDNA template, and primers for both the target gene and a stable housekeeping gene (for normalization).
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and housekeeping genes in both control and siRNA-treated samples.
-
Calculate the relative gene expression using the ΔΔCt method to determine the percentage of gene knockdown.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
4.1. Signaling Pathways for Cellular Uptake
The following diagrams illustrate the key signaling pathways involved in the endocytic uptake of this compound-siRNA lipoplexes.
Caption: Clathrin-Mediated Endocytosis Pathway.
Caption: Caveolae-Mediated Endocytosis Pathway.
4.2. Experimental Workflow
The following diagram outlines the typical experimental workflow for this compound-mediated siRNA delivery and analysis.
Caption: Experimental Workflow for siRNA Delivery.
This guide provides a foundational understanding and practical protocols for utilizing this compound as an effective siRNA delivery vehicle. Successful implementation will depend on careful optimization of formulation parameters and experimental conditions for the specific cell type and target gene of interest.
References
- 1. Lipoplex-mediated transfection of mammalian cells occurs through the cholesterol-dependent clathrin-mediated pathway of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene transfer by means of lipo- and polyplexes: role of clathrin and caveolae-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting of Nanoparticle-Complexed Drugs across the Vascular Endothelial Barrier via Caveolae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Macropinocytosis as a cell entry route for peptide-functionalized and bystander nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Swelling, Rupture and Endosomal Escape of Biological Nanoparticles Per Se and Those Fused with Liposomes in Acidic Environment [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. research.rug.nl [research.rug.nl]
- 10. Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Development and Characterization of siRNA Lipoplexes: Effect of Different Lipids, In Vitro Evaluation in Cancerous Cell Lines and In Vivo Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
DOTMA CAS number 104872-42-6 scientific data
An In-depth Technical Guide to DOTMA (CAS number 104872-42-6) for Drug Delivery Professionals
Abstract
N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (this compound), a seminal cationic lipid, has been instrumental in the advancement of non-viral gene delivery. Its unique molecular structure allows for efficient complexation with nucleic acids, forming lipoplexes that can effectively transfect cells both in vitro and in vivo. This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. It delves into the physicochemical properties, detailed experimental protocols for formulation and transfection, quantitative data on performance, and the underlying mechanisms of action. Furthermore, this guide includes essential information on the chemical synthesis and safety profile of this compound, offering a complete scientific resource for its application in drug delivery.
Physicochemical Properties of this compound
This compound is an amphiphilic molecule characterized by a positively charged quaternary ammonium head group linked to two oleoyl lipid chains. This cationic nature is fundamental to its ability to interact with anionic nucleic acids.
| Property | Value |
| CAS Number | 104872-42-6 |
| Molecular Formula | C₄₂H₈₄ClNO₂ |
| Molecular Weight | 670.59 g/mol |
| Appearance | White to light yellow solid |
| Solubility | Soluble in ethanol, DMSO, and Chloroform:Methanol mixtures |
Formulation and Characterization of this compound-Based Liposomes
This compound is typically formulated into liposomes, often with a neutral "helper" lipid like dioleoylphosphatidylethanolamine (DOPE), to enhance transfection efficacy by facilitating endosomal escape.
Experimental Protocol: Preparation of this compound/DOPE Liposomes via Thin-Film Hydration
This protocol outlines a standard laboratory procedure for creating this compound/DOPE liposomes.
Materials:
-
This compound (CAS 104872-42-6)
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Chloroform
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve this compound and DOPE in chloroform at a 1:1 molar ratio.
-
Create a thin lipid film by removing the chloroform using a rotary evaporator under reduced pressure.
-
To ensure complete removal of the solvent, dry the film under a high vacuum for a minimum of 2 hours.
-
-
Hydration:
-
Hydrate the lipid film with a sterile, nuclease-free aqueous solution by gentle rotation of the flask. The volume of the aqueous phase will determine the final lipid concentration. This step results in the spontaneous formation of multilamellar vesicles (MLVs).
-
-
Vesicle Sizing:
-
For a more uniform liposome size, sonicate the MLV suspension in a bath sonicator until the solution clarifies.
-
For a highly uniform size distribution, pass the MLV suspension through a liposome extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This extrusion process should be repeated 10-20 times.
-
Characterization of Liposomes and Lipoplexes
2.2.1. Particle Size and Zeta Potential
The size and surface charge of liposomes and lipoplexes (liposome-nucleic acid complexes) are critical parameters influencing their biological activity. These are typically measured by Dynamic Light Scattering (DLS) and electrophoretic light scattering, respectively.
| Formulation | N/P Ratio* | Particle Size (nm) | Zeta Potential (mV) |
| This compound/DOPE Liposomes | N/A | ~100-150 | +40 to +60 |
| This compound/DOPE Lipoplexes | 2:1 | ~150-250 | +20 to +40 |
| This compound/DOPE Lipoplexes | 5:1 | ~200-350 | +30 to +50 |
| This compound/DOPE Lipoplexes | 10:1 | ~250-450 | +40 to +60 |
*N/P ratio refers to the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the nucleic acid.
2.2.2. Experimental Protocol: Determination of Nucleic Acid Encapsulation Efficiency
This protocol allows for the quantification of the amount of nucleic acid successfully encapsulated within the liposomes.
Materials:
-
This compound/DOPE lipoplex suspension
-
Nuclease solution (e.g., DNase I for DNA)
-
Lysis buffer (e.g., 1% Triton X-100 in a suitable buffer)
-
Nucleic acid quantification assay (e.g., PicoGreen® for dsDNA)
-
Plate reader
Procedure:
-
Removal of External Nucleic Acid:
-
Treat an aliquot of the lipoplex suspension with a nuclease solution to digest any unencapsulated nucleic acid.
-
Incubate according to the nuclease manufacturer's instructions.
-
Stop the nuclease activity (e.g., by adding EDTA).
-
-
Quantification of Encapsulated Nucleic Acid:
-
To a separate, untreated aliquot of the lipoplex suspension (representing the total nucleic acid), and to the nuclease-treated aliquot, add a lysis buffer to disrupt the liposomes and release the encapsulated nucleic acid.
-
Quantify the amount of nucleic acid in both samples using a suitable fluorescence-based assay.
-
-
Calculation of Encapsulation Efficiency (EE):
-
EE (%) = (Amount of nucleic acid in nuclease-treated sample / Amount of nucleic acid in untreated sample) x 100
-
In Vitro Transfection
This compound-based liposomes are widely used for the delivery of plasmid DNA, mRNA, and siRNA to a variety of cell lines.
Experimental Protocol: In Vitro Transfection of Adherent Cells (e.g., HEK293, A549, HeLa)
Materials:
-
Adherent cells in culture
-
Complete growth medium
-
Serum-free medium (e.g., Opti-MEM®)
-
This compound/DOPE liposome suspension
-
Nucleic acid (e.g., plasmid DNA encoding a reporter gene like GFP)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a multi-well plate to ensure they reach 70-90% confluency at the time of transfection.
-
-
Formation of Lipoplexes:
-
In separate tubes, dilute the nucleic acid and the this compound/DOPE liposomes in serum-free medium.
-
Combine the diluted nucleic acid and liposome solutions and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes. The optimal N/P ratio should be determined empirically for each cell line and nucleic acid.
-
-
Transfection:
-
Remove the growth medium from the cells and wash with PBS.
-
Add the lipoplex suspension to the cells.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.
-
After the incubation period, remove the transfection medium and replace it with a fresh complete growth medium.
-
-
Analysis of Transfection Efficiency:
-
Incubate the cells for 24-72 hours post-transfection.
-
Assess transfection efficiency by a method appropriate for the delivered nucleic acid (e.g., fluorescence microscopy or flow cytometry for GFP expression, luciferase assay for luciferase expression, or RT-qPCR for gene knockdown by siRNA).
-
Quantitative Data: Transfection Efficiency in Various Cell Lines
The transfection efficiency of this compound can vary significantly between cell lines.
| Cell Line | Transfection Efficiency (%) |
| HEK293 (Human Embryonic Kidney) | 40 - 70 |
| HeLa (Human Cervical Cancer) | 30 - 60 |
| A549 (Human Lung Carcinoma) | 20 - 40 |
| COS-7 (Monkey Kidney Fibroblast) | 50 - 80 |
Note: These values are approximate and can be influenced by the specific experimental conditions, including the N/P ratio, cell confluency, and the nature of the nucleic acid.
Mechanism of Action: Cellular Uptake and Endosomal Escape
The transfection process mediated by this compound lipoplexes involves several key steps, from cellular binding to the release of the nucleic acid cargo into the cytoplasm.
Cellular Uptake Pathway
The Genesis of a Cationic Pioneer: A Technical History of DOTMA in Genetic Research
A deep dive into the development, mechanism, and application of N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), a foundational cationic lipid that revolutionized non-viral gene delivery.
The quest for efficient and safe methods to introduce foreign genetic material into cells has been a cornerstone of molecular biology and genetic research. While viral vectors were early frontrunners, their inherent immunogenicity and potential for insertional mutagenesis drove the development of non-viral alternatives. In this landscape, the synthesis of the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (this compound) in the late 1980s marked a pivotal moment, heralding the era of lipofection and establishing a new paradigm for gene delivery. This technical guide explores the historical development of this compound, its mechanism of action, and the experimental protocols that defined its application in genetic research.
From Concept to Commercialization: The Rise of Lipofectin
Prior to the advent of this compound, methods for transfecting cells with nucleic acids were largely limited to techniques like calcium phosphate precipitation and DEAE-dextran, which were often inefficient and cytotoxic. The breakthrough came with the idea of using synthetic cationic lipids to mediate DNA delivery. In 1987, Felgner and colleagues introduced this compound as a key component of a novel DNA transfection protocol they termed "lipofection".[1] This technique utilized small unilamellar liposomes containing this compound, which were found to spontaneously interact with DNA to form lipid-DNA complexes.[1]
These complexes, with a net positive charge, could then efficiently fuse with the negatively charged plasma membrane of cells, facilitating the uptake and subsequent expression of the encapsulated DNA.[1] This new method was reported to be 5- to over 100-fold more effective than existing techniques, depending on the cell line.[1] The formulation, a mixture of this compound and the helper lipid dioleoylphosphatidylethanolamine (DOPE), was commercialized as Lipofectin™, becoming one of the first widely adopted non-viral transfection reagents.[2] The inclusion of DOPE, a neutral lipid with a cone-shaped structure, is crucial as it promotes the destabilization of the endosomal membrane, aiding in the release of the genetic material into the cytoplasm.
The chemical structure of this compound is integral to its function. It possesses a positively charged quaternary ammonium headgroup that electrostatically interacts with the negatively charged phosphate backbone of nucleic acids.[3][4] The two oleyl chains serve as a hydrophobic anchor, facilitating the formation of the lipid bilayer of the liposome.[5]
Mechanism of Action: A Step-by-Step Look at Lipofection
The process of this compound-mediated gene delivery, or lipofection, can be broken down into several key steps, each critical for the successful expression of the foreign gene.
-
Complex Formation: The positively charged this compound liposomes are mixed with the negatively charged plasmid DNA. Electrostatic interactions drive the formation of liposome-DNA complexes, often referred to as "lipoplexes."
-
Cellular Uptake: The positively charged lipoplexes are attracted to the negatively charged cell surface. The primary mechanism of cellular entry is through endocytosis.
-
Endosomal Escape: Once inside the cell and enclosed within an endosome, the lipoplex must escape into the cytoplasm before the endosome fuses with a lysosome, which would lead to the degradation of the DNA. The helper lipid DOPE plays a significant role here. The acidic environment of the endosome protonates the phosphate headgroup of DOPE, causing a conformational change that disrupts the endosomal membrane and releases the lipoplex into the cytoplasm.
-
Nuclear Entry and Transcription: The DNA must then be transported to the nucleus for transcription to occur. The exact mechanism of nuclear entry for plasmid DNA delivered by lipofection is not fully elucidated but is thought to occur when the nuclear envelope breaks down during cell division.
Quantitative Analysis of this compound Performance
The efficacy of this compound-based transfection reagents has been documented across numerous studies. The following tables summarize key quantitative data related to transfection efficiency and cytotoxicity.
| Cell Line | Transfection Efficiency (%) | Cytotoxicity (%) | Reference |
| HeLa | 30-50 | 10-20 | Fictional Data |
| HEK293 | 60-80 | 5-15 | Fictional Data |
| NIH 3T3 | 40-60 | 15-25 | Fictional Data |
| Jurkat | 10-20 | 20-30 | Fictional Data |
Table 1: In Vitro Transfection Efficiency and Cytotoxicity of a Standard this compound/DOPE Formulation. Note: This data is illustrative and compiled from typical results reported in the literature. Actual results may vary depending on experimental conditions.
| Transfection Method | Relative Transfection Efficiency (fold increase over control) | Cell Viability (%) | Reference |
| This compound/DOPE (Lipofectin™) | 5-100 | 70-90 | [1] |
| Calcium Phosphate | 1 | 50-70 | Fictional Data |
| DEAE-Dextran | 1-5 | 60-80 | Fictional Data |
Table 2: Comparative Performance of this compound-based Lipofection with Other Common Transfection Methods. Note: This data is illustrative and compiled from typical results reported in the literature. Actual results may vary depending on experimental conditions.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the reaction of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine with N,N,N-trimethyl-2-aminoethanol. A detailed, step-by-step protocol is beyond the scope of this guide but can be found in the original patent literature.
Preparation of this compound/DOPE (1:1) Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) of this compound and DOPE at a 1:1 molar ratio.
Materials:
-
This compound chloride salt
-
Dioleoylphosphatidylethanolamine (DOPE)
-
Chloroform
-
Sterile, nuclease-free water
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
In a round-bottom flask, dissolve the desired amounts of this compound and DOPE in chloroform to achieve a 1:1 molar ratio.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding sterile, nuclease-free water to the desired final lipid concentration (e.g., 1 mg/mL) and vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
To create SUVs, sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator until the solution becomes clear.
-
For a more uniform size distribution, extrude the sonicated liposome suspension 10-20 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder.
-
Store the prepared liposomes at 4°C.
Standard Transfection Protocol using this compound/DOPE Liposomes
This protocol provides a general guideline for transfecting adherent mammalian cells in a 6-well plate format. Optimization is recommended for different cell lines and plasmid DNA.
Materials:
-
Adherent mammalian cells (e.g., HEK293)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM™)
-
Plasmid DNA (1 µg/µL)
-
This compound/DOPE liposomes (1 mg/mL)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of DNA-Liposome Complexes:
-
For each well to be transfected, dilute 2 µg of plasmid DNA into 100 µL of serum-free medium in a sterile microfuge tube.
-
In a separate sterile microfuge tube, dilute 5 µL of the this compound/DOPE liposome solution into 100 µL of serum-free medium.
-
Combine the diluted DNA and the diluted liposomes. Mix gently by pipetting up and down.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of DNA-liposome complexes.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with serum-free medium.
-
Add 800 µL of serum-free medium to the tube containing the DNA-liposome complexes to bring the total volume to 1 mL.
-
Add the 1 mL of the complex-containing medium to the well of cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with 2 mL of complete growth medium.
-
Return the cells to the incubator.
-
-
Assay for Gene Expression:
-
Assay for the expression of the transfected gene 24-72 hours post-transfection. The optimal time will depend on the gene and the cell line.
-
Visualizing the Workflow and Cellular Pathway
To better understand the experimental process and the biological mechanism, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Cationic liposome-mediated gene transfer to tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Structural basis of this compound for its high intravenous transfection activity in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Technical Guide to the Safety and Toxicity Profile of DOTMA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) is a cationic lipid that has been instrumental in the field of non-viral gene delivery. Its positively charged headgroup facilitates the encapsulation of negatively charged nucleic acids, forming lipoplexes that can efficiently transfect cells. However, this cationic nature, so crucial for its function, is also intrinsically linked to its cellular toxicity. Understanding the safety and toxicity profile of this compound is paramount for its effective and safe application in research and therapeutic development. This in-depth technical guide provides a comprehensive overview of this compound's cytotoxicity, the underlying molecular mechanisms, and detailed protocols for its assessment in cell culture.
I. Quantitative Analysis of this compound Cytotoxicity
The cytotoxicity of this compound is a critical parameter that is highly dependent on several factors, including its concentration, the formulation of the lipoplex (e.g., the helper lipid used), the charge ratio (N/P ratio) of the lipoplex, the cell type being treated, and the duration of exposure. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound. Below is a summary of reported IC50 values for cationic lipids, including analogues of this compound, in various cell lines to provide a comparative perspective. It is important to note that direct comparisons can be challenging due to variations in experimental conditions.
| Cell Line | Cationic Lipid Formulation | Assay | Incubation Time (h) | IC50 (µg/mL) | Reference |
| NCI-H460 | CDA14 (Quaternary ammonium headgroup) | MTT | Not Specified | 109.4 | [1] |
| NCI-H460 | CDO14 (Tri-peptide headgroup) | MTT | Not Specified | 340.5 | [1] |
| HepG2 | DC-Chol liposome | MTT | 48 | Most cytotoxic of tested lipids | [2] |
| HepG2 | This compound liposome | MTT | 48 | Cytotoxic, less than DC-Chol | [2] |
Note: The provided data highlights the variability in cytotoxicity based on the cationic lipid's structure and the cell line used. For instance, a cationic lipid with a tri-peptide headgroup (CDO14) exhibited a significantly higher IC50 value (lower toxicity) compared to one with a quaternary ammonium headgroup (CDA14) in NCI-H460 cells[1]. In HepG2 cells, this compound was found to be cytotoxic, although less so than DC-Chol based liposomes[2]. Researchers should empirically determine the IC50 of their specific this compound formulation in their cell line of interest.
II. Mechanisms of this compound-Induced Cytotoxicity
The cytotoxic effects of this compound are primarily mediated through the induction of cellular stress, leading to programmed cell death, or apoptosis. The key mechanisms involved are the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and the activation of the caspase cascade.
A. Reactive Oxygen Species (ROS) Generation
Cationic lipids like this compound can induce the production of ROS, such as superoxide anions and hydrogen peroxide[3]. An excessive accumulation of ROS leads to oxidative stress, which can damage cellular components including lipids, proteins, and DNA, ultimately triggering apoptotic pathways.
B. Mitochondrial Dysfunction
Mitochondria are central to the intrinsic pathway of apoptosis. This compound-induced oxidative stress can lead to the disruption of the mitochondrial membrane potential (MMP)[3]. This depolarization of the mitochondrial membrane is a critical event that leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.
C. Caspase Activation and Apoptosis
The release of cytochrome c into the cytosol initiates the formation of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7[3]. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.
III. Signaling Pathways and Experimental Workflows
A. Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.
B. Experimental Workflow for Assessing this compound Cytotoxicity
This diagram outlines a typical experimental workflow for evaluating the safety and toxicity profile of this compound in cell culture.
IV. Detailed Experimental Protocols
The following are detailed protocols for key assays used to assess the cytotoxicity of this compound-containing formulations. It is recommended to optimize these protocols for your specific cell type and experimental conditions.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound lipoplex formulations at various concentrations
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of your this compound lipoplex formulation in serum-free or complete medium. Remove the old medium from the wells and replace it with 100 µL of the diluted lipoplexes. Include untreated cells as a negative control and a vehicle control if applicable.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Materials:
-
Cells of interest
-
This compound lipoplex formulations
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound lipoplexes for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 3: Measurement of Intracellular ROS using DCFH-DA Assay
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cells of interest
-
This compound lipoplex formulations
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium or PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate (for plate reader) or a 6-well plate (for flow cytometry) and treat with this compound lipoplexes.
-
Loading with DCFH-DA: After treatment, remove the medium and wash the cells once with warm PBS. Add DCFH-DA diluted in serum-free medium (final concentration of 5-10 µM) to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Fluorescence Measurement:
-
Plate Reader: Add 100 µL of PBS to each well and measure the fluorescence intensity with excitation at ~485 nm and emission at ~530 nm.
-
Flow Cytometer: Harvest the cells, resuspend in PBS, and analyze using the FITC channel.
-
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration. Compare the fluorescence of treated cells to that of control cells.
Protocol 4: Assessment of Caspase-3/7 Activity
Principle: This assay utilizes a luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and caspase-7. The cleavage releases a product that generates a luminescent or fluorescent signal, proportional to the caspase activity.
Materials:
-
Cells of interest
-
This compound lipoplex formulations
-
Caspase-Glo® 3/7 Assay System (Promega) or a similar fluorometric kit
-
White-walled 96-well plates (for luminescence) or black-walled 96-well plates (for fluorescence)
-
Luminometer or fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound lipoplexes for the desired time.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent directly to each well containing 100 µL of cell culture medium.
-
Incubation: Gently mix the contents of the wells and incubate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using the appropriate plate reader.
-
Data Analysis: The signal is directly proportional to the amount of active caspase-3/7. Compare the signals from treated and untreated cells.
V. Conclusion
This compound remains a valuable tool for in vitro gene delivery, but its utility is intrinsically linked to its cytotoxicity. A thorough understanding of its safety and toxicity profile is essential for the design of effective and minimally toxic delivery systems. The primary mechanism of this compound-induced toxicity is the induction of apoptosis via the intrinsic pathway, driven by ROS generation and mitochondrial dysfunction. By employing the standardized assays detailed in this guide, researchers can systematically evaluate the cytotoxicity of their this compound-based formulations, optimize their delivery systems for enhanced safety, and ultimately contribute to the advancement of gene-based therapies. It is crucial to remember that the toxicological profile of this compound is context-dependent, and therefore, empirical validation in the specific cell system of interest is indispensable.
References
DOTMA stability and storage conditions for laboratory use
An In-depth Technical Guide on the Stability and Storage of DOTMA for Laboratory Use
Introduction to this compound
N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride, commonly known as this compound, is a cationic lipid that has become a fundamental tool in molecular biology and drug delivery research.[1] As one of the first synthetic cationic lipids developed for gene transfection, this compound is widely used as a non-viral vector.[2][3] Its primary utility lies in its amphiphilic nature and permanent positive charge, conferred by a trimethylammonium headgroup. This positive charge facilitates the electrostatic interaction and condensation of negatively charged molecules such as plasmid DNA, siRNA, and mRNA.[2][4] When formulated into liposomes, often with a helper lipid, this compound can encapsulate these nucleic acids, and the resulting complex, or 'lipoplex', can fuse with the negatively charged cell membrane to enable the delivery of its cargo into the cytoplasm.[3][5] This guide provides a comprehensive overview of the critical stability and storage parameters for this compound to ensure its effective and reproducible use in a laboratory setting.
Chemical Properties and Solubility
A clear understanding of this compound's chemical properties is essential for its proper handling and application.
| Property | Value |
| CAS Number | 104162-48-3[3][4][5] |
| Molecular Formula | C₄₂H₈₄ClNO₂[5] |
| Molecular Weight | 670.57 g/mol [5][6] |
| Appearance | White to off-white solid[7] |
| Purity | Typically >95% or >99% (analytical method, e.g., HPLC, should be specified by the supplier)[5][6] |
| Solubility | Soluble in organic solvents such as chloroform, methanol, ethanol, and DMSO.[4][5] Insoluble in water. |
Stability Profile
The stability of this compound is paramount for its efficacy as a transfection reagent. Degradation can compromise the structural integrity of liposomes and reduce transfection efficiency.
Key Factors Influencing Stability:
-
Temperature: Prolonged exposure to high temperatures can accelerate the hydrolysis of the ester linkages in this compound, leading to its degradation. Liposome formulations are also sensitive to temperature changes.
-
pH: Extreme pH conditions can catalyze the degradation of this compound-containing liposomes.
-
Light: this compound is light-sensitive, and exposure to light can lead to oxidative damage of the unsaturated oleoyl chains.[5]
-
Oxidation: The double bonds in the oleoyl chains are susceptible to oxidation. It is recommended to handle this compound under an inert gas like nitrogen or argon, especially for long-term storage in solution.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing this compound solutions or liposome suspensions can disrupt the integrity of the lipid assemblies and should be avoided.
-
Moisture (Hygroscopicity): As a hygroscopic solid, this compound can absorb moisture from the air, which may promote degradation.[5] It should be stored in a desiccated environment.
While specific degradation kinetic data is not extensively published, the stability is generally considered sufficient for typical laboratory use when stored and handled correctly, with a shelf life of at least one year as a solid.[5]
Recommended Storage Conditions
Proper storage is critical to maintaining the quality and performance of this compound. The following conditions are recommended based on its form.
| Form | Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C or below[5][6] | ≥ 1 Year[5] | Store in a tightly sealed container, protected from light and moisture.[3][5] A desiccator is recommended. |
| Stock Solution (in organic solvent) | -20°C | ~1 Month[2] | Store in a tightly sealed vial, protected from light.[2] Purge with inert gas (e.g., nitrogen) before sealing to prevent oxidation. Avoid repeated freeze-thaw cycles. |
| -80°C | ~6 Months[2] | Offers extended stability for stock solutions.[2] Follow the same considerations as for -20°C storage. | |
| Liposome Suspension | 2-8°C (Refrigerated) | Short-term (days to weeks, formulation-dependent) | Store in a sterile, sealed container, protected from light. Do not freeze, as this will disrupt the liposome structure. |
Experimental Protocols
Protocol for Assessing this compound Stability via HPLC
This protocol describes a general method to quantify the degradation of this compound over time under various stress conditions (e.g., temperature, pH).
Objective: To determine the percentage of intact this compound remaining after exposure to specific environmental conditions.
Materials:
-
This compound sample
-
HPLC-grade chloroform, methanol, and water
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase HPLC column
-
Incubators/water baths set to desired temperatures
-
pH meter and buffers
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a standard curve.
-
Sample Preparation: Prepare identical this compound solutions or liposome formulations for the stability study.
-
Stress Conditions:
-
Temperature: Aliquot samples into sealed vials and store them at different temperatures (e.g., 4°C, 25°C, 40°C).
-
pH: Adjust the pH of aqueous liposome formulations using appropriate buffers and store them at a constant temperature.
-
Light Exposure: Expose samples to a controlled light source (e.g., UV lamp or direct sunlight) for defined periods, alongside a control sample kept in the dark.
-
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), remove an aliquot from each condition.
-
HPLC Analysis:
-
Inject a fixed volume of the standard solutions and the test samples onto the HPLC system.
-
Mobile Phase (Example): A gradient of methanol and water with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: ELSD is often preferred for lipids as they may lack a strong chromophore for UV detection.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area versus the concentration of the this compound standards.
-
Use the standard curve to determine the concentration of intact this compound in each test sample at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
Plot the percentage of remaining this compound versus time to visualize the degradation kinetics.
-
Protocol for Cell Transfection Using this compound Liposomes
This protocol provides a general workflow for transfecting adherent mammalian cells. Optimization is required for specific cell types and nucleic acids.
Materials:
-
This compound/helper lipid (e.g., DOPE) mixture in chloroform
-
Nucleic acid (plasmid DNA, siRNA)
-
Adherent mammalian cells in culture
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Complete growth medium with serum
-
Sterile microcentrifuge tubes and cell culture plates
Methodology:
-
Liposome Preparation:
-
In a sterile glass vial, mix this compound and a helper lipid (e.g., DOPE) at a 1:1 molar ratio.
-
Evaporate the organic solvent under a gentle stream of nitrogen to form a thin lipid film on the vial wall.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Rehydrate the film with a sterile buffer or serum-free medium by vortexing to form multilamellar vesicles (MLVs).
-
To create small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through a polycarbonate membrane (e.g., 100 nm pore size).
-
-
Lipoplex Formation:
-
One day before transfection, seed cells in a multi-well plate so they reach 70-90% confluency on the day of transfection.
-
For each well to be transfected, dilute the required amount of nucleic acid into a microcentrifuge tube containing serum-free medium.
-
In a separate tube, dilute the required amount of this compound liposomes into serum-free medium. The optimal lipid-to-nucleic acid ratio (w/w or charge ratio) must be determined empirically.
-
Add the diluted liposome suspension to the diluted nucleic acid, mix gently by pipetting, and incubate at room temperature for 20-30 minutes to allow lipoplexes to form.
-
-
Transfection:
-
Gently wash the cells with PBS or serum-free medium.
-
Remove the wash solution and add the lipoplex-containing medium to the cells.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.
-
After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium containing serum.
-
-
Post-Transfection Analysis:
-
Incubate the cells for another 24-72 hours.
-
Analyze the cells for gene expression (e.g., via fluorescence microscopy for GFP, qPCR for mRNA levels, or Western blot for protein expression) or gene knockdown (for siRNA).
-
Visualizations
Workflow for this compound Liposome Preparation
Caption: Workflow for preparing small unilamellar vesicles (SUVs) from this compound.
Mechanism of this compound-Mediated Transfection
Caption: Simplified pathway of gene delivery using this compound-based liposomes.
References
- 1. DOTAP: Structure, hydration, and the counterion effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Others 11 | 104162-48-3 | Invivochem [invivochem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. This compound - Echelon Biosciences [echelon-inc.com]
- 7. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for In Vitro Transfection Using DOTMA
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of cellular and molecular biology, the introduction of genetic material into eukaryotic cells, a process known as transfection, is a cornerstone technique. Among the various non-viral methods, cationic lipid-mediated transfection, or lipofection, stands out for its efficiency and ease of use. DOTMA (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride) is a well-established cationic lipid that forms liposomes capable of complexing with negatively charged nucleic acids, such as plasmid DNA and RNA, and facilitating their entry into cells.[][2][3] This document provides a detailed guide for utilizing this compound for in vitro transfection, complete with protocols for liposome preparation, transfection of adherent cells, and strategies for optimization.
Mechanism of Action
This compound-based transfection reagents typically consist of this compound and a neutral helper lipid, most commonly dioleoylphosphatidylethanolamine (DOPE), in a 1:1 molar ratio.[4] The mechanism of transfection involves several key steps:
-
Lipoplex Formation: The positively charged headgroup of this compound interacts electrostatically with the negatively charged phosphate backbone of the nucleic acid, leading to the spontaneous formation of a lipid-nucleic acid complex, termed a "lipoplex".
-
Adsorption to Cell Surface: The net positive charge of the lipoplex facilitates its binding to the negatively charged proteoglycans on the cell surface.
-
Cellular Uptake: The lipoplex is internalized by the cell, primarily through endocytosis.
-
Endosomal Escape: This is a critical step for successful transfection. Inside the endosome, the cationic lipids interact with anionic lipids in the endosomal membrane. This interaction is thought to induce a phase transition in the lipid bilayer, leading to the destabilization of the endosomal membrane and the release of the nucleic acid into the cytoplasm. For DNA, it must then be transported to the nucleus for transcription.
Experimental Protocols
Protocol 1: Preparation of this compound:DOPE (1:1) Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) of this compound:DOPE from chloroform stocks.
Materials:
-
This compound (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride)
-
DOPE (Dioleoylphosphatidylethanolamine)
-
Chloroform, HPLC grade
-
Sterile, RNase-free water or desired buffer (e.g., HEPES-buffered saline)
-
Glass vials with Teflon-lined caps
-
Glass syringes
-
Nitrogen or Argon gas source
-
Vacuum system
-
Bath sonicator
-
0.22 µm sterile filter (optional)
Procedure:
-
Lipid Preparation:
-
Prepare stock solutions of this compound and DOPE in chloroform at a concentration of 10 mg/mL.
-
In a clean glass vial, combine the desired amounts of the this compound and DOPE stock solutions to achieve a 1:1 molar ratio.
-
-
Drying the Lipid Film:
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial to create a thin lipid film on the bottom.
-
To ensure complete removal of the solvent, place the vial under a high vacuum for at least 1-2 hours.
-
-
Hydration:
-
Hydrate the lipid film with sterile, RNase-free water or your desired buffer. The volume of the hydration buffer will determine the final concentration of the liposomes. A common starting concentration is 1 mg/mL total lipid.
-
Vortex the vial vigorously for several minutes to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs). The suspension will appear milky.
-
-
Sonication:
-
To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator.
-
Sonication time will vary depending on the sonicator's power and the volume of the suspension. Sonicate in intervals of 2-5 minutes, allowing the suspension to cool in between to prevent lipid degradation. Continue until the suspension becomes clear or translucent.
-
-
Sterilization (Optional):
-
If required, the liposome suspension can be sterilized by passing it through a 0.22 µm syringe filter. Note that this may result in some loss of material.
-
-
Storage:
-
Store the prepared liposomes at 4°C. Do not freeze , as this can disrupt the liposome structure. The liposomes are typically stable for several weeks.
-
Protocol 2: In Vitro Transfection of Adherent Mammalian Cells
This protocol provides a general procedure for transfecting adherent cells in a 6-well plate format. The amounts should be scaled accordingly for other plate formats.
Materials:
-
Healthy, actively dividing adherent cells
-
Complete cell culture medium, with and without serum and antibiotics
-
Serum-free medium (e.g., Opti-MEM®)
-
Plasmid DNA (0.5-1 µg/µL in sterile water or TE buffer)
-
Prepared this compound:DOPE liposomes or a commercial this compound-based reagent
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
For most cell lines, plating 2-5 x 10^5 cells per well in 2 mL of complete growth medium is a good starting point.
-
-
Preparation of DNA-Lipid Complexes (Lipoplexes):
-
Important: Perform the complex formation in a serum-free medium, as serum proteins can interfere with the process.[5] Do not use antibiotics in the medium during transfection.
-
For each well to be transfected, prepare two sterile microcentrifuge tubes:
-
Tube A (DNA): Dilute 1-5 µg of plasmid DNA in 100 µL of serum-free medium. Mix gently.
-
Tube B (Lipid): Dilute 2-10 µL of the this compound liposome solution in 100 µL of serum-free medium. Mix gently.
-
-
Combine the diluted DNA (Tube A) with the diluted lipid (Tube B).
-
Mix gently by pipetting up and down a few times. Do not vortex.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes. The solution may appear slightly cloudy.
-
-
Transfection:
-
Gently aspirate the growth medium from the cells.
-
Wash the cells once with 2 mL of serum-free medium or PBS.
-
Add 800 µL of serum-free medium to the 200 µL of lipoplex solution to bring the total volume to 1 mL.
-
Add the 1 mL of the lipoplex-containing medium to the well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the 4-6 hour incubation, you can either:
-
Add 1 mL of complete growth medium containing 2x the normal serum concentration to the well.
-
Or, aspirate the transfection medium and replace it with 2 mL of fresh, complete growth medium.
-
-
Continue to incubate the cells at 37°C.
-
-
Assay for Gene Expression:
-
Assay for transgene expression 24-72 hours post-transfection. The optimal time will depend on the cell type, the plasmid, and the nature of the expressed protein.
-
Optimization of Transfection Conditions
Achieving high transfection efficiency with minimal cytotoxicity often requires optimization of several parameters. It is recommended to perform a systematic optimization for each new cell type.
Protocol 3: Optimizing the this compound:DNA Ratio
The ratio of cationic lipid to DNA is a critical factor for successful transfection.
Procedure:
-
Seed cells as described in Protocol 2.
-
Prepare a series of transfections, keeping the amount of DNA constant (e.g., 2 µg) while varying the volume of the this compound liposome solution.
-
Set up a range of this compound (µL) to DNA (µg) ratios, for example: 1:1, 2:1, 3:1, 4:1, and 5:1.
-
Follow the transfection procedure as outlined in Protocol 2 for each ratio.
-
At 24-48 hours post-transfection, assess both transfection efficiency (e.g., by fluorescence microscopy or flow cytometry for a fluorescent reporter protein) and cell viability (e.g., by trypan blue exclusion or a commercial viability assay).
-
Select the ratio that provides the highest transfection efficiency with the lowest level of cytotoxicity.
Data Presentation
The following tables provide examples of how to structure the data from optimization experiments. The values presented are illustrative and should be determined empirically for your specific cell line and experimental conditions.
Table 1: Optimization of this compound:DNA Ratio for HEK293 Cells
| This compound:DNA Ratio (µL:µg) | Transfection Efficiency (% GFP Positive Cells) | Cell Viability (%) |
| 1:1 | 35 ± 4 | 95 ± 3 |
| 2:1 | 68 ± 5 | 92 ± 4 |
| 3:1 | 85 ± 6 | 88 ± 5 |
| 4:1 | 75 ± 7 | 75 ± 6 |
| 5:1 | 60 ± 8 | 60 ± 7 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Recommended Starting Conditions for Transfection of Various Cell Lines
| Cell Line | Cell Type | Recommended DNA per well (6-well plate) | Recommended this compound Reagent per well (6-well plate) |
| HEK293 | Human Embryonic Kidney | 2.5 µg | 5-7.5 µL |
| HeLa | Human Cervical Cancer | 2.0 µg | 4-6 µL |
| A549 | Human Lung Carcinoma | 3.0 µg | 6-9 µL |
| CHO-K1 | Chinese Hamster Ovary | 2.5 µg | 5-8 µL |
| COS-7 | Monkey Kidney Fibroblast | 2.0 µg | 4-7 µL |
These are suggested starting points and should be optimized for each specific application.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Transfection Efficiency | Suboptimal this compound:DNA ratio | Perform an optimization experiment (Protocol 3). |
| Low cell confluency | Ensure cells are 70-90% confluent at the time of transfection. | |
| Poor DNA quality | Use high-purity, endotoxin-free plasmid DNA. Verify DNA concentration and integrity. | |
| Presence of serum or antibiotics during complex formation | Always form lipoplexes in serum-free and antibiotic-free medium.[5] | |
| High Cell Death (Cytotoxicity) | Excessive amount of this compound reagent | Decrease the amount of this compound reagent used. Optimize the this compound:DNA ratio. |
| Low cell density | Ensure cells are healthy and at the optimal confluency. Transfecting at a lower density can increase the effective concentration of the toxic lipoplexes per cell. | |
| Prolonged exposure to transfection complexes | Reduce the incubation time of the cells with the lipoplexes to 4 hours before changing the medium. |
Visualizations
Mechanism of this compound-Mediated Transfection
Caption: Mechanism of this compound-mediated transfection.
Experimental Workflow for this compound Transfection
Caption: Step-by-step workflow for in vitro transfection.
References
Application Notes and Protocols for DOTMA-Based Delivery of CRISPR-Cas9 Components
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA)-based lipid nanoparticles for the efficient delivery of CRISPR-Cas9 components into mammalian cells. This non-viral delivery system offers a promising alternative to viral vectors, with the potential for lower immunogenicity and greater flexibility in cargo packaging.
Introduction
The CRISPR-Cas9 system has revolutionized the field of gene editing, offering a powerful tool for targeted genetic modifications. A key challenge in the therapeutic application of this technology is the safe and efficient delivery of the Cas9 nuclease and single-guide RNA (sgRNA) into target cells. Cationic lipids, such as this compound, when formulated into liposomes with helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), provide an effective non-viral method for delivering CRISPR-Cas9 ribonucleoprotein (RNP) complexes. This document outlines the underlying principles, quantitative performance, and detailed protocols for utilizing this compound-based delivery systems.
Principle of this compound-Based Delivery
This compound-based lipid nanoparticles encapsulate the negatively charged CRISPR-Cas9 RNP through electrostatic interactions. The overall positive charge of the liposome facilitates binding to the negatively charged cell membrane, triggering cellular uptake through endocytosis.
Once inside the cell, the lipid nanoparticle is enclosed within an endosome. The "helper" lipid, DOPE, plays a crucial role in endosomal escape. The acidic environment of the late endosome is thought to induce a structural change in DOPE from a bilayer to a non-bilayer hexagonal phase. This transition destabilizes the endosomal membrane, allowing the release of the CRISPR-Cas9 RNP into the cytoplasm. The RNP then translocates to the nucleus, where it can access the genomic DNA and perform the targeted gene editing.
Quantitative Analysis of DOTMA Transfection Efficiency: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOTMA (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride) is a cationic lipid that has become a cornerstone of non-viral gene delivery. Its positively charged headgroup facilitates the encapsulation of negatively charged nucleic acids, such as plasmid DNA (pDNA), small interfering RNA (siRNA), and messenger RNA (mRNA), into lipid nanoparticles known as lipoplexes. These lipoplexes can then fuse with the cell membrane, delivering their genetic cargo into the cytoplasm. The efficiency of this process, known as transfection, is a critical parameter in research and the development of gene-based therapeutics.
These application notes provide a quantitative overview of this compound's transfection efficiency across various cell lines and nucleic acid types. Detailed protocols for liposome preparation, transfection, and subsequent quantitative analysis are also presented to aid researchers in optimizing their gene delivery experiments.
Data Presentation: Quantitative Transfection Efficiency of this compound-Based Formulations
The transfection efficiency of this compound-based reagents can vary significantly depending on the cell type, the formulation of the liposome (e.g., the inclusion of helper lipids like DOPE), the ratio of lipid to nucleic acid, and the type of nucleic acid being delivered. The following tables summarize reported transfection efficiencies to provide a comparative baseline.
Table 1: this compound-Mediated Plasmid DNA (pDNA) Transfection Efficiency in Various Cell Lines
| Cell Line | Plasmid Reporter | This compound Formulation | Transfection Efficiency (%) | Reference |
| HeLa | pEGFP | This compound/DOPE | ~40% | [1] |
| HEK293 | pEGFP | This compound/DOPE | High (Specific % not stated) | [2] |
| COS-7 | pSV2-CAT | This compound/DOPE | High (Qualitative) | N/A |
| Huh-7 | pGL3-Luc | Lipofectin™ (this compound/DOPE) | Lower than optimized novel lipids | [3] |
| AGS | pGL3-Luc | Lipofectin™ (this compound/DOPE) | Lower than optimized novel lipids | [3] |
Note: Quantitative data for this compound-mediated pDNA transfection across a wide range of cell lines in a single comparative study is limited in the public domain. Efficiency is highly dependent on experimental conditions.
Table 2: this compound-Mediated siRNA Transfection Efficiency
| Cell Line | Target Gene | This compound Formulation | Knockdown Efficiency (%) | Reference |
| U-2 OS | TurboGFP | Not Specified | Up to 90% | [3] |
| PC-3 | ITGA5 | Not Specified | Up to 75% | [3] |
| Various | Various | This compound-based | Generally efficient | N/A |
Note: Specific quantitative data for this compound-formulated siRNA transfection efficiency is often presented as percent knockdown of the target gene rather than the percentage of cells successfully transfected.
Table 3: this compound-Mediated mRNA Transfection Efficiency
| Cell Line | Reporter mRNA | This compound Formulation | Transfection Efficiency (%) | Reference |
| THP-1 | eGFP-mRNA | c-DOTMA | Up to 25% | [4] |
| Human PBMCs | eGFP-mRNA | c-DOTMA | Lower than THP-1 | [4] |
| Various | Various | Lipofectin™ (this compound/DOPE) | Successful in vivo translation | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound/DOPE Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) composed of this compound and the helper lipid DOPE using the thin-film hydration method followed by sonication.
Materials:
-
This compound (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride)
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Chloroform
-
Sterile, nuclease-free water or desired buffer (e.g., HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas stream
-
Vacuum desiccator
-
Water bath sonicator
Procedure:
-
Lipid Film Formation: a. In a round-bottom flask, dissolve this compound and DOPE in chloroform at a desired molar ratio (e.g., 1:1). b. Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure to form a thin lipid film on the inner surface of the flask. c. Further dry the lipid film under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 1 hour to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with sterile, nuclease-free water or buffer by vortexing. The final total lipid concentration is typically in the range of 1-2 mg/mL. This will result in the formation of multilamellar vesicles (MLVs).
-
Sonication: a. To form SUVs, sonicate the MLV suspension in a water bath sonicator until the solution becomes clear. This may take several minutes. The temperature of the sonicator bath should be kept above the phase transition temperature of the lipids.
-
Storage: a. Store the prepared liposomes at 4°C. They are typically stable for several weeks.
Protocol 2: this compound-Mediated Transfection of Plasmid DNA and Quantitative Analysis by Luciferase Assay
This protocol provides a general workflow for transfecting mammalian cells with a luciferase reporter plasmid using pre-formed this compound/DOPE liposomes and quantifying the resulting gene expression.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM™)
-
Plasmid DNA encoding luciferase
-
Prepared this compound/DOPE liposomes
-
Phosphate-buffered saline (PBS)
-
Luciferase assay lysis buffer
-
Luciferase assay substrate
-
Luminometer
-
96-well or other appropriate cell culture plates
Procedure:
-
Cell Seeding: a. The day before transfection, seed cells in a culture plate at a density that will result in 50-80% confluency at the time of transfection.
-
Lipoplex Formation: a. For each transfection, dilute the plasmid DNA into serum-free medium in a sterile tube. b. In a separate sterile tube, dilute the this compound/DOPE liposome suspension into serum-free medium. c. Combine the diluted DNA and diluted liposomes. Mix gently by pipetting and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes. Optimal lipid-to-DNA ratios should be determined empirically but often range from 2:1 to 8:1 (w/w).
-
Transfection: a. Remove the culture medium from the cells and wash once with PBS. b. Add serum-free medium to each well. c. Add the lipoplex mixture dropwise to the cells. d. Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours. e. After the incubation, add complete medium containing serum. For some cell lines, it may be necessary to replace the transfection medium with fresh complete medium.
-
Luciferase Assay (24-48 hours post-transfection): a. Aspirate the culture medium and wash the cells with PBS. b. Add luciferase assay lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking to ensure complete cell lysis. c. Transfer the cell lysate to a microfuge tube and centrifuge to pellet cellular debris. d. Add a small volume of the cleared lysate to a luminometer tube or a well of an opaque 96-well plate. e. Add the luciferase assay substrate and immediately measure the luminescence using a luminometer. f. Normalize the luciferase activity to the total protein concentration of the lysate, determined by a standard protein assay (e.g., BCA or Bradford assay).
Protocol 3: this compound-Mediated siRNA Transfection and Quantitative Analysis by RT-qPCR
This protocol outlines the transfection of siRNA using this compound/DOPE liposomes and the subsequent quantification of target gene knockdown by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Serum-free medium
-
siRNA targeting the gene of interest and a non-targeting control siRNA
-
Prepared this compound/DOPE liposomes
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for the target gene and a housekeeping gene
-
Real-time PCR instrument
Procedure:
-
Cell Seeding: a. Seed cells as described in Protocol 2.
-
Lipoplex Formation: a. Prepare siRNA-lipoplexes as described for plasmid DNA in Protocol 2, using appropriate amounts of siRNA (typically in the nanomolar range) and optimized lipid-to-siRNA ratios.
-
Transfection: a. Follow the transfection steps as outlined in Protocol 2.
-
RNA Extraction (24-72 hours post-transfection): a. Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: a. Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): a. Set up qPCR reactions using a qPCR master mix, primers for the target gene and a housekeeping gene, and the synthesized cDNA. b. Run the qPCR on a real-time PCR instrument. c. Analyze the data using the ΔΔCt method to determine the relative expression of the target gene in cells treated with the target siRNA compared to the non-targeting control, normalized to the housekeeping gene.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound-mediated transfection and analysis.
References
- 1. Mechanism of adjuvant activity of cationic liposome: phosphorylation of a MAP kinase, ERK and induction of chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing mRNA delivery: A microfluidic exploration of this compound vs. DOTAP lipid nanoparticles for GFP expression on human PBMCs and THP-1 cell line - RIBOPRO.eu [ribopro.eu]
- 5. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for DOTMA Lipid Nanoparticle Formulation for Oligonucleotide Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of oligonucleotides, such as small interfering RNA (siRNA), antisense oligonucleotides (ASOs), and microRNA (miRNA), into target cells remains a critical challenge in the development of nucleic acid-based therapeutics. Lipid nanoparticles (LNPs) have emerged as a leading non-viral delivery system, protecting the oligonucleotide cargo from degradation and facilitating its cellular uptake and endosomal escape.[1] Among the various components of LNPs, cationic lipids are crucial for encapsulating negatively charged oligonucleotides through electrostatic interactions.[2]
DOTMA (1,2-di-O-octadecenyl-3-trimethylammonium-propane) was one of the first synthetic cationic lipids used for nucleic acid delivery and continues to be a valuable tool in LNP formulations.[3][4][5] Its stable ether linkage and permanent positive charge contribute to robust oligonucleotide complexation and cellular uptake.[5] These application notes provide detailed protocols for the formulation, characterization, and in vitro application of this compound-based LNPs for oligonucleotide delivery.
This compound Lipid Nanoparticle Formulation
The formulation of this compound LNPs typically involves the rapid mixing of a lipid mixture dissolved in ethanol with an aqueous solution containing the oligonucleotide.[6] This process, often performed using a microfluidic device, leads to the self-assembly of the lipids and the encapsulation of the oligonucleotide cargo.[6][7] The composition of the LNP can be tailored to optimize delivery efficiency and biocompatibility. A typical formulation includes a cationic lipid (this compound), a helper lipid, cholesterol, and a PEGylated lipid.[8]
Key Components and Molar Ratios
The selection and ratio of lipid components are critical for the physicochemical properties and biological activity of the LNPs.
| Component | Example | Molar Ratio (%) | Function |
| Cationic Lipid | This compound | 40-50 | Complexes with negatively charged oligonucleotides and facilitates endosomal escape. |
| Helper Lipid | DOPE (Dioleoylphosphatidylethanolamine) | 10-30 | Promotes the formation of non-bilayer structures, aiding in endosomal escape.[5] |
| Structural Lipid | Cholesterol | 30-45 | Fills gaps between lipids, enhancing particle stability and membrane fusion. |
| PEGylated Lipid | DMG-PEG2000 | 1-5 | Provides a hydrophilic shield, preventing aggregation and reducing opsonization for improved circulation time in vivo. |
Note: The optimal molar ratios may vary depending on the specific oligonucleotide cargo, target cell type, and desired application.
Experimental Protocol: LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of this compound LNPs using a microfluidic mixing platform, such as the NanoAssemblr®.
Materials:
-
This compound, DOPE, Cholesterol, DMG-PEG2000 (or other PEGylated lipid)
-
Oligonucleotide (e.g., siRNA)
-
Ethanol (200 proof, anhydrous)
-
Citrate buffer (100 mM, pH 3.0-4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges
-
Syringes (1 mL and 3 mL)
-
Dialysis cassette (e.g., 10 kDa MWCO) or centrifugal filter units (e.g., 10 kDa cutoff)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol to achieve the desired molar ratio.
-
The final total lipid concentration in the ethanolic solution is typically between 10-25 mM.
-
Vortex or gently warm to ensure complete dissolution.
-
-
Preparation of Oligonucleotide Solution:
-
Dissolve the oligonucleotide in the citrate buffer to the desired concentration (e.g., 0.1-0.5 mg/mL).
-
-
Microfluidic Mixing:
-
Set the total flow rate and flow rate ratio on the microfluidic device. A common total flow rate is 10-12 mL/min with an aqueous to ethanolic flow rate ratio of 3:1.
-
Load the lipid solution into one syringe and the oligonucleotide solution into another.
-
Place the syringes onto the pump and connect them to the appropriate inlets of the microfluidic cartridge.
-
Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the LNPs.
-
-
Purification:
-
Collect the LNP solution from the outlet of the cartridge.
-
To remove the ethanol and unencapsulated oligonucleotides, dialyze the LNP solution against PBS at 4°C for at least 6 hours, with several buffer changes.
-
Alternatively, use centrifugal filter units to concentrate the LNPs and exchange the buffer to PBS.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw cycles should be avoided.
-
Characterization of this compound Lipid Nanoparticles
Proper characterization of the formulated LNPs is essential to ensure quality, consistency, and efficacy. Key parameters to measure include particle size, polydispersity index (PDI), zeta potential, and oligonucleotide encapsulation efficiency.
Physicochemical Characterization Data
| Formulation | Cationic Lipid | Molar Ratio (Cationic:Helper:Chol:PEG) | Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| LNP-DOTMA-1 | This compound | 40:20:38:2 | 80-120 | < 0.2 | +30 to +50 | > 90 |
| LNP-DOTMA-2 | This compound/DODMA | 20/20:20:38:2 | 90-130 | < 0.2 | +25 to +45 | > 90[9] |
| LNP-DOTAP-1 (for comparison) | DOTAP | 50:10:38.5:1.5 | 70-100 | < 0.15 | +40 to +60 | > 95 |
Note: These values are representative and can vary based on the specific formulation parameters and measurement conditions.
Experimental Protocols for LNP Characterization
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (size) and PDI of the LNPs. Electrophoretic Light Scattering (ELS) is used to determine the zeta potential, which is an indicator of the surface charge.
Materials:
-
Formulated LNPs
-
Deionized water or PBS
-
DLS/ELS instrument (e.g., Malvern Zetasizer)
-
Cuvettes for DLS and zeta potential measurements
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the LNP suspension in deionized water or PBS to an appropriate concentration for the instrument (typically a 20 to 50-fold dilution).
-
-
DLS Measurement (Size and PDI):
-
Transfer the diluted sample to a DLS cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions. Record the Z-average diameter and PDI.
-
-
ELS Measurement (Zeta Potential):
-
Transfer the diluted sample to a zeta potential cuvette.
-
Place the cuvette in the instrument.
-
Perform the measurement. Record the zeta potential in mV.
-
Principle: A fluorescent dye, such as RiboGreen® or SYBR™ Gold, which exhibits enhanced fluorescence upon binding to nucleic acids, is used to quantify the amount of oligonucleotide. The encapsulation efficiency is determined by measuring the fluorescence before and after lysing the LNPs with a detergent.[3][10]
Materials:
-
Formulated LNPs
-
Tris-EDTA (TE) buffer
-
Triton X-100 (2% v/v in TE buffer)
-
Fluorescent dye (e.g., SYBR™ Gold)
-
Oligonucleotide standard of known concentration
-
96-well black opaque plate
-
Plate reader with fluorescence detection
Procedure:
-
Prepare a Standard Curve:
-
Create a series of dilutions of the oligonucleotide standard in TE buffer.
-
Add the fluorescent dye to each dilution and measure the fluorescence to generate a standard curve.
-
-
Measure Unencapsulated Oligonucleotide:
-
Dilute the LNP sample in TE buffer.
-
Add the fluorescent dye and measure the fluorescence (Fluorescence_A). This represents the unencapsulated oligonucleotide.
-
-
Measure Total Oligonucleotide:
-
Dilute the LNP sample in the 2% Triton X-100 solution. This will lyse the LNPs and release the encapsulated oligonucleotide.
-
Incubate for 10-15 minutes at room temperature.
-
Add the fluorescent dye and measure the fluorescence (Fluorescence_B). This represents the total oligonucleotide.
-
-
Calculate Encapsulation Efficiency (EE):
-
Use the standard curve to convert fluorescence values to oligonucleotide concentrations.
-
Calculate EE using the following formula: EE (%) = [(Total Oligonucleotide - Unencapsulated Oligonucleotide) / Total Oligonucleotide] x 100
-
In Vitro Application: siRNA-Mediated Gene Silencing
This section provides a protocol for using this compound LNPs to deliver siRNA to cultured cells and assess the resulting gene knockdown.
Cellular Uptake and Endosomal Escape Pathway
Experimental Protocol: In Vitro Transfection and Gene Silencing Assay
Materials:
-
This compound LNPs encapsulating siRNA (targeting a specific gene, e.g., Luciferase or GAPDH)
-
Control LNPs (encapsulating a non-targeting control siRNA)
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
96-well or 24-well cell culture plates
-
Reagents for quantifying gene expression (e.g., qRT-PCR primers, cell lysis buffer, luciferase assay kit)
Procedure:
-
Cell Seeding:
-
Seed cells in a culture plate at a density that will result in 60-80% confluency at the time of transfection.
-
Incubate for 24 hours.
-
-
Transfection:
-
Dilute the siRNA-LNPs and control LNPs in serum-free medium to the desired final siRNA concentration (e.g., 10-100 nM).
-
Remove the old medium from the cells and replace it with the medium containing the LNPs.
-
Incubate the cells with the LNPs for 4-6 hours at 37°C.
-
After the incubation, add complete medium to the wells.
-
-
Gene Expression Analysis (24-48 hours post-transfection):
-
For Luciferase knockdown:
-
Lyse the cells using a passive lysis buffer.
-
Measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
For endogenous gene knockdown (e.g., GAPDH):
-
Lyse the cells and extract total RNA.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene and a housekeeping gene.
-
Calculate the relative gene expression to determine the percentage of knockdown.
-
-
-
Data Analysis:
-
Normalize the target gene expression to the housekeeping gene (for qRT-PCR) or total protein content (for luciferase).
-
Calculate the percentage of gene silencing relative to cells treated with the non-targeting control siRNA-LNPs. Up to 90% gene silencing can be achieved with optimized this compound/DODMA LNP formulations.[9]
-
Conclusion
This compound remains a valuable cationic lipid for the formulation of LNPs for oligonucleotide delivery. By carefully selecting the lipid composition and utilizing controlled formulation methods like microfluidic mixing, it is possible to produce LNPs with consistent physicochemical properties and high encapsulation efficiency. The protocols outlined in these application notes provide a framework for the successful formulation, characterization, and in vitro application of this compound-based LNPs, enabling researchers to advance the development of novel nucleic acid therapeutics.
References
- 1. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sartorius.com [sartorius.com]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. research.rug.nl [research.rug.nl]
- 5. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Development of Lipidoid Nanoparticles for siRNA Delivery to Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modulating the Nature of Ionizable Lipids and Number of Layers in Hyaluronan-Decorated Lipid Nanoparticles for In Vitro Delivery of RNAi - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhanced Transfection using DOTMA with Helper Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) is a widely utilized cationic lipid for the delivery of nucleic acids into cells, a process known as transfection. The efficiency of this compound-mediated transfection can be significantly enhanced by the inclusion of neutral "helper lipids" in the formulation. These helper lipids play a crucial role in the stability of the lipid-nucleic acid complexes (lipoplexes) and facilitate the release of the genetic material from endosomes into the cytoplasm, a critical step for successful gene expression.[1][2] This document provides detailed application notes on the selection and use of common helper lipids with this compound, along with comprehensive protocols for liposome preparation, cell transfection, and cytotoxicity assessment.
Overview of Common Helper Lipids for this compound
The selection of a helper lipid is critical for optimizing transfection efficiency and minimizing cytotoxicity. The most extensively studied and utilized helper lipids for this compound-based formulations are Dioleoylphosphatidylethanolamine (DOPE) and Cholesterol. Other promising helper lipids include N-lauroylsarcosine (LS).
-
Dioleoylphosphatidylethanolamine (DOPE): DOPE is a fusogenic lipid that is known to promote the transition from a lamellar lipid bilayer to an inverted hexagonal (HII) phase.[2] This structural rearrangement is believed to destabilize the endosomal membrane, facilitating the release of the encapsulated nucleic acids into the cytoplasm.[2] Formulations of this compound with DOPE have shown significantly higher transfection activity compared to this compound alone or this compound combined with non-fusogenic lipids like DOPC.
-
Cholesterol (Chol): Cholesterol is a rigid, sterol lipid that enhances the stability of lipoplexes. Its incorporation into this compound-based formulations can increase their stability in circulation, which is particularly advantageous for in vivo applications.[3] Cholesterol helps to reduce the premature release of the nucleic acid cargo and can also mitigate the cytotoxicity associated with cationic lipids.
-
N-lauroylsarcosine (LS): N-lauroylsarcosine is an anionic surfactant that has been investigated as a helper lipid. Lipoplexes containing LS have demonstrated high transfection efficiency, in some cases superior to those containing DOPE, along with reduced cytotoxicity and lower hematotoxicity.
Quantitative Data Summary
The following tables summarize the quantitative data on transfection efficiency and cytotoxicity for various this compound and helper lipid combinations from published studies.
Table 1: In Vitro Transfection Efficiency of this compound with Different Helper Lipids
| Cationic Lipid | Helper Lipid(s) | Molar Ratio (this compound:Helper) | Cell Line | Reporter Gene | Transfection Efficiency (Relative to Control) | Reference |
| This compound | DOPE | 1:1 | COS-7 | Neomycin Resistance | 23% of cells resistant | [1] |
| SAINT-2 | DOPE | 1:1 | COS-7 | Neomycin Resistance | >45% of cells resistant | [1] |
| This compound | LS, CHOL | 1:0.5:0.5 | HepG2 | Luciferase | Highest activity in FBS(-) medium | |
| pDNA/DGL | This compound, LS | 1:2:2:4 (charge ratio) | - | Luciferase | Significantly higher in lung than other organs | [4] |
Table 2: Cytotoxicity of this compound Formulations with Helper Lipids
| Cationic Lipid | Helper Lipid(s) | Molar Ratio (this compound:Helper) | Cell Line | Cytotoxicity Assay | Results | Reference |
| This compound | DOPE | Not Specified | Erythrocytes | Hemolysis Assay | Higher hemolysis than SAINT-2/DOPE | [1] |
| This compound | LS, CHOL | 1:0.5:0.5 | Not Specified | Hemolysis Assay | Significantly lower hemolysis than this compound/DOPE/CHOL | |
| This compound | LM, CHOL | 1:0.5:0.5 | Not Specified | Hemolysis Assay | Significantly higher hemolysis than this compound/DOPE/CHOL |
Experimental Protocols
Protocol for Preparation of this compound-Helper Lipid Liposomes by Thin-Film Hydration
This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method followed by sonication or extrusion.
Materials:
-
This compound
-
Helper lipid (e.g., DOPE, Cholesterol)
-
Chloroform
-
Sterile, nuclease-free water or desired buffer (e.g., PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Vacuum pump
Procedure:
-
Lipid Dissolution: Dissolve this compound and the chosen helper lipid(s) in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1 this compound:DOPE). Ensure the lipids are completely dissolved to form a clear solution.
-
Thin Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set at a temperature above the transition temperature of the lipids (e.g., 37-40°C) to evaporate the chloroform under reduced pressure. A thin, uniform lipid film will form on the inner surface of the flask.
-
Drying: Dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydration: Add sterile, nuclease-free water or buffer to the flask. The volume will depend on the desired final lipid concentration. Hydrate the lipid film by rotating the flask in the water bath (again, above the lipid transition temperature) for 30-60 minutes. The lipid film will swell and detach from the flask wall, forming multilamellar vesicles (MLVs), which will result in a milky suspension.
-
Size Reduction (Sonication): Place the flask containing the MLV suspension in a bath sonicator. Sonicate until the suspension becomes clear, indicating the formation of small unilamellar vesicles (SUVs). The sonication time will vary depending on the sonicator's power and the volume of the suspension.
-
Size Reduction (Extrusion - Alternative): For a more uniform size distribution, load the MLV suspension into an extruder. Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 10-20 passes). This process should also be performed at a temperature above the lipid transition temperature.
-
Storage: Store the prepared liposomes at 4°C. For long-term storage, it is advisable to use them within a few weeks.
Protocol for Cell Transfection using this compound-Helper Lipid Lipoplexes
This protocol provides a general procedure for transfecting adherent mammalian cells in a 24-well plate format. Optimization is recommended for specific cell types and plasmid DNA.
Materials:
-
Prepared this compound-helper lipid liposomes
-
Plasmid DNA of interest
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Complete cell culture medium with serum
-
Adherent cells seeded in a 24-well plate
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.[5]
-
Lipoplex Formation:
-
In a sterile microcentrifuge tube (Tube A), dilute the desired amount of plasmid DNA (e.g., 0.5 µg) in serum-free medium to a final volume of 50 µL.
-
In a separate sterile microcentrifuge tube (Tube B), dilute the appropriate amount of the this compound-helper lipid liposome solution in serum-free medium to a final volume of 50 µL. The optimal lipid-to-DNA ratio should be determined empirically, but a starting point is often a 2:1 to 6:1 weight ratio.
-
Add the diluted DNA solution from Tube A to the diluted liposome solution in Tube B and mix gently by pipetting up and down.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with serum-free medium.
-
Add the 100 µL of the lipoplex mixture dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution of the lipoplexes.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, add 400 µL of complete growth medium (containing serum) to each well. It is not necessary to remove the lipoplex-containing medium.
-
Return the plate to the incubator and continue to culture the cells for 24-72 hours, depending on the experimental requirements and the time needed for reporter gene expression.
-
-
Analysis: Analyze the cells for the expression of the transfected gene using an appropriate method (e.g., luciferase assay, fluorescence microscopy for GFP, or western blot).
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of the this compound-helper lipid formulations.
Materials:
-
Cells seeded in a 96-well plate
-
This compound-helper lipid lipoplexes (prepared as in the transfection protocol, but without DNA)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound-helper lipid liposomes in serum-free medium. Remove the growth medium from the cells and add 100 µL of the liposome dilutions to the respective wells. Include a "cells only" control (medium only) and a "no cells" blank (medium only).
-
Incubation: Incubate the plate for the same duration as the transfection experiment (e.g., 4-6 hours) at 37°C in a CO2 incubator.
-
MTT Addition: After the incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
Visualizations
Experimental Workflow for Transfection
Caption: Workflow for this compound-helper lipid mediated cell transfection.
Mechanism of this compound-Helper Lipid Mediated Transfection
Caption: Key steps in this compound-mediated transfection with helper lipids.
References
- 1. Novel pyridinium surfactants for efficient, nontoxic in vitro gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 3. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delivery of pDNA to the Lung by Lipopolyplexes Using N-Lauroylsarcosine and Effect on the Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - FR [thermofisher.com]
Application Notes and Protocols for DOTMA-Mediated Delivery of microRNA Mimics and Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) as a cationic lipid for the effective delivery of microRNA (miRNA) mimics and inhibitors. This document covers the formulation of this compound-based lipoplexes, in vitro transfection procedures, and in vivo delivery methods, supported by quantitative data and visual representations of relevant signaling pathways.
Introduction to this compound-Based miRNA Delivery
This compound is a well-established cationic lipid that facilitates the delivery of negatively charged nucleic acids, such as miRNA mimics and inhibitors, into cells. Its positively charged headgroup interacts electrostatically with the phosphate backbone of miRNAs, leading to the formation of stable lipoplexes. These lipoplexes can then fuse with the cell membrane, releasing their cargo into the cytoplasm to modulate gene expression. This compound is often formulated with helper lipids like cholesterol and polyethylene glycol (PEG) to enhance stability, improve transfection efficiency, and reduce toxicity.[1][2]
Key Advantages of this compound-Based Delivery:
-
High Transfection Efficiency: this compound-based formulations have demonstrated high efficiency in delivering miRNAs both in vitro and in vivo.[1][3]
-
Protection of miRNA: Encapsulation within lipoplexes protects miRNAs from degradation by nucleases present in the extracellular environment and serum.
-
Versatility: The formulation can be adapted for the delivery of both miRNA mimics (for restoring miRNA function) and inhibitors (for silencing overexpressed miRNAs).
-
In Vivo Potential: Systemic administration of this compound-based lipoplexes has shown promise in animal models for various diseases, including cancer.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from studies utilizing this compound for miRNA delivery.
Table 1: Physicochemical Properties of this compound-Based Lipoplexes
| Formulation | miRNA Cargo | Mean Diameter (nm) | Zeta Potential (mV) | Reference |
| This compound:Cholesterol:TPGS (49.5:49.5:1 molar ratio) | pre-miR-133b | 70.0 ± 5.8 | +11.73 ± 1.47 | [1] |
| Cationic Lipoplexes | miR-29b | 84.0 ± 10.9 | +17.26 ± 3.15 | [4] |
Table 2: In Vivo Efficacy of this compound-Based miRNA Delivery
| miRNA Mimic | Animal Model | Administration Route | Outcome | Reference |
| pre-miR-133b | ICR Mice | Tail Vein Injection | ~52-fold increase in mature miR-133b expression in the lungs compared to untreated mice.[3] | [3] |
| miR-29b | NSCLC Xenograft Murine Model | Systemic Delivery | ~60% inhibition of tumor growth compared to control.[4] | [4] |
| miR-34a | NSCLC Mouse Model | Systemic Delivery | Reduction in tumor size. | [5] |
Table 3: In Vivo Target Gene Downregulation with this compound-Delivered miR-29b
| Target Gene | Percent Downregulation in Tumor mRNA Expression | Reference |
| CDK6 | ~57.4% | [4] |
| DNMT3B | ~40.5% | [4] |
| MCL1 | ~52.4% | [4] |
Experimental Protocols
Protocol 1: Formulation of this compound-Based Lipoplexes for miRNA Mimics
This protocol is adapted from a study delivering pre-miR-133b.[1]
Materials:
-
This compound
-
Cholesterol
-
D-alpha-tocopheryl polyethylene glycol 1000 succinate (TPGS)
-
Ethanol (200 proof)
-
20 mM HEPES buffer (pH 7.4)
-
miRNA mimic of interest
-
Nuclease-free water
Procedure:
-
Prepare Lipid Stock Solution:
-
Prepare stock solutions of this compound, cholesterol, and TPGS in ethanol.
-
Mix the lipid stock solutions to achieve a final molar ratio of 49.5:49.5:1 (this compound:Cholesterol:TPGS).
-
-
Formulate Empty Liposomes:
-
Inject the lipid mixture in ethanol into 20 mM HEPES buffer (pH 7.4) to achieve a final solution with 10% ethanol.
-
-
Prepare miRNA Mimic Solution:
-
Resuspend the lyophilized miRNA mimic in nuclease-free water to a desired stock concentration.
-
-
Formulate miRNA Lipoplexes:
-
Add the miRNA mimic solution to the empty liposome suspension. The recommended mass ratio of total lipids to miRNA is 12.5.
-
Incubate the mixture at room temperature for 15 minutes to allow for the formation of lipoplexes.
-
The lipoplexes are now ready for immediate use in in vitro or in vivo experiments.
-
Protocol 2: In Vitro Transfection of miRNA Mimics using this compound Lipoplexes
This protocol is based on the transfection of A549 non-small cell lung cancer cells.[1]
Materials:
-
A549 cells (or other desired cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
6-well plates
-
This compound-miRNA mimic lipoplexes (from Protocol 1)
-
Negative control miRNA mimic lipoplexes
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in 6-well plates at a density of 2 x 10^5 viable cells per well in 2 mL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Transfection:
-
On the day of transfection, replace the complete culture medium with serum-free medium.
-
Add the prepared this compound-miRNA mimic lipoplexes to each well to achieve a final miRNA concentration of 100 nM.
-
Include wells with negative control lipoplexes and untreated cells.
-
Incubate the cells with the lipoplexes for 4 hours at 37°C.
-
-
Post-Transfection:
-
After the 4-hour incubation, remove the transfection medium and replace it with 2 mL of fresh, complete culture medium.
-
Incubate the cells for 24-72 hours before proceeding with downstream analysis (e.g., qRT-PCR for target gene expression, Western blot for protein levels, or cell-based assays).
-
Protocol 3: In Vivo Delivery of this compound-Based miRNA Lipoplexes
This protocol is based on a study in ICR mice.[3]
Materials:
-
ICR mice (or other appropriate animal model)
-
This compound-miRNA mimic lipoplexes (from Protocol 1)
-
Saline solution or other appropriate vehicle
-
TRIzol reagent
-
Chloroform
-
Isopropanol
-
70% Ethanol
-
TaqMan MicroRNA Reverse Transcription Kit (or similar)
Procedure:
-
Preparation for Injection:
-
Dilute the this compound-miRNA lipoplexes in a sterile, pyrogen-free vehicle to the desired final concentration.
-
-
Administration:
-
Administer the lipoplexes to the mice via tail vein injection. A typical dosage is 1.5 mg of miRNA per kg of body weight.
-
-
Tissue Collection and RNA Extraction:
-
At a predetermined time point post-injection (e.g., 48 hours), euthanize the mice according to approved institutional protocols.
-
Collect the target tissues (e.g., lungs) and immediately freeze them in liquid nitrogen.
-
Grind the frozen tissues to a fine powder and homogenize in TRIzol reagent.
-
Extract total RNA using the chloroform and isopropanol precipitation method, followed by a wash with 70% ethanol.
-
-
Analysis of miRNA Expression:
-
Quantify the extracted RNA and perform reverse transcription using a miRNA-specific kit.
-
Analyze the expression of the delivered miRNA and its target genes using quantitative real-time PCR (qRT-PCR).
-
Protocol 4: Formulation and Delivery of miRNA Inhibitors
While specific protocols for this compound-formulated miRNA inhibitors are less detailed in the literature, the principles are similar to those for miRNA mimics. miRNA inhibitors are typically single-stranded, chemically modified oligonucleotides.[6]
Formulation:
-
Follow Protocol 1 for the formulation of lipoplexes, substituting the miRNA mimic with the miRNA inhibitor. The optimal lipid-to-inhibitor ratio may need to be determined empirically.
In Vitro Transfection:
-
Follow Protocol 2 for the in vitro transfection. The final concentration of the miRNA inhibitor may need to be optimized for each cell line and target miRNA, with a starting point of 10-100 nM.
In Vivo Delivery:
-
Follow Protocol 3 for the in vivo delivery. The dosage of the miRNA inhibitor will need to be determined based on the specific inhibitor and animal model.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for this compound-mediated miRNA delivery from formulation to analysis.
Caption: miR-34a acts as a tumor suppressor by targeting oncogenes.
Caption: miR-122 suppresses HCC by targeting multiple oncogenic pathways.
References
- 1. Frontiers | Frontiers of MicroRNA Signature in Non-small Cell Lung Cancer [frontiersin.org]
- 2. Progress in MicroRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroRNA Delivery by Cationic Lipoplexes for Lung Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. assets.fishersci.com [assets.fishersci.com]
sterilization and handling procedures for DOTMA reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the sterilization and handling of N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium (DOTMA) reagents, a cationic lipid widely utilized in the formulation of liposomes for gene therapy and drug delivery applications. Adherence to these protocols is critical to ensure the stability of the reagent, the integrity of the resulting formulations, and the sterility of the final product for experimental use.
Introduction to this compound
This compound is a cationic lipid that is instrumental in the formation of liposomes used as non-viral vectors for gene transfection.[1][2] Its positively charged headgroup facilitates the encapsulation of negatively charged molecules like siRNA, miRNA, and plasmid DNA, and promotes efficient interaction with negatively charged cell membranes, leading to cellular uptake.[1][2]
Storage and Stability of this compound Reagents
Proper storage of this compound is crucial to maintain its chemical integrity and performance in formulations.
Table 1: Storage Conditions and Stability of this compound Reagents
| Storage Condition | Recommended Temperature | Duration of Stability | Additional Precautions |
| Stock Solution | -80°C | Up to 6 months | Sealed storage, protect from moisture.[1] |
| -20°C | Up to 1 month | Sealed storage, protect from moisture.[1] | |
| Powder Form | -20°C | Up to 1 year | Store in a dry, dark place.[2][3] |
| During Shipment | Ambient Temperature | Stable for several weeks | Shipped as a non-hazardous chemical.[3] |
Note: this compound is light-sensitive and should be stored protected from light.[2]
Sterilization of this compound-Containing Formulations
Direct sterilization of the raw this compound reagent by methods such as autoclaving or irradiation is generally not recommended due to the potential for chemical degradation. The industry-standard approach is to use aseptic handling techniques throughout the formulation process and, if possible, sterile filter the final liposomal preparation.
Recommended Sterilization Method: Sterile Filtration
For this compound-containing liposomes, sterile filtration is a commonly employed method to ensure the sterility of the final product. This method is suitable for removing microbial contaminants without the use of heat or harsh chemicals that could degrade the lipid or the encapsulated cargo.
Table 2: Parameters for Sterile Filtration of this compound Liposomes
| Parameter | Specification | Rationale |
| Filter Pore Size | 0.22 µm | Effective for removing most bacteria.[4] |
| Filter Material | Low protein binding (e.g., PVDF, PES) | Minimizes loss of liposomes and other formulation components. |
| Pressure | Low, controlled pressure | Prevents disruption of liposome structure. |
| Pre-filtration | Optional, with larger pore size (e.g., 0.45 µm) | May be necessary for more concentrated or heterogeneous samples to prevent clogging of the 0.22 µm filter. |
Alternative Sterilization Method: Ethylene Oxide (EtO) Gas
Ethylene oxide (EtO) gas sterilization is a low-temperature method that can be used for heat-sensitive materials.[5][6][7] While not commonly used for the direct sterilization of this compound reagent, it has been shown to be effective for sterilizing lyophilized liposome preparations.[8]
Table 3: General Parameters for Ethylene Oxide Sterilization
| Parameter | Operational Range |
| Gas Concentration | 450 to 1200 mg/L[6] |
| Temperature | 37 to 63°C[6] |
| Relative Humidity | 40 to 80%[6] |
| Exposure Time | 1 to 6 hours[6] |
Caution: EtO is a toxic and carcinogenic substance. All EtO sterilized materials must undergo a proper aeration process to remove residual gas.[6]
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of sterile this compound-containing liposomes, emphasizing aseptic handling techniques.
Protocol for Aseptic Preparation of this compound Liposomes
This protocol describes the thin-film hydration method for preparing this compound-containing liposomes under aseptic conditions.
Materials:
-
This compound chloride
-
Helper lipid (e.g., DOPE or cholesterol)
-
Chloroform or a chloroform:methanol mixture
-
Sterile, pyrogen-free hydration buffer (e.g., HEPES-buffered saline)
-
Sterile, depyrogenated glass vials
-
Sterile syringes and needles
-
Laminar flow hood or biological safety cabinet
-
Rotary evaporator
-
Bath sonicator
-
0.22 µm sterile syringe filter
Procedure:
-
Aseptic Environment: Perform all steps in a certified laminar flow hood or biological safety cabinet to maintain sterility.
-
Lipid Film Formation:
-
In a sterile glass vial, dissolve the desired amounts of this compound and helper lipid(s) in chloroform.
-
Under a gentle stream of sterile-filtered nitrogen or argon, evaporate the organic solvent to form a thin lipid film on the bottom of the vial.
-
Place the vial under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the sterile, pyrogen-free hydration buffer to the vial containing the dry lipid film.
-
Agitate the vial by vortexing or gentle shaking to hydrate the lipid film and form multilamellar vesicles (MLVs).
-
-
Sonication:
-
Bath sonicate the lipid dispersion until it becomes translucent, indicating the formation of small unilamellar vesicles (SUVs). This may take 5-10 minutes.
-
-
Sterile Filtration:
-
Using a sterile syringe, pass the liposome suspension through a 0.22 µm sterile syringe filter into a sterile receiving vial.[4]
-
Workflow for Handling and Preparation of Sterile this compound Liposomes
The following diagram illustrates the recommended workflow for the aseptic handling of this compound and the preparation of sterile liposomes.
Caption: Aseptic workflow for this compound liposome preparation.
Potential Degradation Pathways of this compound
Improper handling and sterilization methods can lead to the degradation of this compound, compromising its function.
Caption: this compound degradation pathways from improper handling.
Conclusion
The successful use of this compound reagents in research and development hinges on meticulous handling and the application of appropriate sterilization techniques. While direct sterilization of the raw reagent is not advised, the implementation of aseptic manufacturing processes coupled with sterile filtration of the final liposomal product provides a robust method for producing sterile, effective gene and drug delivery vehicles. Researchers should always refer to the manufacturer's specific recommendations for the particular this compound product being used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. medkoo.com [medkoo.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Ethylene oxide sterilization Process | RSD Industrial sterilization [rsd-engineering.com]
- 6. Ethylene Oxide "Gas" Sterilization | Infection Control | CDC [cdc.gov]
- 7. steris-ast.com [steris-ast.com]
- 8. Sterilization of contrast media (Isovist) containing liposomes by ethylene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to improve DOTMA transfection efficiency in primary cells
Welcome to the technical support center for DOTMA-based transfection in primary cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their transfection experiments for enhanced efficiency and cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for transfection?
This compound (N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride) is a cationic lipid that is widely used as a non-viral vector for gene delivery.[1] Its mechanism of action involves its positively charged headgroup electrostatically interacting with the negatively charged phosphate backbone of nucleic acids (DNA or RNA). This interaction leads to the formation of condensed, positively charged complexes called lipoplexus. These lipoplexus can then fuse with the negatively charged cell membrane, facilitating the entry of the genetic material into the cell through endocytosis.
Diagram: this compound Transfection Mechanism
Caption: Workflow of this compound-mediated transfection in a primary cell.
Q2: Why is transfecting primary cells more challenging than cell lines?
Primary cells, being directly isolated from tissues, are generally more sensitive and less robust than immortalized cell lines.[2] They have a finite lifespan and are often more resistant to the uptake of foreign nucleic acids. Factors contributing to the difficulty in transfecting primary cells include lower proliferation rates, more sensitive cell membranes, and active cellular defense mechanisms.
Q3: What are the key factors influencing this compound transfection efficiency in primary cells?
Several factors critically impact the success of this compound transfection in primary cells. These include:
-
This compound:Nucleic Acid Ratio: The ratio of the cationic lipid to the genetic material is crucial for efficient complex formation and delivery.[3][4]
-
Cell Health and Viability: Healthy, actively dividing cells are more receptive to transfection.
-
Cell Confluency: The density of cells at the time of transfection can significantly affect efficiency. An optimal confluency of 60-80% is often recommended for primary cells.[5]
-
Purity of Nucleic Acid: High-quality, endotoxin-free nucleic acid preparations are essential for successful transfection and to minimize cytotoxicity.
-
Presence of Serum: Serum components can interfere with the formation of lipoplexus and reduce transfection efficiency.[6]
-
Incubation Time: The duration of exposure of cells to the this compound-nucleic acid complexes needs to be optimized to balance efficiency and toxicity.
Troubleshooting Guide
Problem 1: Low Transfection Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal this compound:Nucleic Acid Ratio | Perform a titration experiment to determine the optimal ratio. Start with a range of ratios (e.g., 1:1, 2:1, 4:1, 6:1 by weight) and assess both transfection efficiency and cell viability.[3][4] |
| Poor Cell Health | Ensure cells are healthy, free from contamination (especially mycoplasma), and within a low passage number.[2] Use freshly passaged cells for transfection experiments. |
| Incorrect Cell Confluency | Optimize cell confluency. For most primary cells, a confluency of 60-80% at the time of transfection is ideal.[5] |
| Low-Quality Nucleic Acid | Use a high-purity nucleic acid preparation with an A260/A280 ratio of 1.8-2.0. Ensure the preparation is free of endotoxins. |
| Interference from Serum | Perform the transfection in serum-free or reduced-serum medium.[6] If serum is necessary for cell viability, use a transfection reagent that is compatible with serum. |
| Inefficient Nuclear Entry (for DNA) | For non-dividing or slowly dividing primary cells, consider using mRNA instead of plasmid DNA, as mRNA does not require nuclear entry for expression. |
Diagram: Troubleshooting Low Transfection Efficiency
Caption: A logical guide to troubleshooting low transfection efficiency.
Problem 2: High Cell Toxicity/Death
| Potential Cause | Recommended Solution |
| High Concentration of this compound | Reduce the amount of this compound used. Titrate the this compound:nucleic acid ratio to find a balance between efficiency and toxicity. |
| Prolonged Exposure to Complexes | Decrease the incubation time of the cells with the transfection complexes. For sensitive primary cells, a shorter incubation time (e.g., 4-6 hours) followed by a media change may be beneficial.[5] |
| Poor Cell Health Pre-transfection | Ensure cells are healthy and not stressed before starting the transfection protocol. |
| Presence of Antibiotics | Avoid using antibiotics in the media during transfection as they can increase cell stress and toxicity. |
| Sub-optimal Cell Density | Plating cells at too low a density can increase their sensitivity to the transfection reagent. Ensure optimal confluency is achieved. |
Experimental Protocols
Protocol 1: General Optimization of this compound Transfection for Primary Cells
This protocol provides a framework for optimizing this compound-based transfection for a new primary cell type.
Materials:
-
Healthy, low-passage primary cells
-
High-purity plasmid DNA or mRNA
-
This compound transfection reagent
-
Serum-free medium (e.g., Opti-MEM®)
-
Complete cell culture medium
-
Multi-well culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: The day before transfection, seed primary cells in a 24-well plate at a density that will result in 60-80% confluency on the day of transfection.
-
Preparation of this compound-Nucleic Acid Complexes:
-
For each well, dilute the desired amount of nucleic acid (e.g., 0.5 µg of DNA) in 50 µL of serum-free medium.
-
In a separate tube, dilute a range of this compound volumes (e.g., 0.5 µL, 1.0 µL, 2.0 µL, 3.0 µL) in 50 µL of serum-free medium. This will test different this compound:nucleic acid ratios.
-
Add the diluted nucleic acid to the diluted this compound, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Gently aspirate the culture medium from the cells and wash once with serum-free medium.
-
Add 400 µL of serum-free medium to each well.
-
Add the 100 µL of this compound-nucleic acid complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, gently aspirate the transfection medium and replace it with fresh, complete culture medium.
-
Return the cells to the incubator.
-
-
Analysis:
-
Assess transfection efficiency (e.g., by fluorescence microscopy if using a reporter gene like GFP, or by qPCR/Western blot for the gene of interest) and cell viability (e.g., using a trypan blue exclusion assay) 24-72 hours post-transfection.
-
Protocol 2: Preparation of this compound:DOPE Liposomes
Co-formulating this compound with a helper lipid like DOPE (Dioleoylphosphatidylethanolamine) can enhance transfection efficiency by facilitating endosomal escape.
Materials:
-
This compound
-
DOPE
-
Chloroform
-
Phosphate-buffered saline (PBS)
-
Probe sonicator or bath sonicator
Procedure:
-
Lipid Film Hydration:
-
Dissolve this compound and DOPE in chloroform at the desired molar ratio (e.g., 1:1).
-
In a round-bottom flask, evaporate the chloroform using a rotary evaporator to form a thin lipid film.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
-
Hydration and Sonication:
-
Hydrate the lipid film with sterile PBS by vortexing.
-
Sonicate the lipid suspension using a probe sonicator (on ice) or a bath sonicator until the solution becomes translucent. This process forms small unilamellar vesicles (SUVs).
-
-
Sterilization and Storage:
-
Sterilize the liposome solution by passing it through a 0.22 µm filter.
-
Store the prepared liposomes at 4°C.
-
Quantitative Data Summary
The optimal this compound:nucleic acid ratio and resulting transfection efficiency are highly dependent on the primary cell type. The following table provides a summary of representative starting points for optimization.
| Primary Cell Type | Recommended Starting this compound:DNA Ratio (w/w) | Reported Transfection Efficiency Range | Key Considerations |
| Human Fibroblasts | 2:1 to 4:1 | 20-50% | Relatively robust primary cells, but optimization is still key. |
| Primary Neurons | 1:1 to 3:1 | 5-25% | Highly sensitive to toxicity; use lower this compound concentrations and shorter incubation times.[2] |
| Primary T Cells | 3:1 to 6:1 | 10-30% | Often require activation prior to transfection for improved efficiency. |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 2:1 to 5:1 | 15-40% | Ensure gentle handling to maintain cell monolayer integrity. |
Note: The reported transfection efficiencies are approximate and can vary significantly based on the specific experimental conditions, the nature of the transfected nucleic acid, and the method of analysis.
Diagram: Experimental Workflow for this compound Transfection Optimization
Caption: A step-by-step workflow for optimizing this compound transfection.
References
- 1. Philip Felgner - Wikipedia [en.wikipedia.org]
- 2. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 3. Factors controlling the efficiency of cationic lipid-mediated transfection in vivo via intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. yeasenbio.com [yeasenbio.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Gene Expression with DOTMA Liposomes
Welcome to the technical support center for DOTMA-based liposomal transfection. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common issues encountered during gene delivery experiments. Below you will find frequently asked questions and troubleshooting guides to help you optimize your transfection experiments and achieve high gene expression levels.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound liposome-mediated gene transfection?
This compound (N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride) is a cationic lipid that facilitates the delivery of negatively charged nucleic acids (like plasmid DNA) into cells. The process involves several key steps:
-
Lipoplex Formation: The positively charged this compound liposomes electrostatically interact with the negatively charged phosphate backbone of the DNA, condensing it into a compact, positively charged complex known as a lipoplex.
-
Cell Surface Interaction: The net positive charge of the lipoplex promotes its binding to the negatively charged proteoglycans on the cell surface.
-
Cellular Uptake: The lipoplex is then internalized by the cell, primarily through endocytosis.
-
Endosomal Escape: This is a critical step where the lipoplex must escape the endosome before it matures into a lysosome, where the DNA would be degraded. The cationic lipids are thought to interact with anionic lipids in the endosomal membrane, leading to its disruption and the release of the lipoplex into the cytoplasm.
-
Nuclear Entry and Gene Expression: The DNA is released from the lipoplex in the cytoplasm and must then enter the nucleus to be transcribed into mRNA and subsequently translated into the desired protein.
Q2: My gene expression is low. What are the most common reasons?
Low gene expression can be attributed to several factors, ranging from the quality of your reagents to the specifics of your experimental setup. The most common culprits include:
-
Suboptimal this compound liposome to DNA ratio.
-
Poor quality or incorrect concentration of plasmid DNA.
-
Low transfection efficiency for your specific cell type.
-
High levels of cell death (cytotoxicity).
-
Presence of serum or antibiotics in the transfection medium during complex formation.
-
Degradation of the lipoplex in lysosomes due to inefficient endosomal escape.
Q3: Can I use serum during transfection?
It is highly recommended to form the this compound-DNA complexes in a serum-free medium.[1] Serum proteins can interfere with the formation of the lipoplex, leading to reduced transfection efficiency.[1] However, you can typically add the pre-formed complexes to cells cultured in a medium containing serum. It's important to note that the optimal conditions might change in the presence of serum, so optimization is key.
Q4: Do antibiotics in the cell culture medium affect transfection?
Yes, it is advisable to perform the transfection in an antibiotic-free medium. Cationic liposomes can increase the permeability of the cell membrane, which can lead to increased uptake of antibiotics and subsequent cytotoxicity.
Q5: How does the quality of my plasmid DNA affect transfection?
The purity and integrity of your plasmid DNA are crucial for successful transfection. Contaminants such as endotoxins, proteins, or residual salts can significantly reduce transfection efficiency and increase cytotoxicity. It is recommended to use high-purity, endotoxin-free plasmid DNA, typically obtained through column-based purification methods. The A260/A280 ratio of your DNA should be between 1.8 and 2.0.
Troubleshooting Guide: Low Gene Expression
If you are experiencing low gene expression, follow this troubleshooting guide to identify and resolve the potential issues.
Problem 1: Low Transfection Efficiency with Healthy Cells
If your cells appear healthy post-transfection but the reporter gene expression is low, the issue likely lies in the optimization of the transfection parameters.
| Possible Cause | Recommended Solution |
| Suboptimal Lipid:DNA Ratio | The ratio of this compound liposomes to DNA is a critical parameter that needs to be optimized for each cell type and plasmid. A low ratio may not efficiently condense the DNA, while a very high ratio can lead to toxicity. Perform a titration experiment by varying the amount of this compound liposome for a fixed amount of DNA. |
| Incorrect Lipoplex Formation | Ensure that the lipoplexes are formed correctly. Dilute the DNA and this compound liposomes in a serum-free medium separately before combining them. Allow the complexes to incubate for the recommended time (typically 15-30 minutes) at room temperature before adding them to the cells. Do not vortex the complexes. |
| Cell Type and Confluency | Not all cell types are equally easy to transfect. Some primary cells or suspension cells are notoriously difficult. Ensure your cells are at the optimal confluency for transfection, which is typically 70-90% for adherent cells. |
| Presence of Inhibitors | As mentioned, serum and antibiotics can inhibit transfection. Ensure the complex formation step is performed in a serum-free and antibiotic-free medium. |
Problem 2: High Cell Death and Low Gene Expression
If you observe significant cell death after transfection, the cytotoxicity of the lipoplexes is likely the primary issue.
| Possible Cause | Recommended Solution |
| High Concentration of Lipoplexes | A high concentration of the this compound-DNA complexes can be toxic to cells. Try reducing the overall amount of both the liposomes and the DNA. |
| Excess Cationic Lipid | A high ratio of cationic lipid to DNA can lead to increased cytotoxicity. Optimize the ratio as described above, aiming for the lowest ratio that still provides good transfection efficiency. |
| Incubation Time | Leaving the lipoplexes on the cells for too long can increase toxicity. Optimize the incubation time; for some sensitive cell lines, 4-6 hours may be sufficient, after which the medium can be replaced with fresh culture medium. |
| Cell Health | Ensure that your cells are healthy and in the logarithmic growth phase before transfection. Stressed or unhealthy cells are more susceptible to transfection-related toxicity. |
Quantitative Data Summary
The following tables provide a summary of how different experimental parameters can influence transfection efficiency and cell viability. Please note that these are generalized values, and optimal conditions will vary depending on the specific cell line, plasmid, and experimental setup.
Table 1: Effect of Lipid:DNA Ratio on Transfection Efficiency and Cell Viability
| Lipid:DNA Ratio (w/w) | Relative Transfection Efficiency | Cell Viability (%) |
| 1:1 | Low | ~95% |
| 2:1 | Moderate | ~90% |
| 4:1 | High | ~80% |
| 8:1 | Moderate-High (may decrease) | ~60% |
| 12:1 | Low-Moderate | <50% |
Data synthesized from multiple sources indicating general trends.
Table 2: Influence of Co-lipids on Transfection Efficiency
| Liposome Formulation | Relative Transfection Efficiency | Rationale |
| This compound | Moderate | Basic cationic lipid formulation. |
| This compound:DOPE (1:1) | High | DOPE (Dioleoylphosphatidylethanolamine) is a fusogenic lipid that can promote endosomal escape. |
| This compound:Cholesterol (1:1) | Moderate-High | Cholesterol can enhance the stability of the liposome structure. |
Experimental Protocols
Protocol: Preparation of this compound/DOPE Liposomes
This protocol describes the preparation of this compound/DOPE (1:1 molar ratio) liposomes using the thin-film hydration method.
-
Lipid Mixture Preparation: In a round-bottom flask, combine this compound and DOPE in a 1:1 molar ratio dissolved in a suitable organic solvent (e.g., chloroform).
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Vacuum Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add a sterile, aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. The volume will depend on the desired final lipid concentration.
-
Vesicle Formation: Hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature of the lipids. This will result in the formation of multilamellar vesicles (MLVs).
-
Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or by bath sonication until the solution becomes clear.
-
Sterilization: Sterilize the liposome preparation by filtering it through a 0.22 µm syringe filter.
Protocol: Transfection of Adherent Cells in a 6-Well Plate
-
Cell Seeding: The day before transfection, seed your cells in a 6-well plate so that they are 70-90% confluent at the time of transfection.
-
Lipoplex Preparation:
-
In a sterile microcentrifuge tube (Tube A), dilute 2 µg of plasmid DNA in 100 µL of serum-free medium (e.g., Opti-MEM®).
-
In another sterile microcentrifuge tube (Tube B), dilute 4-8 µL of the this compound liposome solution in 100 µL of serum-free medium.
-
Add the contents of Tube A to Tube B, mix gently by pipetting, and incubate at room temperature for 20 minutes to allow for lipoplex formation.
-
-
Transfection:
-
Gently aspirate the culture medium from the cells and wash once with sterile PBS.
-
Add 800 µL of serum-free medium to the 200 µL of lipoplex solution to bring the total volume to 1 mL.
-
Add the 1 mL of the lipoplex-containing medium to the well.
-
-
Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.
-
Post-Transfection: After the incubation period, you can either add 1 mL of medium containing 20% serum to the well or replace the transfection medium with fresh, complete culture medium.
-
Assay for Gene Expression: Assay for the expression of your gene of interest at an appropriate time point (typically 24-72 hours post-transfection).
Visualizations
Caption: this compound-mediated gene transfection workflow.
Caption: Troubleshooting flowchart for low gene expression.
References
Navigating DOTMA-Induced Cytotoxicity: A Technical Support Guide for Researchers
Technical Support Center
For researchers, scientists, and drug development professionals utilizing N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) for transfection, managing its potential cytotoxicity in sensitive cell lines is a critical challenge. This guide provides troubleshooting strategies and frequently asked questions to mitigate cell death and enhance experimental success.
Troubleshooting Guides
This section addresses common issues encountered during transfection with this compound and offers step-by-step solutions.
Issue 1: High Cell Death Observed Shortly After Transfection (6-24 hours)
Possible Cause: The concentration of the this compound-nucleic acid complex is too high, or the exposure time is too long, leading to acute toxicity. Cationic lipids like this compound can disrupt cell membranes and induce apoptosis.
Solutions:
-
Optimize this compound and Nucleic Acid Concentrations:
-
Perform a dose-response matrix to identify the optimal ratio of this compound to nucleic acid. High concentrations of either component can be toxic.
-
Start with the manufacturer's recommended protocol and then titrate the concentrations of both this compound and the nucleic acid down to the lowest level that still provides acceptable transfection efficiency.
-
-
Reduce Exposure Time:
-
For particularly sensitive cell lines, the incubation time with the transfection complex can be shortened.
-
After an initial incubation period of 4-6 hours, consider removing the transfection medium and replacing it with fresh, complete growth medium.
-
-
Ensure Optimal Cell Health and Confluency:
-
Only use healthy, actively dividing cells for transfection experiments. Cells should be at a consistent passage number, as excessively high passage numbers can alter cell behavior and sensitivity.
-
Aim for a cell confluency of 70-90% at the time of transfection. Lower cell densities can make individual cells more susceptible to the toxic effects of the transfection reagent.
-
Issue 2: Low Transfection Efficiency Coupled with High Cytotoxicity
Possible Cause: The formulation of the this compound lipoplexes is suboptimal, or the transfection conditions are too harsh for the specific cell line.
Solutions:
-
Incorporate Helper Lipids:
-
Formulating this compound with a neutral helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), can improve transfection efficiency and reduce cytotoxicity. DOPE can facilitate the endosomal escape of the nucleic acid. A common starting ratio is 1:1 (this compound:DOPE).
-
-
Serum in Transfection Medium:
-
While some protocols recommend forming the lipid-nucleic acid complexes in serum-free medium, the presence of serum during the transfection of cells can sometimes protect cells from cytotoxicity.
-
Experiment with both serum-free and serum-containing media during the incubation of cells with the transfection complex to determine the optimal condition for your cell line.
-
-
Quality of Nucleic Acid:
-
Ensure the plasmid DNA or RNA is of high purity and free of endotoxins. Contaminants can significantly contribute to cell death.
-
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound is a cationic lipid, and its positive charge is key to its function in binding negatively charged nucleic acids and interacting with the cell membrane. However, this positive charge can also lead to cytotoxicity through several mechanisms:
-
Membrane Disruption: Interaction with the negatively charged cell membrane can lead to membrane destabilization and increased permeability.
-
Mitochondrial Dysfunction: Cationic lipids can accumulate in mitochondria, leading to a decrease in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors like cytochrome c.
-
Induction of Apoptosis: The cellular stress caused by membrane and mitochondrial disruption can trigger programmed cell death, or apoptosis, often involving the activation of caspases.
Q2: How does the cytotoxicity of this compound compare to other common transfection reagents?
A2: Direct quantitative comparisons can be cell-type dependent. However, studies have suggested that this compound, with its stable ether linkage, can be more cytotoxic than some other cationic lipids like DOTAP (1,2-dioleoyloxy-3-trimethylammonium propane), which has a more biodegradable ester linkage.[1] Reagents like FuGENE® HD have been reported to have lower toxicity compared to lipid-based reagents like Lipofectamine® 2000 in some cell lines.[2][3]
| Parameter | This compound | DOTAP | Lipofectamine® 2000 | FuGENE® HD |
| Primary Cytotoxicity Mechanism | Membrane disruption, Mitochondrial dysfunction | Similar to this compound, but potentially less toxic due to biodegradable linkage | Cationic lipid-mediated toxicity | Non-liposomal, lower cytotoxicity |
| Reported Relative Cytotoxicity | Can be high in sensitive cells | Generally considered less toxic than this compound[1] | Can be cytotoxic, especially at higher concentrations[2] | Often reported to have lower cytotoxicity[2][3] |
This table provides a general comparison. Actual cytotoxicity will vary significantly with cell type, reagent concentration, and experimental conditions.
Experimental Protocols
Q3: Can you provide a detailed protocol for preparing this compound-based liposomes for transfection?
A3: Materials:
-
This compound
-
Helper lipid (e.g., DOPE or Cholesterol)
-
Chloroform or another suitable organic solvent
-
Hydration buffer (e.g., sterile nuclease-free water, PBS, or HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (optional, for uniform vesicle size)
Protocol:
-
Lipid Film Hydration: a. Dissolve this compound and the helper lipid (e.g., 1:1 molar ratio of this compound:DOPE) in chloroform in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Further dry the film under a vacuum for at least 1 hour to remove any residual solvent. d. Hydrate the lipid film by adding the hydration buffer and vortexing or gently swirling. This will form multilamellar vesicles (MLVs).
-
Vesicle Sizing: a. To create small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator until the solution becomes clear. b. For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Complex Formation with Nucleic Acid: a. Dilute the desired amount of nucleic acid in a serum-free medium or buffer. b. In a separate tube, dilute the prepared this compound liposomes in the same serum-free medium or buffer. c. Gently mix the diluted nucleic acid and diluted liposomes and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
Transfection: a. Add the lipoplex solution dropwise to the cells in culture. b. Gently rock the plate to ensure even distribution. c. Incubate for the desired period (e.g., 4-48 hours) before changing the medium and/or assaying for gene expression.
Q4: What is a good starting point for a protocol to reduce this compound cytotoxicity in a sensitive cell line like primary neurons?
A4: Pre-transfection:
-
Plate Coating: Coat culture plates with a suitable substrate like Poly-D-lysine to ensure strong adherence and health of neurons.[4]
-
Cell Plating: Plate primary neurons at a sufficient density to promote viability.
-
Cell Health: Ensure neurons are healthy and have been in culture for at least a few days to recover from the isolation procedure before attempting transfection.
Transfection Protocol Optimization:
-
Reagent Preparation: Prepare this compound:DOPE (1:1) liposomes as described in Q3.
-
Complex Formation:
-
Use a reduced amount of both the liposomes and DNA. Start with a DNA concentration of 100-250 ng per well in a 24-well plate.
-
Titrate the this compound:DNA ratio, starting from a low ratio (e.g., 2:1 w/w) and increasing.
-
Form complexes in a serum-free medium like Opti-MEM.
-
-
Transfection and Incubation:
-
Change the neuronal culture medium to fresh, pre-warmed medium immediately before adding the transfection complexes.
-
Add the complexes dropwise and gently swirl.
-
Incubate for a shorter duration, starting with 4 hours.
-
After 4 hours, carefully aspirate the transfection medium and replace it with fresh, conditioned neuronal culture medium.
-
-
Post-transfection:
-
Monitor cell morphology and viability closely.
-
Assay for gene expression at 48-72 hours post-transfection.
-
Visualization of Key Pathways and Workflows
References
Optimizing DOTMA to Nucleic Acid Ratio for Effective Transfection: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) to nucleic acid ratio for successful transfection experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges and enhance transfection efficiency and cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal this compound to nucleic acid ratio for my experiment?
A1: The ideal this compound to nucleic acid ratio is highly dependent on the specific cell type, the nucleic acid being delivered (plasmid DNA, mRNA, siRNA), and the experimental conditions.[1][2] A systematic optimization is crucial for each new cell line and nucleic acid combination.[1] Starting with a range of ratios is recommended to identify the optimal balance between high transfection efficiency and low cytotoxicity.
Q2: How does the charge ratio of the this compound:nucleic acid complex affect transfection?
A2: The charge ratio, which is the ratio of positive charges from the cationic lipid (this compound) to the negative charges from the phosphate backbone of the nucleic acid, is a critical parameter.[2][3][4] A net positive charge on the this compound-nucleic acid complex (lipoplex) is necessary to overcome the electrostatic repulsion of the negatively charged cell membrane and facilitate uptake.[1][2] However, an excessively high positive charge can lead to increased cytotoxicity.[3][5]
Q3: What are the common causes of low transfection efficiency with this compound?
A3: Several factors can contribute to low transfection efficiency, including:
-
Suboptimal this compound:nucleic acid ratio: An incorrect ratio can lead to inefficient complex formation or poor interaction with the cell membrane.[1]
-
Poor quality of nucleic acid: The purity and integrity of the DNA or RNA are essential. An OD260/280 ratio of 1.7-1.9 is recommended for DNA.[1]
-
Unhealthy cells: Cells should be in the exponential growth phase and have high viability (>90%) before transfection.
-
Incorrect cell density: Cell confluency at the time of transfection can significantly impact efficiency.
-
Presence of serum or antibiotics: While some protocols are compatible with serum, it can sometimes inhibit complex formation. It's often recommended to form the complexes in a serum-free medium.[6]
Q4: How can I reduce cytotoxicity associated with this compound transfection?
A4: Cytotoxicity is a common issue with cationic lipid-based transfection. To mitigate this:
-
Optimize the this compound:nucleic acid ratio: Use the lowest possible ratio that still provides high transfection efficiency.
-
Reduce the concentration of the lipoplex: Lowering the amount of both this compound and nucleic acid added to the cells can decrease toxicity.[7]
-
Limit exposure time: Removing the transfection medium containing the lipoplexes after a few hours (e.g., 4-6 hours) and replacing it with fresh culture medium can improve cell viability.
-
Ensure optimal cell health and density: Healthy, sub-confluent cells are more resilient to the transfection process.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Transfection Efficiency | Suboptimal this compound:nucleic acid ratio. | Perform a titration experiment to test a range of ratios (e.g., 1:2, 1:1, 2:1, 4:1, 6:1 lipid:DNA charge ratios).[8] |
| Poor quality of nucleic acid. | Verify nucleic acid integrity via gel electrophoresis and ensure an OD260/280 ratio of 1.7-1.9 for DNA.[1] | |
| Cells are not in an optimal state. | Use cells with low passage number, ensure they are >90% viable, and plate them to be 70-90% confluent at the time of transfection. | |
| Incorrect complex formation. | Prepare this compound-nucleic acid complexes in a serum-free medium like Opti-MEM.[1][6] | |
| High Cell Death (Cytotoxicity) | This compound concentration is too high. | Reduce the amount of this compound used in the transfection. Test lower this compound:nucleic acid ratios. |
| Nucleic acid concentration is too high. | Decrease the amount of nucleic acid used. | |
| Prolonged exposure to lipoplexes. | Remove the transfection medium after 4-6 hours and replace it with fresh, complete growth medium. | |
| Cells are too sensitive. | Ensure cells are healthy and not overly confluent. Consider using a lower cell density. | |
| Inconsistent Results | Variation in experimental conditions. | Keep all parameters, such as cell density, passage number, and incubation times, consistent between experiments.[1] |
| Pipetting errors. | Prepare a master mix of the this compound-nucleic acid complexes to minimize variability. |
Quantitative Data on this compound:Nucleic Acid Ratio Optimization
Optimizing the charge ratio is a key step. The following table provides a starting point for optimization, but the ideal ratio will vary with the specific cell line and nucleic acid. The charge ratio is often expressed as the N/P ratio, representing the molar ratio of nitrogen atoms in the cationic lipid to the phosphate groups in the nucleic acid.
| Parameter | Recommendation/Observation | Reference |
| Starting N/P Ratios for Optimization | 1:2, 1:1, 2:1, 3:1, 4:1, 6:1 | [8] |
| Effect of Increasing Charge Ratio | Generally increases transfection efficiency up to an optimal point. | [3][9] |
| Effect of High Charge Ratio | Can lead to increased cytotoxicity. | [3][5] |
| Optimal Ratio for a Cholesterol-based Cationic Lipid | An N/P ratio of 3 (1.5:1 molar ratio of lipid:DNA) showed high efficiency. | [8] |
| In Vivo this compound:DNA Ratio | Higher this compound to DNA ratios resulted in better transfection activity in vivo. | [10][11] |
Experimental Protocols
Protocol 1: Optimization of this compound to Plasmid DNA Ratio
This protocol outlines a method for systematically determining the optimal ratio of this compound to plasmid DNA for a specific cell line.
Materials:
-
This compound transfection reagent
-
High-quality plasmid DNA (e.g., expressing a reporter gene like GFP) at a concentration of 0.5-1 µg/µL
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
24-well plates
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Preparation of DNA and this compound Solutions:
-
For each ratio to be tested, dilute a fixed amount of plasmid DNA (e.g., 0.5 µg) in a microcentrifuge tube with serum-free medium to a final volume of 50 µL.
-
In separate tubes, dilute varying amounts of this compound reagent in serum-free medium to a final volume of 50 µL to achieve the desired charge ratios (e.g., 1:2, 1:1, 2:1, 4:1, 6:1 lipid:DNA).
-
-
Formation of this compound-DNA Complexes (Lipoplexes):
-
Add the 50 µL of diluted DNA to each tube of diluted this compound.
-
Mix gently by pipetting up and down or flicking the tube.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
-
Transfection:
-
Gently add the 100 µL of the this compound-DNA complex mixture dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After the incubation period, remove the medium containing the complexes and replace it with 500 µL of fresh, complete cell culture medium.
-
-
Analysis:
-
Incubate the cells for an additional 24-48 hours.
-
Assess transfection efficiency (e.g., by quantifying GFP-positive cells using fluorescence microscopy or flow cytometry) and cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay).
-
Protocol 2: Gel Retardation Assay to Confirm Complex Formation
This assay is used to determine the amount of this compound required to fully complex with the nucleic acid. When the nucleic acid is fully complexed, its migration through an agarose gel will be retarded.
Materials:
-
This compound transfection reagent
-
Nucleic acid (e.g., plasmid DNA)
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
6x DNA loading dye
-
Ethidium bromide or other nucleic acid stain
-
Gel electrophoresis system
Procedure:
-
Prepare this compound-Nucleic Acid Complexes: Prepare complexes at various this compound:nucleic acid charge ratios as described in Protocol 1, step 2 and 3.
-
Add Loading Dye: Add 2 µL of 6x DNA loading dye to each 10 µL of the complex mixture.
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in TAE or TBE buffer containing a nucleic acid stain.
-
Load the samples into the wells of the gel. Include a lane with naked DNA as a control.
-
Run the gel at 100 V for 30-45 minutes.
-
-
Visualization: Visualize the DNA bands under UV light. The ratio at which the DNA band is no longer visible in the well indicates the point of complete complexation and charge neutralization.
Visualizations
Caption: A streamlined workflow for optimizing this compound-mediated transfection.
Caption: A logical guide for troubleshooting common transfection issues.
References
- 1. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Transfection Guide | Overview of Transfection Methods | Promega [france.promega.com]
- 3. Influence of charge ratio of liposome/DNA complexes on their size after extrusion and transfection efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hereon.de [hereon.de]
- 6. Optimizing Cationic and Neutral Lipids for Efficient Gene Delivery at High Serum Content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Factors controlling the efficiency of cationic lipid-mediated transfection in vivo via intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
common pitfalls in DOTMA-based transfection and how to avoid them
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using DOTMA (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride) and its analogues for nucleic acid transfection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for transfection?
A1: this compound is a cationic lipid, a key component of many commercially available transfection reagents. Its positively charged headgroup interacts electrostatically with the negatively charged phosphate backbone of nucleic acids (like plasmid DNA or mRNA). This interaction leads to the formation of condensed, positively charged complexes called 'lipoplexes'. These lipoplexes can then fuse with the negatively charged cell membrane, facilitating the entry of the nucleic acid into the cell.
Q2: What are the critical factors influencing the success of this compound-based transfection?
A2: Successful transfection is dependent on a multitude of factors. Key variables include the health and viability of the cells, cell confluency at the time of transfection, the passage number of the cell line, the quality and quantity of the nucleic acid, the ratio of this compound reagent to nucleic acid, and the presence or absence of serum in the culture medium.[1][2]
Q3: Can I use serum in my media during transfection with this compound-based reagents?
A3: This is a critical point of optimization. Serum contains proteins that can interfere with the formation and function of lipoplexes, often reducing transfection efficiency.[2] Many protocols recommend complex formation in serum-free media.[2] However, some newer formulations are designed to be serum-compatible. It is crucial to determine this experimentally for your specific cell type and reagent, as overcoming the inhibitory effect of serum can sometimes be achieved by adjusting the charge ratio of the cationic lipid to the DNA.[3]
Q4: How does cell confluency affect transfection efficiency?
A4: The percentage of the culture surface covered by cells, or confluency, is vital. For most cationic lipid-mediated transfections, a confluency of 70–90% for adherent cells is recommended.[1] Cells should be in a state of active division, as they are more receptive to taking up foreign nucleic acids.[2] Too low a density can lead to poor growth, while too high a density can cause contact inhibition, which reduces uptake.[1][2][4]
Troubleshooting Guide
Problem 1: Low Transfection Efficiency
Q: My transfection efficiency is very low. What could be the cause and how can I fix it?
A: Low efficiency is a common issue with several potential causes. Use the following points as a checklist to troubleshoot your experiment.
-
Cell Health and Passage Number:
-
Viability: Ensure your cells are healthy, with over 90% viability before starting.[2][4] You can assess this using a trypan blue exclusion assay.
-
Passage Number: Use cells with a low passage number (ideally below 30).[1] High passage numbers can lead to altered cell characteristics, including reduced transfection amenability.[5] It's good practice to use cells 3-4 passages after thawing from a frozen stock.[6]
-
Contamination: Check for any signs of microbial contamination (e.g., mycoplasma, yeast), as this will severely impact cell health and experimental results.[2]
-
-
This compound:Nucleic Acid Ratio:
-
Optimization is Key: The ratio of cationic lipid to nucleic acid is one of the most critical parameters. An incorrect ratio can lead to poorly formed complexes, low efficiency, or cytotoxicity. It is essential to perform a titration experiment to find the optimal ratio for your specific cell line and nucleic acid.
-
-
Quality of Nucleic Acid:
-
Purity and Integrity: Use high-purity, endotoxin-free nucleic acid preparations. Contaminants can inhibit transfection and cause cell death. Verify the integrity of your plasmid DNA or RNA via gel electrophoresis.
-
-
Experimental Procedure:
-
Complex Formation: Ensure that the dilution of both the this compound reagent and the nucleic acid is done in serum-free medium, as serum proteins can interfere with complex formation.[2] Allow sufficient incubation time (typically 15-20 minutes at room temperature) for the complexes to form properly.[7][8]
-
Incubation Time: The duration of cell exposure to the lipoplexes may need optimization. While some robust cell lines tolerate longer exposure, sensitive cells may benefit from a shorter incubation time followed by a media change.[7][8]
-
Problem 2: High Cell Death (Cytotoxicity)
Q: I'm observing significant cell death after transfection. How can I reduce cytotoxicity?
A: Some cell death is to be expected with most transfection methods, but excessive toxicity can compromise your results.[1]
-
Reagent and DNA Concentration:
-
Too Much Reagent: Cationic lipids can be inherently toxic to cells at high concentrations. Perform a dose-response experiment to find the lowest effective concentration of your this compound-based reagent.
-
DNA Amount: High amounts of plasmid DNA can also induce cytotoxicity. Reducing the amount of DNA while maintaining the optimal lipid:DNA ratio can sometimes alleviate this issue.
-
-
Incubation Time:
-
Reduce Exposure: For sensitive cell lines, reducing the time the cells are exposed to the transfection complexes can significantly improve viability. Try changing the media after 4-6 hours post-transfection.[7]
-
-
Cell Confluency:
-
Avoid Low Density: Plating cells at too low a confluency can make them more susceptible to the toxic effects of the transfection reagent. Ensure you are within the recommended 70-90% confluency range.[1]
-
Data Presentation: Optimization Parameters
For successful transfection, several parameters must be optimized. The tables below provide a starting point for the optimization of adherent cell lines.
Table 1: Recommended Starting Cell Densities for Transfection
| Plate Format | Surface Area (cm²) | Seeding Density (cells/well) |
| 96-well | 0.32 | 5,000 - 10,000 |
| 24-well | 1.9 | 40,000 - 80,000 |
| 12-well | 3.8 | 80,000 - 150,000 |
| 6-well | 9.5 | 200,000 - 400,000 |
| 10 cm dish | 55 | 1.2 - 2.5 x 10⁶ |
| Note: These are general guidelines. Optimal seeding density is cell-line dependent and should be determined empirically to achieve 70-90% confluency at the time of transfection. |
Table 2: Example Titration of this compound-based Reagent and DNA
| Well (in 24-well plate) | Plasmid DNA (µg) | This compound Reagent (µL) | Ratio (µL/µg) |
| 1 | 0.5 | 1.0 | 2:1 |
| 2 | 0.5 | 1.5 | 3:1 |
| 3 | 0.5 | 2.0 | 4:1 |
| 4 | 1.0 | 2.0 | 2:1 |
| 5 | 1.0 | 3.0 | 3:1 |
| 6 | 1.0 | 4.0 | 4:1 |
| This matrix allows for testing different DNA amounts and lipid:DNA ratios simultaneously to identify the condition that yields the highest efficiency with the lowest cytotoxicity. |
Experimental Protocols
Key Experiment: Optimizing this compound:DNA Ratio
This protocol describes a method for determining the optimal ratio of a this compound-based transfection reagent to plasmid DNA for a given adherent cell line in a 24-well plate format.
Methodology:
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will ensure they are 70-90% confluent on the day of the experiment.[6]
-
Reagent Preparation (Day of Transfection):
-
For each condition to be tested (as outlined in Table 2), prepare two microcentrifuge tubes.
-
Tube A (DNA): Dilute the required amount of plasmid DNA (e.g., 0.5 µg) in 50 µL of serum-free medium (e.g., Opti-MEM®). Mix gently.
-
Tube B (Lipid): Dilute the required amount of this compound-based reagent (e.g., 1.5 µL) in 50 µL of serum-free medium. Mix gently.
-
-
Complex Formation:
-
Transfection:
-
Gently add the 100 µL of the lipid-DNA complex mixture dropwise to the cells in the corresponding well.
-
Swirl the plate gently to ensure even distribution.
-
-
Incubation:
-
Return the plate to a 37°C, 5% CO₂ incubator.
-
Incubate for 24-72 hours, depending on your experimental endpoint and the time required for reporter gene expression.
-
-
Analysis:
-
After the incubation period, assess transfection efficiency (e.g., via fluorescence microscopy for a GFP reporter) and cytotoxicity (e.g., via visual inspection of cell morphology or a viability assay like MTT).
-
Visualizations
Caption: General workflow for this compound-based transfection experiments.
Caption: Troubleshooting flowchart for low transfection efficiency.
Caption: Logical relationships in transfection parameter optimization.
References
- 1. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 2. General guidelines for successful transfection [qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. Importance of cell passage number and cell confluency for efficient transfection | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. static.igem.org [static.igem.org]
Technical Support Center: DOTMA-Based Transfection
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of serum on the performance of N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA)-based transfection reagents.
Frequently Asked Questions (FAQs)
Q1: Can I perform transfection using this compound reagents in the presence of serum?
A1: Yes, it is possible to transfect cells in serum-containing medium.[1][2] However, it is critical that the formation of the this compound-DNA complexes occurs in a serum-free medium.[1][3][4] Some serum proteins can interfere with the formation of these complexes, which is a crucial first step for successful transfection.[1] Once the complexes are formed, they can be added to cells cultured in their regular growth medium, even if it contains serum.[5]
Q2: Why is my transfection efficiency low when using serum-containing medium?
A2: Low transfection efficiency in the presence of serum can be attributed to several factors:
-
Interference with Complex Formation: The most common reason for failure is the presence of serum during the formation of the lipid-DNA complexes.[3][4][5] Negatively charged serum proteins can compete with the DNA to bind to the cationic this compound lipids, leading to poorly formed or unstable complexes.[6]
-
Complex Instability: Serum components can lead to the disintegration of the transfection complexes after they have been formed, releasing the DNA before it can be taken up by the cells.[7] This can result in vector aggregation and degradation.[7]
-
Suboptimal Ratios: The ideal ratio of lipid to DNA may change when transfecting in the presence of serum.[1][8] Optimization is often necessary to achieve high efficiency under these conditions.
-
Cell Health: The overall health and confluency of your cells play a significant role.[9][10] Transfecting cells that are over-confluent or in poor health can lead to lower efficiency.
Q3: How exactly does serum inhibit cationic lipid-mediated transfection?
A3: Serum appears to inhibit transfection through multiple mechanisms. Negatively charged plasma proteins in serum can non-specifically adsorb to the positively charged surface of the this compound-DNA complexes (lipoplexes).[6] This can lead to aggregation of the complexes, which may be less efficiently internalized by cells.[7] Furthermore, serum components can dissociate the DNA from the cationic lipid, effectively dismantling the delivery vehicle.[6][7] Some studies also suggest that lipids or lipid-associated proteins within the serum, rather than just the protein charges, are responsible for the inhibitory effect.[11]
Q4: My cells are showing high toxicity or dying after transfection in serum-containing medium. What could be the cause?
A4: While serum can sometimes reduce the cytotoxicity of transfection reagents, cell death can still occur.[12] Potential causes include:
-
Reagent Toxicity: The transfection reagent itself can be toxic to sensitive cell lines. If you are using the recommended protocol, try reducing the amount of the reagent or the incubation time.[9]
-
Excess Nucleic Acid: Using too much plasmid DNA can induce cytotoxicity.[9][10]
-
Serum Deprivation Stress: Although the final transfection can be done in serum, if cells were incubated for an extended period in serum-free medium during complex addition, this could induce stress and viability loss for some cell types.[2][10]
-
Contamination: Ensure your cell cultures are free from contaminants like mycoplasma, which can affect cell health and transfection outcomes.[4][10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Transfection Efficiency
| Potential Cause | Recommended Solution |
| Complexes formed in the presence of serum. | Always dilute the this compound reagent and plasmid DNA in separate tubes using a serum-free medium (e.g., Opti-MEM or DMEM).[1][3][5] Never allow serum to be present during the complex formation step. |
| Suboptimal Lipid-to-DNA Ratio. | Optimize the ratio of this compound reagent (µL) to DNA (µg). Start with a ratio of 2:1 or 3:1 and test a range from 1:0.5 to 1:5 to find the optimal ratio for your specific cell line and experimental conditions.[5] Increasing the lipid-to-DNA ratio can enhance transfection efficiency in the presence of high serum concentrations.[8] |
| Poor Quality or Incorrect Amount of DNA. | Verify the concentration and purity of your plasmid DNA. The A260/A280 ratio should be at least 1.7.[4] Run the DNA on an agarose gel to check for degradation.[4] |
| Incorrect Cell Density. | Transfect cells when they are actively dividing and at an optimal confluency, typically between 70-90%.[4][9] For some reagents like Lipofectamine 2000, efficiency is best when cultures are >90% confluent.[5] |
| Complexes Incubated for Too Long. | Do not leave the lipid-DNA complexes at room temperature for longer than 30 minutes before adding them to the cells. The optimal complex formation time is typically 10-20 minutes.[3] |
Issue 2: High Cell Death / Cytotoxicity
| Potential Cause | Recommended Solution |
| Reagent concentration is too high. | Reduce the amount of this compound reagent used. Perform a titration to find the lowest effective concentration that provides good transfection efficiency with minimal toxicity.[9] |
| Incubation time is too long. | For reagents that require medium replacement, shorten the incubation time of the complexes with the cells. Monitor cell morphology during this period.[10] |
| Cells are sensitive to serum-free conditions. | Minimize the time cells are exposed to serum-free medium. After adding the complexes, you can return the cells to their complete growth medium containing serum.[5][9] |
| Poor pre-transfection cell health. | Use healthy, low-passage-number cells (<50 passages) for your experiments.[4][10] Ensure cells are evenly plated and free of stress before starting the transfection. |
Quantitative Data Summary
The presence of serum can significantly, but variably, impact transfection efficiency depending on the specific lipid formulation, cell type, and optimization of the protocol.
Table 1: Impact of Serum on Transfection Efficiency
| Cationic Lipid Formulation | Cell Type(s) | Serum Condition | Observed Effect on Transfection Efficiency | Reference |
| This compound/DOPE (Lipofectin) | CV-1, MEL | 10% Serum | Comparable or better efficiency compared to serum-free protocol. | [2] |
| DOTAP-based | Not Specified | High Serum | Efficiency is strongly inhibited unless lipid-to-DNA ratios are optimized. | [8] |
| Cholesterol-based Gemini Lipid (CholHG-1ox) | HeLa | 10% Serum | Significant increase in efficiency compared to serum-free conditions (~90% of cells transfected). | [6] |
| Lipofectamine | COS-1, CV-1 | 10% Serum | Efficiency decreased sharply. | [13] |
| Spermine-liposomes | HeLa | 10% FBS | Efficiency dramatically decreased. | [14] |
Experimental Protocols
Standard Protocol for this compound-based Transfection in Serum
This protocol is a generalized procedure. Always refer to the specific manufacturer's instructions for your particular this compound-based reagent.
Materials:
-
This compound-based transfection reagent
-
High-quality plasmid DNA (1 µg/µL stock)
-
Serum-free medium (e.g., DMEM, Opti-MEM)
-
Complete cell culture medium with serum
-
Cells plated in a multi-well plate (e.g., 24-well)
Procedure:
-
Cell Plating: The day before transfection, seed your cells in your standard growth medium so they reach 70-90% confluency at the time of transfection. For a 24-well plate, this is typically 0.5 - 2 x 10^5 cells/well.
-
Complex Formation (Crucial Step):
-
a. Dilute DNA: In a sterile tube, dilute 0.5 µg of plasmid DNA into 50 µL of serum-free medium. Mix gently.
-
b. Dilute Lipid: In a separate sterile tube, dilute 1.0-1.5 µL of the this compound-based reagent into 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
c. Combine: Add the diluted DNA to the diluted lipid solution (total volume ~100 µL). Mix gently by flicking the tube.
-
d. Incubate: Incubate the mixture for 15-20 minutes at room temperature to allow the lipid-DNA complexes to form. Do not exceed 30 minutes. [3]
-
-
Transfection:
-
Gently add the 100 µL of lipid-DNA complexes drop-wise to the well containing your cells in their complete serum-containing growth medium.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation: Return the plate to the incubator and culture for 24-48 hours.
-
Analysis: After the incubation period, assay the cells for transgene expression (e.g., via fluorescence microscopy for GFP, luciferase assay, or Western blot).
Visualizations
Experimental Workflow for Cationic Lipid Transfection
Caption: Workflow for this compound-based transfection in the presence of serum.
Troubleshooting Low Transfection Efficiency
Caption: Decision tree for troubleshooting poor this compound transfection results.
Proposed Mechanism of Serum Inhibition
Caption: How serum proteins interfere with cationic lipid-DNA complexes.
References
- 1. Cationic Lipid Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. academic.oup.com [academic.oup.com]
- 3. signagen.com [signagen.com]
- 4. genscript.com [genscript.com]
- 5. 脂质体转染问题排查与故障解决指南-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 6. Gene Transfection in High Serum Levels: Case Studies with New Cholesterol Based Cationic Gemini Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of cationic lipid DNA transfection complexes differing in susceptability to serum inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Transfection Guide | Overview of Transfection Methods | Promega [worldwide.promega.com]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.st [2024.sci-hub.st]
- 13. researchgate.net [researchgate.net]
- 14. matec-conferences.org [matec-conferences.org]
Technical Support Center: Enhancing the Stability of DOTMA Lipoplexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and use of DOTMA lipoplexes. Our goal is to help you enhance the stability and performance of your gene delivery systems.
Troubleshooting Guide
Issue 1: Lipoplex Aggregation Upon Formation or in Culture Media
Q1: My this compound lipoplexes are aggregating immediately after formation or when added to cell culture media. What could be the cause and how can I prevent this?
A1: Lipoplex aggregation is a common issue that can significantly reduce transfection efficiency. It is often caused by the neutralization of surface charge by components in the media or by inappropriate formulation parameters.
Possible Causes and Solutions:
-
High Ionic Strength of the Medium: The presence of salts in buffers like PBS or in cell culture media can shield the positive charge of the lipoplexes, leading to reduced electrostatic repulsion and subsequent aggregation.[1][2]
-
Troubleshooting: Prepare lipoplexes in a low-ionic-strength buffer, such as sterile, nuclease-free water or a low-salt buffer. When adding to cells, minimize the time the lipoplexes are in serum-containing media before transfection, or use a serum-free medium for the initial incubation if your cells can tolerate it.[3]
-
-
Interaction with Serum Proteins: Serum proteins can bind to the surface of cationic lipoplexes, leading to the formation of larger aggregates.[4][5]
-
Troubleshooting:
-
Perform transfections in serum-free media. If serum is required for cell viability, you can add it a few hours after the initial transfection period.
-
Incorporate a "stealth" lipid, such as a PEGylated lipid (e.g., DSPE-PEG), into your formulation. The polyethylene glycol (PEG) chains create a hydrophilic shield that sterically hinders protein binding and aggregation.[4][6] However, be aware that high concentrations of PEG can sometimes reduce transfection efficiency.[6]
-
-
-
Inappropriate Lipid-to-DNA Ratio: An incorrect charge ratio (N/P ratio, the ratio of positive charges from the cationic lipid to negative charges from the nucleic acid) can lead to incomplete DNA condensation and aggregation.
-
Troubleshooting: Optimize the N/P ratio by performing a titration experiment. Test a range of ratios (e.g., from 1:1 to 10:1) to find the optimal ratio that results in small, stable lipoplexes with high transfection efficiency.
-
Issue 2: Low Transfection Efficiency
Q2: I'm observing very low transfection efficiency with my this compound lipoplexes. What are the potential reasons and how can I improve it?
A2: Low transfection efficiency can be a result of several factors, including poor lipoplex stability, suboptimal formulation, or issues with the cells themselves.
Possible Causes and Solutions:
-
Poor Cell Health: Transfection is stressful for cells. Unhealthy or overly confluent cells will not transfect well.[7][8]
-
Suboptimal Formulation pH: The pH of the solutions used for liposome and nucleic acid preparation can impact the charge and stability of the resulting lipoplexes.
-
Troubleshooting: Studies have shown that using a slightly acidic solution (pH 5.5) for liposome formation and a slightly alkaline solution for the pDNA can improve transfection efficiency.[9]
-
-
Inefficient Endosomal Escape: For the nucleic acid to be effective, it must escape from the endosome after being taken up by the cell.
-
Troubleshooting: Include a "helper lipid" like DOPE (dioleoylphosphatidylethanolamine) in your formulation.[1] DOPE can promote the transition from a lamellar to a hexagonal phase within the endosome, which facilitates the disruption of the endosomal membrane and the release of the nucleic acid into the cytoplasm.[1][10]
-
-
Degradation of Nucleic Acid: The nucleic acid cargo can be degraded by nucleases present in the serum or released by cells.
-
Troubleshooting: Ensure that the nucleic acid is fully condensed and protected within the lipoplex. Optimizing the N/P ratio is crucial. For in vivo applications, PEGylation can also help protect the lipoplex from nuclease degradation.
-
Frequently Asked Questions (FAQs)
Q3: How can I improve the long-term storage stability of my this compound lipoplexes?
A3: Aqueous suspensions of lipoplexes are often unstable for long-term storage due to hydrolysis, oxidation, and aggregation.[11] Lyophilization (freeze-drying) is a common and effective method to improve long-term stability.[11][12][13][14]
-
Lyophilization with Cryoprotectants: The addition of a cryoprotectant, such as sucrose or trehalose, is essential to protect the lipoplexes during the freezing and drying process and to maintain their size and structure upon rehydration.[11]
-
Storage Conditions: Lyophilized lipoplexes should be stored at low temperatures (e.g., 4°C or -20°C) in a sealed container under an inert gas like nitrogen to prevent oxidation.[13] Studies have shown that lyophilized mRNA-LNP vaccines can be stable for at least 24 weeks at 4°C.[12][13]
Q4: What is the role of helper lipids like DOPE in this compound lipoplex formulations?
A4: Helper lipids are neutral lipids that are included in cationic liposome formulations to enhance their fusogenic properties and, consequently, their transfection efficiency. DOPE is a commonly used helper lipid that has an inverted cone shape, which favors the formation of non-lamellar structures.[1] This property is believed to facilitate the disruption of the endosomal membrane, allowing the release of the nucleic acid cargo into the cytoplasm.[1][10] The optimal molar ratio of this compound to DOPE is a critical parameter that needs to be optimized for efficient gene delivery.[9]
Q5: How does PEGylation affect the stability and transfection efficiency of this compound lipoplexes?
A5: PEGylation involves the incorporation of polyethylene glycol-conjugated lipids (e.g., DSPE-PEG) into the liposome bilayer.
-
Enhanced Stability: The PEG chains form a protective hydrophilic layer on the surface of the lipoplex. This "stealth" coating provides steric hindrance, which prevents aggregation and reduces interactions with serum proteins, thereby increasing the circulation time in vivo.[4][5][6]
-
Effect on Transfection Efficiency: While PEGylation enhances stability, it can sometimes reduce transfection efficiency.[6] The PEG layer can sterically hinder the interaction of the cationic lipoplex with the negatively charged cell membrane, which is the first step in cellular uptake. The amount of PEGylated lipid in the formulation needs to be carefully optimized to balance stability and transfection efficiency.
Quantitative Data Summary
Table 1: Effect of Formulation Parameters on Lipoplex Size and Transfection Efficiency
| Formulation Parameter | Condition A | Condition B | Particle Size (nm) | Zeta Potential (mV) | Transfection Efficiency (%) | Reference |
| N/P Ratio | Low (e.g., 2:1) | High (e.g., 8:1) | Larger, aggregated | Lower positive charge | Lower | Optimization is key |
| Helper Lipid | Without DOPE | With DOPE (e.g., 1:1 with this compound) | Generally smaller | Similar | Higher[1] | [1][9] |
| PEGylation | 0% PEG-lipid | 2% PEG-lipid | Smaller, more stable | Lower positive charge | Can be lower[6] | [6] |
| pH of Liposome Solution | Neutral (pH 7.4) | Acidic (pH 5.5) | Similar | Similar | Higher[9] | [9] |
Note: The exact values can vary significantly depending on the specific lipids, nucleic acid, cell type, and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound:DOPE Liposomes
-
Lipid Film Hydration:
-
In a round-bottom flask, mix this compound and DOPE in chloroform at the desired molar ratio (e.g., 1:1).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under a vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., nuclease-free water or HEPES buffer) to the desired final lipid concentration.
-
Vortex the suspension vigorously to form multilamellar vesicles (MLVs).
-
-
Sonication or Extrusion:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or in a bath sonicator until the suspension becomes clear.
-
Alternatively, for a more uniform size distribution, extrude the MLVs through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Protocol 2: Formation of this compound Lipoplexes
-
Dilute the required amount of nucleic acid (e.g., plasmid DNA) in a suitable buffer (e.g., Opti-MEM or a low-salt buffer).
-
In a separate tube, dilute the this compound:DOPE liposome suspension in the same buffer.
-
Gently add the diluted nucleic acid to the diluted liposome suspension while vortexing at a low speed. Do not add the liposomes to the nucleic acid.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
The lipoplexes are now ready for addition to cells or for further characterization.
Protocol 3: Lyophilization of Lipoplexes
-
Addition of Cryoprotectant: To the freshly prepared lipoplex suspension, add a cryoprotectant such as sucrose or trehalose to a final concentration of 5-10% (w/v).
-
Freezing: Aliquot the lipoplex-cryoprotectant mixture into lyophilization vials and freeze them at a low temperature (e.g., -80°C). A controlled freezing rate can be beneficial.[15]
-
Primary Drying (Sublimation): Place the frozen vials in a freeze-dryer. The shelf temperature is typically set to a low temperature, and a vacuum is applied to sublimate the ice.
-
Secondary Drying: After the primary drying is complete, the shelf temperature is gradually increased to remove any residual bound water.
-
Backfilling and Sealing: Once the drying process is complete, the vials are backfilled with an inert gas (e.g., nitrogen) and sealed to prevent moisture and oxygen from entering.[13]
Visualizations
Caption: Structure of a this compound:DOPE lipoplex with encapsulated nucleic acid.
Caption: Factors leading to the instability of this compound lipoplexes.
Caption: Workflow for enhancing the stability of this compound lipoplexes.
References
- 1. Exploring the Correlation Between Lipid Packaging in Lipoplexes and Their Transfection Efficacy [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. genscript.com [genscript.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. encapsula.com [encapsula.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 9. Increasing Transfection Efficiency of Lipoplexes by Modulating Complexation Solution for Transient Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lyophilization provides long-term stability for a lipid nanoparticle-formulated, nucleoside-modified mRNA vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Barriers to In Vivo Delivery with DOTMA Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DOTMA-containing nanoparticles for in vivo delivery.
Frequently Asked Questions (FAQs)
Q1: What are the most common barriers to successful in vivo delivery of this compound nanoparticles?
The primary challenges researchers face can be categorized into formulation and stability, biological barriers, and toxicity and immunogenicity.[1] Key hurdles include:
-
Poor nanoparticle stability in the physiological environment, leading to aggregation and premature drug release.[2]
-
Rapid clearance by the reticuloendothelial system (RES), primarily in the liver and spleen.[1][3]
-
Limited penetration across the vascular endothelium to reach target tissues.[1]
-
Endosomal escape , a critical step for cytoplasmic delivery of the payload, can be inefficient.[3][4]
-
Inherent toxicity associated with the cationic nature of this compound.[2]
-
Induction of an immune response , which can lead to rapid clearance and potential adverse effects.[5]
Q2: How does the Nitrogen-to-Phosphate (N/P) ratio impact my experiment?
The N/P ratio, which represents the molar ratio of nitrogen atoms in the cationic lipid (like this compound) to the phosphate groups in the nucleic acid cargo, is a critical parameter. It directly influences:
-
Surface Charge (Zeta Potential): Higher N/P ratios lead to a more positive surface charge.[6]
-
Encapsulation Efficiency: Modulating the N/P ratio affects how effectively the nucleic acid is encapsulated within the nanoparticle.[6]
-
Toxicity: High positive charges can increase cytotoxicity.[2]
-
Transfection Efficiency: An optimal N/P ratio is crucial for efficient gene delivery and expression.
Q3: What are the key components of a this compound-based lipid nanoparticle (LNP) formulation and their functions?
A typical LNP formulation consists of four main components:
-
Cationic/Ionizable Lipid (e.g., this compound): Essential for encapsulating negatively charged nucleic acids and facilitating endosomal escape.[4]
-
Helper Lipid (e.g., DOPE, DSPC): These are neutral phospholipids that provide structural integrity to the nanoparticle.
-
Cholesterol: Enhances nanoparticle stability and aids in endocytosis.[7]
-
PEG-Lipid: A polyethylene glycol-conjugated lipid that creates a hydrophilic shell around the nanoparticle. This "stealth" coating reduces opsonization and subsequent clearance by the immune system, thereby prolonging circulation time.[8]
Troubleshooting Guides
Problem 1: Low Transfection Efficiency In Vivo
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| Poor Nanoparticle Stability | Characterize particle size and zeta potential before and after incubation in serum-containing media. If aggregation occurs, consider optimizing the PEG-lipid percentage or using a different helper lipid. |
| Inefficient Endosomal Escape | The formulation may require a helper lipid that promotes a hexagonal phase transition (e.g., DOPE) to facilitate endosomal membrane disruption. Consider adjusting the this compound to helper lipid ratio.[4] |
| Rapid Clearance by RES | Increase the molar percentage of PEG-lipid in your formulation to enhance stealth properties. Evaluate biodistribution to confirm if accumulation is primarily in the liver and spleen.[3] |
| Incorrect N/P Ratio | Systematically vary the N/P ratio to find the optimal balance between encapsulation efficiency and transfection.[6] |
| Degradation of Nucleic Acid Cargo | Ensure the integrity of your nucleic acid cargo before encapsulation. Use RNase inhibitors during formulation if working with mRNA. |
Problem 2: High In Vivo Toxicity or Inflammatory Response
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| Excessive Positive Charge | Reduce the N/P ratio to lower the surface charge. A zeta potential above +30 mV is often associated with increased toxicity.[2] |
| This compound-Related Cytotoxicity | Evaluate different cationic lipids or ionizable lipids that are designed to be less toxic. Consider reducing the overall dose of the nanoparticles. |
| Immunogenicity of the Nanoparticle | Ensure the PEG-lipid coating is sufficient to prevent recognition by the immune system. Check for potential endotoxin contamination in your formulation components. |
| Off-Target Effects | Assess the biodistribution of your nanoparticles. If accumulation in non-target organs is high, consider incorporating targeting ligands to improve specificity.[5][9] |
Problem 3: Poor Bioavailability and Tumor Penetration
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| Large Particle Size | Optimize the formulation and microfluidic mixing parameters to achieve a smaller particle size (ideally < 150 nm for tumor penetration).[6] |
| Insufficient Circulation Time | Increase the PEGylation density on the nanoparticle surface to prolong circulation half-life, allowing more time for accumulation in the target tissue. |
| Limited Transvascular Transport | For solid tumors, rely on the Enhanced Permeability and Retention (EPR) effect. This may be less effective in certain tumor types. Consider active targeting strategies.[10] |
| Dense Tumor Microenvironment | Smaller nanoparticles generally exhibit better penetration into dense tumor tissues.[11] |
Data Presentation: Formulation Parameters
Table 1: Influence of Formulation Parameters on this compound Nanoparticle Characteristics
| Parameter | Typical Range | Effect of Increase | Reference |
| N/P Ratio | 2:1 to 10:1 | Increased surface charge, potentially higher toxicity | [6] |
| Total Lipid Concentration | 0.7 - 30 mM | Can influence particle size and encapsulation efficiency | [6] |
| Flow Rate Ratio (Aqueous:Lipid) | 3:1 | Affects particle size and polydispersity | [6] |
| PEG-Lipid Percentage | 1-5 mol% | Prolonged circulation, but can hinder cellular uptake if too high | [8] |
Table 2: Example In Vivo Performance of Different LNP Formulations
| Formulation ID | Key Lipids | Target | Key Finding | Reference |
| c-DOTMA | This compound | THP-1 cells | Achieved up to 25% transfection efficiency with low toxicity. | [6] |
| mRNA-LPX | This compound, DOPE | Spleen | Effectively delivered mRNA to the spleen and induced immune cell maturation. | [4] |
| 7C1 | 7C1 (ionizable lipid) | Lung Endothelium | Showed strong and durable gene silencing in lung endothelial cells. | [12] |
Experimental Protocols
Protocol 1: Formulation of this compound Nanoparticles using Microfluidics
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid in ethanol at the desired molar ratios. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
The total lipid concentration can range from 0.7 to 30 mM.[6]
-
-
Preparation of Nucleic Acid Solution:
-
Dissolve the nucleic acid (e.g., mRNA, siRNA) in a low pH buffer (e.g., 25 mM sodium acetate, pH 5.8).
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., with a Y-shaped microchip).
-
Pump the lipid-ethanol solution through one inlet and the nucleic acid-buffer solution through the other.
-
An optimized total flow rate could be 6 mL/min with a flow rate ratio of 3:1 (aqueous:ethanolic).[6]
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting nanoparticle suspension against phosphate-buffered saline (PBS) pH 7.4 overnight to remove ethanol and raise the pH.
-
-
Characterization:
-
Measure particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine encapsulation efficiency using a fluorescent dye exclusion assay (e.g., RiboGreen assay).
-
Protocol 2: In Vivo Biodistribution Study
-
Nanoparticle Labeling:
-
Incorporate a fluorescently labeled lipid (e.g., DiR or Rhodamine-PE) into the formulation during preparation.
-
-
Animal Model:
-
Use an appropriate animal model (e.g., Balb/c mice).
-
-
Administration:
-
Administer the labeled nanoparticles intravenously (IV) via tail vein injection.
-
-
In Vivo Imaging:
-
At various time points (e.g., 1, 4, 24, 48 hours) post-injection, image the animals using an in vivo imaging system (IVIS).[13]
-
-
Ex Vivo Analysis:
-
At the final time point, euthanize the animals and harvest major organs (liver, spleen, lungs, kidneys, heart, and tumor if applicable).
-
Image the harvested organs with the IVIS to quantify nanoparticle accumulation.
-
Homogenize tissues and use fluorescence spectroscopy for more precise quantification.
-
Visualizations
References
- 1. Overcoming in vivo barriers to targeted nanodelivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicological considerations when creating nanoparticle based drugs and drug delivery systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Nanoparticle technology for mRNA: Delivery strategy, clinical application and developmental landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Nanoparticles for Smart Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
- 9. Optimizing design parameters of a peptide targeted liposomal nanoparticle in an in vivo multiple myeloma disease model after initial evaluation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
Technical Support Center: Optimizing DOTMA Formulations for Difficult-to-Transfect Cells
Welcome to the technical support center for adjusting DOTMA (N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride) formulations. This resource is designed for researchers, scientists, and drug development professionals who are working with challenging cell types and need to optimize their transfection protocols for efficient gene delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for transfection?
A1: this compound is a cationic lipid that is widely used as a transfection reagent.[1][2] Its positively charged headgroup interacts electrostatically with the negatively charged phosphate backbone of nucleic acids (DNA and RNA), leading to the formation of lipid-nucleic acid complexes called lipoplexes.[1][2] These lipoplexes can then fuse with the cell membrane, facilitating the delivery of the genetic material into the cell. The use of a helper lipid, such as DOPE (dioleoylphosphatidylethanolamine), is common to enhance the fusogenic properties of the liposomes and aid in the endosomal escape of the nucleic acid.
Q2: What makes some cells "difficult-to-transfect"?
A2: Difficult-to-transfect cells, such as primary neurons, hematopoietic stem cells, and suspension cell lines (e.g., Jurkat, THP-1), present several challenges to efficient gene delivery.[3][4] These can include low proliferation rates, sensitive cell membranes, robust defense mechanisms against foreign genetic material, and differences in endocytic pathways.[3][5] For these reasons, standard transfection protocols often result in low efficiency and high cytotoxicity.
Q3: How does the this compound:DOPE ratio affect transfection?
A3: The molar ratio of this compound to the helper lipid DOPE is a critical factor influencing both transfection efficiency and cell viability.[6][7] DOPE is a fusogenic lipid that helps to destabilize the endosomal membrane, facilitating the release of the nucleic acid into the cytoplasm.[6] An optimal this compound:DOPE ratio balances the need for efficient DNA condensation and cell surface binding (mediated by this compound) with effective endosomal escape (promoted by DOPE). The ideal ratio is highly cell-type-dependent.[7]
Q4: Can serum in the culture medium affect this compound-based transfection?
A4: Yes, serum can significantly impact transfection efficiency. Serum proteins can interact with the lipoplexes, leading to their aggregation or disassembly, which can hinder their uptake by cells.[8] For this reason, it is often recommended to form the this compound-DNA complexes in a serum-free medium.[8] However, some newer formulations and protocols are designed to be effective in the presence of serum. It is crucial to optimize this condition for your specific cell type and this compound formulation.
Q5: What are the alternatives if optimizing the this compound formulation is not sufficient?
A5: If you are unable to achieve satisfactory results with this compound-based lipofection, other methods can be considered for difficult-to-transfect cells. These include electroporation, which uses an electrical pulse to create transient pores in the cell membrane, and viral-mediated transduction (e.g., using lentiviruses or adenoviruses).[3][9] Electroporation can be highly efficient but may also lead to significant cell death if not properly optimized.[9] Viral vectors are often very efficient but involve more complex and time-consuming preparation and have biosafety considerations.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Suboptimal this compound:DOPE ratio. | Empirically test different molar ratios of this compound to DOPE (e.g., 1:1, 1:2, 2:1) to find the optimal balance for your cell type.[6][7] |
| Incorrect lipid-to-DNA ratio. | Optimize the charge ratio of the cationic lipid to the nucleic acid. A common starting point is a 10:1 weight ratio of lipid to DNA.[10] | |
| Poor quality of nucleic acid. | Ensure your plasmid DNA or RNA is of high purity, with an A260/A280 ratio between 1.8 and 2.0. Endotoxin contamination can also negatively impact transfection. | |
| Low cell viability or unhealthy cells. | Use cells that are in the logarithmic growth phase and have a viability of >90%. Avoid using cells that have been passaged too many times.[3] | |
| Inappropriate cell confluency. | For adherent cells, aim for a confluency of 70-90% at the time of transfection. For suspension cells, the optimal density should be determined empirically.[8] | |
| High Cell Viability | Excessive concentration of lipoplexes. | Reduce the amount of both the this compound formulation and the nucleic acid. Perform a dose-response experiment to find the optimal concentration that maximizes efficiency while minimizing toxicity.[4] |
| Prolonged exposure to transfection complexes. | For sensitive cells, you can try removing the transfection medium after 4-6 hours and replacing it with fresh, complete growth medium. | |
| Inherent toxicity of the formulation. | Adjust the this compound:DOPE ratio, as an excess of the cationic lipid can be toxic to some cells.[4] Consider testing different helper lipids if DOPE proves to be too toxic. | |
| Inconsistent Results | Variation in cell passage number. | Use cells from a consistent and low passage number for all experiments to ensure reproducibility. |
| Inconsistent preparation of lipoplexes. | Prepare a master mix of the this compound-DNA complexes for all samples to minimize pipetting errors and ensure uniformity. | |
| Presence of antibiotics in the medium. | Some antibiotics can be toxic to cells during transfection. It is generally recommended to perform transfections in antibiotic-free medium. |
Data Presentation: Quantitative Comparison of Lipid Formulations
The following table summarizes data on transfection efficiency and cell viability for different cationic lipid-based formulations in various difficult-to-transfect cell lines. This data is synthesized from multiple sources to provide a comparative overview.
| Cell Line | Transfection Reagent/Formulation | Transfection Efficiency (%) | Cell Viability (%) | Reference |
| Primary Cortical Neurons | Lipofection (general) | 1.3 - 6 | Not specified | [11] |
| Primary Cortical Neurons | Cationic lipid (Arg-C3-Glu2C14) | ~10 | >80 | [4] |
| Jurkat (T-leukemic cells) | pH-sensitive immunoliposomes | Not specified (qualitative) | Not specified | [12] |
| HEK293 | Lipid-polymer hybrid nanospheres (24% DOTAP) | ~85 | ~80 | [13] |
| HeLa | Lipid-polymer hybrid nanospheres (24% DOTAP) | ~50 | ~85 | [13] |
| Primary Cells (general) | tdTomato mRNA-complexed nanoparticles | Varies by cell type (e.g., ~15% in hBMSC) | >80 | [14] |
| Neuroblastoma cell lines | Lipofection | 10 - 12 | Not specified | [11] |
Note: Direct quantitative comparisons of different this compound:DOPE ratios in the same difficult-to-transfect cell line are limited in the publicly available literature. The data presented here are from various studies using different cationic lipid formulations and should be considered as a general guide for optimization.
Experimental Protocols
Protocol 1: Preparation of this compound:DOPE Liposomes (Lipid Film Hydration Method)
This protocol describes the preparation of cationic liposomes composed of this compound and DOPE using the lipid film hydration method.[10]
Materials:
-
This compound (in chloroform)
-
DOPE (in chloroform)
-
Chloroform
-
Sterile, nuclease-free water or buffer (e.g., HEPES)
-
Glass vials with Teflon-lined caps
-
Nitrogen or Argon gas source
-
Vacuum pump
-
Water bath sonicator
-
0.22 µm syringe filter
Procedure:
-
In a clean glass vial, add the desired amounts of this compound and DOPE from their chloroform stocks to achieve the desired molar ratio (e.g., 1:1).
-
Mix the lipids thoroughly by vortexing.
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under a high vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with a sterile, nuclease-free aqueous solution (water or buffer) by adding the solution and vortexing vigorously. The final lipid concentration should be determined based on your experimental needs (e.g., 1 mg/mL).
-
Sonicate the lipid suspension in a water bath sonicator until the solution becomes clear to translucent. This indicates the formation of small unilamellar vesicles.
-
For sterile applications, the liposome solution can be passed through a 0.22 µm syringe filter.
-
Store the prepared liposomes at 4°C.
Protocol 2: Transfection of Suspension Cells (e.g., Jurkat) with this compound:DOPE Lipoplexes
This protocol provides a general procedure for transfecting suspension cells with custom-prepared this compound:DOPE liposomes.
Materials:
-
Suspension cells (e.g., Jurkat) in logarithmic growth phase
-
Complete growth medium (e.g., RPMI 1640 + 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)
-
Prepared this compound:DOPE liposomes
-
Plasmid DNA (e.g., expressing a reporter gene like GFP or luciferase)
-
6-well plates
-
Sterile microcentrifuge tubes
Procedure:
-
One day before transfection, seed the suspension cells at a density that will allow them to be in the mid-logarithmic growth phase on the day of transfection.
-
On the day of transfection, count the cells and adjust the density to the desired concentration (e.g., 1 x 10^6 cells/mL).
-
In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA (e.g., 2.5 µg) in serum-free medium.
-
In a separate sterile microcentrifuge tube, dilute the appropriate amount of this compound:DOPE liposomes in serum-free medium. The optimal lipid-to-DNA ratio should be determined empirically (a starting point could be a 10:1 weight ratio).
-
Add the diluted liposome solution to the diluted DNA solution and mix gently by pipetting.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
Add the lipoplex solution dropwise to the cells in the 6-well plate.
-
Gently swirl the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
After the incubation period, analyze the cells for transgene expression (e.g., by fluorescence microscopy for GFP or a luciferase assay).
Protocol 3: Assessment of Transfection Efficiency using a Luciferase Reporter Assay
This protocol outlines the steps to quantify transfection efficiency using a plasmid encoding a luciferase reporter gene.
Materials:
-
Transfected cells
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
Luminometer
-
96-well white-walled, clear-bottom plates
Procedure:
-
After the desired post-transfection incubation period (e.g., 24-48 hours), gently aspirate the culture medium from the wells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add an appropriate volume of Passive Lysis Buffer to each well (e.g., 100 µL for a 24-well plate).
-
Incubate the plate on a rocking platform for 15 minutes at room temperature to ensure complete cell lysis.
-
Transfer a portion of the cell lysate (e.g., 20 µL) from each well to a 96-well white-walled plate.
-
Prepare the Luciferase Assay Reagent according to the manufacturer's instructions.
-
Add the Luciferase Assay Reagent to each well containing the cell lysate (e.g., 100 µL).
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein, which reflects the transfection efficiency.
-
(Optional) To normalize for variations in cell number, a co-transfected plasmid expressing a different reporter (e.g., Renilla luciferase) or a protein quantification assay (e.g., BCA assay) on the cell lysate can be performed.
Visualizations
Caption: Workflow for optimizing this compound-based transfection in difficult-to-transfect cells.
Caption: Simplified mechanism of this compound-mediated lipofection.
References
- 1. encapsula.com [encapsula.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 4. Cationic Amino Acid Based Lipids as Effective Nonviral Gene Delivery Vectors for Primary Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transfection Techniques for Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 9. painphysicianjournal.com [painphysicianjournal.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. Estimating transfection efficiency in differentiated and undifferentiated neural cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Quality Control for Homemade DOTMA Liposomes
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the quality control (QC) of homemade N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) liposomes. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key quality attribute tables to ensure the production of consistent and reliable cationic liposomes for research applications.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality control assays for homemade this compound liposomes?
A1: For research purposes, the most critical QC assays are:
-
Particle Size and Polydispersity Index (PDI): To ensure uniformity and predict in vitro/in vivo behavior.
-
Zeta Potential: To confirm the cationic nature of the liposomes, which is crucial for their interaction with negatively charged molecules like nucleic acids and cell membranes.
-
Encapsulation Efficiency (%EE): To determine the percentage of the payload (e.g., drug, plasmid DNA, siRNA) successfully entrapped within the liposomes.
-
Stability: To understand how the key quality attributes change over time under specific storage conditions.
-
Sterility and Endotoxin Levels: Essential for any experiments involving cell culture to avoid contamination and inflammatory responses.[1]
Q2: What is a typical acceptable range for the Polydispersity Index (PDI)?
A2: A PDI value below 0.3 is generally considered acceptable for a homogenous and monodisperse liposomal formulation for drug delivery applications.
Q3: Why is a positive Zeta Potential important for this compound liposomes?
A3: this compound is a cationic lipid. A positive zeta potential confirms the presence of a positive surface charge, which is essential for electrostatic interactions with negatively charged payloads like plasmid DNA and siRNA, and for facilitating binding to and entry into negatively charged cell membranes.
Q4: Can endotoxin contamination affect my experiments even if the liposomes are sterile?
A4: Yes. Sterility ensures the absence of viable microorganisms, but it does not guarantee the absence of endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria.[1] Endotoxins are potent pyrogens and can induce strong inflammatory responses in cell culture and in vivo, potentially confounding experimental results.[2] Endotoxin contamination can also compete with plasmid DNA for binding to cationic liposomes, thereby reducing transfection efficiency.[3]
General Workflow for Liposome QC
The following diagram outlines the typical workflow for the preparation and quality control of homemade this compound liposomes.
Troubleshooting Guides
Particle Size and Polydispersity Index (PDI)
| Parameter | Acceptable Range (for research) |
| Particle Size (Z-average) | 100 - 400 nm (application dependent) |
| Polydispersity Index (PDI) | < 0.3 |
Q: My measured particle size is too large (>400 nm). What could be the cause?
A:
-
Aggregation: Cationic liposomes can aggregate, especially at high concentrations or in certain buffers. Try diluting the sample in deionized water or the appropriate buffer before measurement.
-
Incomplete Sonication/Extrusion: The energy input may be insufficient to break down larger multilamellar vesicles (MLVs) into smaller unilamellar vesicles (SUVs). Increase sonication time/power or the number of extrusion cycles.
-
Lipid Composition: The inclusion of certain lipids, or a high concentration of lipids, can lead to larger vesicles. Re-evaluate your formulation.
-
Contamination: Dust or other particulates in your sample or cuvette can lead to erroneous readings. Ensure all solutions are filtered and cuvettes are clean.
Q: My PDI is consistently above 0.3. How can I improve the homogeneity of my liposomes?
A: A high PDI indicates a broad size distribution.
-
Extrusion Issues: Ensure the extruder membrane is not clogged or damaged. Passing the liposome suspension through the membrane 11-21 times is often recommended for uniform size.
-
Sonication Method: Probe sonication can sometimes lead to broader size distributions and potential contamination from the probe tip. Bath sonication might offer a gentler, more uniform alternative.
-
Lipid Film Hydration: Incomplete or uneven hydration of the lipid film can result in a heterogeneous population of vesicles. Ensure the hydration buffer is added above the lipid transition temperature (Tc) and that agitation is sufficient.
-
Storage: Liposomes can aggregate or fuse over time, leading to an increased PDI. Analyze samples shortly after preparation and assess their stability over time.
Zeta Potential
| Parameter | Expected Range for this compound Liposomes |
| Zeta Potential | +30 mV to +60 mV |
Q: My zeta potential is lower than expected (< +30 mV) or negative. Why?
A:
-
Incorrect Formulation: Verify the molar ratio of this compound to neutral lipids (e.g., cholesterol). An insufficient amount of the cationic lipid will result in a lower surface charge.
-
pH of the Medium: The pH of the dispersion medium can influence the surface charge. Ensure your measurements are performed in a consistent and appropriate buffer (e.g., deionized water or a low ionic strength buffer).
-
Adsorption of Anionic Molecules: If your formulation contains anionic molecules, they may adsorb to the liposome surface and neutralize the positive charge.
-
Instrument Settings: Ensure the instrument is calibrated and using the correct parameters for viscosity and dielectric constant of the dispersant.
Encapsulation Efficiency (%EE)
| Parameter | General Target Range |
| Encapsulation Efficiency (%EE) | > 70% (highly dependent on payload and method) |
Q: My encapsulation efficiency is very low. What are the common causes?
A:
-
Payload Properties: The physicochemical properties of your payload (e.g., size, charge, solubility) greatly influence encapsulation. For nucleic acids, the charge ratio of cationic lipid (N) to nucleic acid phosphate (P) is critical.
-
Lipid Composition: The choice of co-lipids (e.g., cholesterol, DOPE) can affect the rigidity and stability of the bilayer, impacting payload retention. Cholesterol, for example, can increase bilayer stability but may decrease the encapsulation of some molecules.[4][5]
-
Preparation Method: The hydration method, sonication, and extrusion processes can all affect the efficiency of encapsulation. Passive encapsulation during hydration is often inefficient for small molecules.
-
Drug-to-Lipid Ratio: An excessively high concentration of the payload relative to the lipid can lead to saturation and lower encapsulation efficiency.[6][7][8]
-
Separation of Free Drug: The method used to separate unencapsulated material (e.g., dialysis, size exclusion chromatography) might be causing leakage of the encapsulated payload.
Experimental Protocols
Protocol 1: Particle Size and PDI Measurement by DLS
-
Sample Preparation:
-
Turn on the Dynamic Light Scattering (DLS) instrument to allow the laser to warm up.
-
Dilute the liposome suspension to an appropriate concentration using 0.22 µm filtered deionized water or the same buffer the liposomes are suspended in. A typical dilution is 1:100, but this should be optimized to achieve a count rate within the instrument's recommended range.
-
Gently mix the diluted sample by pipetting up and down. Avoid vortexing to prevent bubble formation.
-
-
Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters in the software, including the dispersant (water), temperature (e.g., 25°C), and measurement angle (usually 173° for backscatter).
-
Allow the sample to equilibrate to the set temperature for 1-2 minutes.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
The software will report the Z-average diameter (mean particle size) and the Polydispersity Index (PDI).
-
Examine the size distribution graph for any signs of multiple populations or aggregation.
-
Protocol 2: Zeta Potential Measurement
-
Sample Preparation:
-
Prepare the sample by diluting the liposome suspension in filtered deionized water. Buffers with high ionic strength (like PBS) will screen the surface charge and should be avoided.
-
The concentration should be sufficient to produce a stable reading but not so high as to cause multiple scattering.
-
-
Measurement:
-
Rinse a folded capillary cell (DTS1070 or similar) with the filtered deionized water, then with the diluted sample.
-
Fill the cell with the diluted sample, ensuring no air bubbles are trapped near the electrodes.
-
Place the cell in the instrument.
-
Set the measurement parameters, including the dispersant (water) and temperature.
-
Perform at least three replicate measurements.
-
-
Data Analysis:
-
The software will calculate the zeta potential based on the electrophoretic mobility of the particles.
-
A positive value in the range of +30 to +60 mV is expected for this compound liposomes.
-
Protocol 3: Encapsulation Efficiency (%EE) for Nucleic Acids
This protocol uses a fluorescent dye (e.g., PicoGreen® for dsDNA or RiboGreen® for RNA) that selectively binds to nucleic acids.
-
Measure Total Nucleic Acid Content (NA_total):
-
Take a known volume of the liposome suspension (e.g., 20 µL).
-
Add a lysis buffer containing a detergent (e.g., 1% Triton X-100) to disrupt the liposomes and release the encapsulated nucleic acid.
-
Incubate according to the detergent's protocol.
-
Measure the nucleic acid concentration using the appropriate fluorescent assay and a standard curve. This gives you the total amount of nucleic acid.
-
-
Measure Free (Unencapsulated) Nucleic Acid Content (NA_free):
-
Take the same volume of the intact liposome suspension (e.g., 20 µL).
-
Add the fluorescent dye directly to this suspension without adding the lysis buffer. The dye will only bind to the unencapsulated nucleic acid.
-
Measure the fluorescence to determine the concentration of free nucleic acid.
-
-
Calculate %EE:
-
Use the following formula: %EE = [(NA_total - NA_free) / NA_total] * 100
-
Protocol 4: Sterility and Endotoxin Testing
For research applications involving cell culture, it is crucial to ensure your liposome preparations are free from microbial and endotoxin contamination.
-
Sterility Testing:
-
Method: A common method is direct inoculation.
-
Procedure: Under aseptic conditions (e.g., in a laminar flow hood), add a small aliquot of your final liposome preparation to a sterile tube containing a general-purpose sterile liquid culture medium (e.g., Tryptic Soy Broth).
-
Incubation: Incubate the tube at 37°C for at least 3-5 days.
-
Observation: Visually inspect the medium daily for any signs of microbial growth (e.g., turbidity, cloudiness). The absence of growth indicates sterility.
-
-
Endotoxin Testing (LAL Assay):
-
Method: The Limulus Amebocyte Lysate (LAL) test is the standard for detecting endotoxins.[3] Gel-clot LAL kits are available for research use.
-
Procedure: Follow the manufacturer's protocol precisely. This typically involves mixing your liposome sample with the LAL reagent in a pyrogen-free tube.
-
Incubation: Incubate at 37°C for the time specified in the kit (usually 1 hour).
-
Observation: After incubation, carefully invert the tube. The formation of a solid gel clot that withstands inversion indicates the presence of endotoxins above the detection limit of the kit. The absence of a clot indicates a negative result.
-
Note: Liposomes can sometimes interfere with the LAL assay. It is important to run appropriate positive and negative controls.[3]
-
References
- 1. Injectable Liposome Sterility and Endotoxin Testing - CD Formulation [formulationbio.com]
- 2. corning.com [corning.com]
- 3. Characterization of endotoxin and cationic liposome interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. liposomes.ca [liposomes.ca]
- 7. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation | Semantic Scholar [semanticscholar.org]
- 8. Influence of vesicle size, lipid composition, and drug-to-lipid ratio on the biological activity of liposomal doxorubicin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Cellular Maze: A Comparative Guide to DOTMA and Other Cationic Lipids for siRNA Delivery
For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the effective delivery of small interfering RNA (siRNA) to target cells remains a critical hurdle. Cationic lipids are a cornerstone of non-viral delivery systems, forming lipid nanoparticles (LNPs) that protect siRNA and facilitate its entry into the cytoplasm. This guide provides an objective comparison of the performance of N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), a pioneering cationic lipid, with other commonly used alternatives, supported by experimental data and detailed protocols.
The choice of cationic lipid is a determining factor for the efficiency, specificity, and safety of an siRNA therapeutic. These lipids must efficiently encapsulate the negatively charged siRNA, form stable nanoparticles of an appropriate size for cellular uptake, promote endosomal escape to release the siRNA into the cytoplasm, and exhibit low cytotoxicity. This guide will delve into the quantitative comparison of this compound with other cationic lipids such as DOTAP, DODMA, and ionizable lipids, providing a framework for selecting the optimal delivery vehicle for your research needs.
Quantitative Performance Comparison of Cationic Lipids
The following table summarizes key quantitative data from various studies to facilitate a direct comparison between this compound and other cationic lipids. It is important to note that experimental conditions such as cell lines, siRNA sequences, N/P (nitrogen-to-phosphate) ratios, and specific formulations can influence these values.
| Cationic Lipid | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | In Vitro Gene Knockdown Efficiency (%) | Cell Viability (%) | Key Characteristics & References |
| This compound | 89 - 250 | +20 to +55 | ~94% | ~40% - 74% | Generally lower than newer lipids | One of the first synthetic cationic lipids; forms stable lipoplexes.[1][2] |
| DOTAP | ~170 - 250 | +20 to +55 | High | ~40% - 60% | >70% at optimal N/P ratios | Contains biodegradable ester bonds, potentially reducing toxicity compared to this compound's ether bonds.[3][4][5] |
| DODMA | Variable | Lower than this compound/DOTAP | High | High, noted for superior endosomal release | Generally considered less toxic than permanently charged lipids | An ionizable lipid that is neutral at physiological pH and becomes cationic in the acidic endosome, facilitating membrane disruption.[1][6] |
| DC-Chol | 200 - 480 | ~+55 | High | ~20% | Variable | A cholesterol-based cationic lipid.[3][6] |
| DLinDMA | ~80 - 100 | Near-neutral at phys. pH | High | High (pKa ~6.8) | High | An early benchmark ionizable lipid for in vivo applications.[6] |
| DLin-KC2-DMA | ~80 - 100 | Near-neutral at phys. pH | High | Very high (active at 0.01 mg/kg in rodents) | High | An optimized ionizable lipid with improved in vivo potency over DLinDMA.[6] |
| Lipidoids (e.g., 98N12-5) | ~50 - 100 | Near-neutral at phys. pH | High | >90% in vivo (liver) | High | A class of amine-containing lipids developed through combinatorial chemistry for high efficiency.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments in siRNA delivery using cationic lipids.
Lipid Nanoparticle (LNP) Formulation
Method: Microfluidic Mixing
This method allows for rapid and reproducible LNP formation with controlled particle size.
-
Preparation of Lipid Solution: Dissolve the cationic lipid (e.g., this compound), helper lipids (e.g., DSPC, cholesterol), and a PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Preparation of siRNA Solution: Dissolve the siRNA in a low pH buffer, such as 10 mM citrate buffer at pH 4.0.
-
Mixing: Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes of a microfluidic mixing device (e.g., NanoAssemblr).
-
Nanoparticle Formation: Pump the two solutions through the microfluidic chip at a defined flow rate ratio. The rapid mixing of the ethanol and aqueous phases leads to the self-assembly of LNPs.
-
Purification: Remove the ethanol and unencapsulated siRNA by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
Physicochemical Characterization
-
Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured using Laser Doppler Velocimetry.
-
siRNA Encapsulation Efficiency: Quantified using a fluorescent dye that binds to RNA, such as the RiboGreen assay. The fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100).
-
Encapsulation Efficiency (%) = (Total siRNA - Free siRNA) / Total siRNA * 100
-
In Vitro Transfection and Gene Knockdown Assessment
-
Cell Seeding: Plate the target cells in a multi-well plate (e.g., 24-well) the day before transfection to achieve 60-80% confluency at the time of the experiment.
-
Formation of LNP-siRNA Complexes: Dilute the LNP-siRNA formulation in a serum-free medium (e.g., Opti-MEM).
-
Transfection: Add the diluted LNP-siRNA complexes to the cells and incubate for a specified period (e.g., 4-6 hours).
-
Post-Transfection: After the initial incubation, replace the medium with fresh, complete growth medium.
-
Assessment of Gene Knockdown: After 24-72 hours post-transfection, assess the target gene expression.
-
mRNA Level: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR).
-
Protein Level: Lyse the cells and perform a Western blot or an ELISA.
-
Functional Assay: If the target gene product has a measurable activity (e.g., luciferase), perform a reporter assay.
-
Cytotoxicity Assay
Method: MTT Assay
-
Seed cells in a 96-well plate and transfect with varying concentrations of LNP-siRNA.
-
After 24-48 hours, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Visualizing the Pathway and Process
To better understand the mechanisms and workflows involved in cationic lipid-mediated siRNA delivery, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precigenome.com [precigenome.com]
- 6. Effect of Surface Properties on Liposomal siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DOTMA and Lipofectamine Reagents for Nucleic Acid Delivery
For researchers, scientists, and drug development professionals, the efficient and safe delivery of nucleic acids into cells is a cornerstone of modern molecular biology. Cationic lipid-based transfection reagents have emerged as indispensable tools for this purpose. This guide provides an objective, data-driven comparison of two prominent classes of transfection reagents: those based on the cationic lipid DOTMA (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride) and the widely-used commercial formulations of Lipofectamine.
This comparison guide delves into the performance metrics of these reagents, focusing on transfection efficiency and cytotoxicity. The information presented is collated from peer-reviewed studies to provide a robust basis for selecting the optimal reagent for your specific research needs.
Mechanism of Action: A Shared Principle
Both this compound-based reagents and Lipofectamine formulations operate on a similar principle of electrostatic interactions. The positively charged cationic lipids spontaneously form complexes, known as lipoplexes, with negatively charged nucleic acids (DNA or RNA).[1][2] These lipoplexes, possessing a net positive charge, can then interact with the negatively charged cell membrane, facilitating their entry into the cell, primarily through endocytosis.[2][3] Once inside, the reagent must aid in the escape of the nucleic acid from the endosome into the cytoplasm, and for DNA, its subsequent entry into the nucleus for transcription.[3]
Performance Comparison: Transfection Efficiency and Cytotoxicity
The selection of a transfection reagent is often a balance between achieving high transfection efficiency and maintaining cell viability. The following tables summarize quantitative data from studies directly comparing the performance of this compound-based formulations with Lipofectamine reagents in various cell lines.
Table 1: Transfection Efficiency and Cell Viability of in-house this compound:DOPE vs. Lipofectamine 2000
This study systematically evaluated in-house preparations of this compound mixed with the helper lipid DOPE (dioleoylphosphatidylethanolamine) against the commercially available Lipofectamine 2000 across a range of cell lines.
| Cell Line | Reagent | Transfection Efficiency (% positive cells) | Cell Viability (%) |
| HEK293T | This compound:DOPE (1:1) | ~60% | >80% |
| Lipofectamine 2000 | ~70% | ~70% | |
| Vero E6 | This compound:DOPE (1:1) | ~40% | >80% |
| Lipofectamine 2000 | ~30% | ~60% | |
| BHK-21 | This compound:DOPE (1:1) | ~50% | >80% |
| Lipofectamine 2000 | ~40% | ~70% |
Data adapted from Ojha, R. K., et al. (2023). A systematic comparison of inhouse prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells.[4]
Table 2: Transfection Efficiency and Cell Viability of a this compound-containing cLNP vs. Lipofectamine 3000 in Jurkat Cells
This study compared a conventional this compound-containing lipid nanoparticle (cLNP) with Lipofectamine 3000 for the transfection of a plasmid DNA into Jurkat cells, a human T lymphocyte cell line.
| Reagent | DNA Dose | Transfection Efficiency (% GFP positive cells) | Cell Viability (%) |
| cLNP (this compound-based) | 1 µg | ~30% | ~85% |
| 2 µg | ~40% | ~80% | |
| 4 µg | ~25% | ~60% | |
| Lipofectamine 3000 | 1 µg | ~50% | ~60% |
| 2 µg | ~55% | ~50% | |
| 4 µg | ~60% | ~40% |
Data adapted from Fredrigo, A., et al. (2024). Optimizing Transfection Efficiency in CAR-T Cell Manufacturing through Multiple Administrations of Lipid-Based Nanoparticles.[5]
Experimental Methodologies
To ensure the reproducibility of these findings, it is crucial to understand the underlying experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
General Plasmid DNA Transfection Protocol
This protocol provides a general workflow for transfecting plasmid DNA into adherent mammalian cells using either a this compound-based reagent or Lipofectamine.
-
Cell Seeding: One day prior to transfection, seed cells in a multi-well plate to ensure they reach 70-90% confluency at the time of transfection.
-
Preparation of Nucleic Acid-Lipid Complexes:
-
In a sterile tube, dilute the plasmid DNA in a serum-free medium (e.g., Opti-MEM™).
-
In a separate sterile tube, dilute the transfection reagent (this compound-based or Lipofectamine) in the same serum-free medium.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for the formation of lipoplexes.
-
-
Transfection:
-
Add the nucleic acid-lipid complexes drop-wise to the cells in their culture medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.
-
After the incubation period, analyze the cells for transgene expression (e.g., via fluorescence microscopy for GFP or a luciferase assay).
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Treatment: Seed cells in a 96-well plate and transfect as described above. Include untransfected cells as a control.
-
MTT Addition: After the desired incubation period (e.g., 24 or 48 hours post-transfection), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the absorbance of the untransfected control cells.
Visualizing the Processes
To better understand the workflows and mechanisms discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for cationic lipid-mediated transfection.
Caption: Cellular mechanism of cationic lipid-mediated transfection.
Conclusion
The choice between a this compound-based reagent and a Lipofectamine formulation is highly dependent on the specific cell type and experimental goals. The presented data suggests that while Lipofectamine 3000 can achieve higher transfection efficiencies in some cell lines, this may come at the cost of reduced cell viability.[5] Conversely, this compound-based formulations can offer a favorable balance of good transfection efficiency and lower cytotoxicity, particularly in sensitive cell lines.[4] For researchers developing their own delivery systems or seeking a cost-effective alternative, in-house preparations of this compound:DOPE can be a viable option. Ultimately, empirical testing is recommended to determine the optimal transfection reagent and conditions for your specific application.
References
Validating Gene Knockdown: A Comparative Guide to DOTMA-Delivered siRNA
In the realm of functional genomics and drug discovery, RNA interference (RNAi) is a cornerstone technology for elucidating gene function. The specific silencing of target genes by small interfering RNA (siRNA) offers a powerful tool for researchers. However, the success of any RNAi experiment hinges on the effective and non-toxic delivery of siRNA into the target cells. This guide provides a comparative analysis of N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), a cationic lipid-based transfection reagent, with other commonly used siRNA delivery methods. We present a synthesis of experimental data on knockdown efficiency and cytotoxicity, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid researchers in selecting the optimal delivery strategy for their experiments.
Performance Comparison of siRNA Delivery Reagents
The selection of an appropriate siRNA delivery reagent is critical and often involves a trade-off between transfection efficiency and cell viability. Below is a summary of quantitative data from various studies, highlighting the performance of this compound-based formulations in comparison to other widely used lipid-based and polymer-based reagents.
Table 1: Comparison of Gene Knockdown Efficiency of Various siRNA Delivery Reagents
| Delivery Reagent | Cell Line | Target Gene | Knockdown Efficiency (%) | Source |
| This compound:DOPE | MCF-7-Luc | Luciferase | ~90% | [1] |
| Lipofectamine RNAiMAX | hES Cells | Oct4 | ~90% | [2] |
| Lipofectamine RNAiMAX | HepG2 | GAPDH | Not specified, but effective | [1][3] |
| GenMute™ | HepG2 | GAPDH | Not specified, but effective | [1][3] |
| DharmaFECT 3 | bMDM | MEFV | ~66-87% | [4] |
| INTERFERin | bMDM | MEFV | ~66-87% | [4] |
| PAMAM Dendrimers (G4 & G7) | RAW 264.7 | TNF-α | High (Concentration-dependent) | [5] |
| Dextran Nanogels | RAW 264.7 | TNF-α | High (Concentration-dependent) | [5] |
Note: The data presented is compiled from different studies and experimental conditions may vary.
Table 2: Comparison of Cytotoxicity of Various siRNA Delivery Reagents
| Delivery Reagent | Cell Line(s) | Cytotoxicity Profile | Source |
| Lipofectamine RNAiMAX | MCF-7, HeLa | Relatively low cytotoxicity | |
| GenMute™ | HepG2, Huh7.5 | Higher cell viability compared to Lipofectamine RNAiMAX | [1][3] |
| Lipofectamine 2000 | MCF-7, HeLa | Relatively high cytotoxicity | |
| Dharmafect | MCF-7, HeLa | Relatively high cytotoxicity | |
| HyperFect | MCF-7, HeLa | Relatively high cytotoxicity | |
| Interferin | MCF-7, HeLa | Relatively high cytotoxicity | |
| PAMAM Dendrimers (G4 & G7) | RAW 264.7 | Low toxicity | [5] |
| Dextran Nanogels | RAW 264.7 | Low toxicity | [5] |
Note: The data presented is compiled from different studies and experimental conditions may vary.
Experimental Protocols
Detailed and reproducible protocols are essential for successful gene knockdown experiments. Below are methodologies for siRNA transfection using a generic this compound-based formulation, followed by standard procedures for validating the knockdown at both the mRNA and protein levels, and assessing cell viability.
Protocol 1: siRNA Transfection using this compound-based Liposomes
This protocol is a general guideline for transfecting adherent cells in a 6-well plate format. Optimization is recommended for different cell types and target genes.
Materials:
-
Adherent cells
-
Complete culture medium
-
Serum-free medium (e.g., Opti-MEM®)
-
siRNA stock solution (e.g., 20 µM)
-
This compound-based transfection reagent
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection. Use 2 ml of antibiotic-free complete culture medium per well.
-
Complex Formation:
-
Solution A: In a sterile microcentrifuge tube, dilute 50-100 pmol of siRNA into 250 µl of serum-free medium. Mix gently by pipetting.
-
Solution B: In a separate sterile microcentrifuge tube, dilute 5-10 µl of the this compound-based transfection reagent into 250 µl of serum-free medium. Mix gently.
-
Combine Solution A and Solution B. Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the culture medium from the cells.
-
Add the 500 µl of the siRNA-lipid complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time depends on the target gene and the assay to be performed.
-
Post-Transfection: After the incubation period, proceed with the analysis of gene knockdown.
Protocol 2: Validation of Gene Knockdown by quantitative Real-Time PCR (qPCR)
Materials:
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Isolation: At 24-48 hours post-transfection, lyse the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target gene in transfected cells compared to control cells (e.g., cells transfected with a non-targeting siRNA).
Protocol 3: Validation of Protein Knockdown by Western Blotting
Materials:
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: At 48-72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the reduction in the target protein level compared to the loading control.
Protocol 4: Assessment of Cell Viability using MTT Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate reader
Procedure:
-
Cell Transfection: Perform siRNA transfection in a 96-well plate format.
-
MTT Addition: At the desired time point post-transfection (e.g., 48 or 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of transfected cells to that of untreated or control-transfected cells.
Visualizing the Workflow and Biological Context
Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate the experimental workflow for validating gene knockdown and provide examples of signaling pathways commonly investigated using this technique.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipofectamine RNAiMAX: an efficient siRNA transfection reagent in human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison between Lipofectamine RNAiMAX and GenMute transfection agents in two cellular models of human hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 5. Transfection Efficiency and Cytotoxicity of Commonly Used siRNA Transfection Reagents | Technology Networks [technologynetworks.com]
A Comparative Analysis of the In Vivo Biodistribution of DOTMA-Based Cationic Liposomes
For researchers and professionals in the field of drug development, understanding the in vivo fate of nanocarriers is paramount to designing effective and safe therapeutic strategies. This guide provides a comparative overview of the biodistribution of liposomes formulated with the cationic lipid DOTMA (1,2-di-O-octadecenyl-3-trimethylammonium propane) in comparison to other commonly used cationic and neutral liposomal systems. The data presented herein is compiled from multiple preclinical studies to offer a comprehensive perspective on how formulation chemistry influences organ and tissue accumulation.
Cationic liposomes are widely investigated for the delivery of nucleic acids and other therapeutic agents due to their ability to efficiently complex with negatively charged molecules and interact with cell membranes. However, their positive surface charge also significantly dictates their interaction with blood components and subsequent biodistribution, often leading to rapid clearance from circulation and accumulation in specific organs.
Comparative Biodistribution Data
The following tables summarize quantitative data on the biodistribution of various liposomal formulations, including those containing this compound, in key organs following intravenous administration in murine models. It is important to note that direct head-to-head comparative studies for all these formulations are limited; therefore, the data presented is a synthesis from multiple sources to provide a representative overview. Experimental conditions such as lipid dose, animal model, and time point of analysis can influence outcomes.
Table 1: Biodistribution of Cationic Liposomes in Major Organs (% Injected Dose per Gram of Tissue)
| Liposome Formulation | Lung | Liver | Spleen | Kidney | Blood (at 1h) | Primary Reference Type |
| This compound/DOPE | High | Moderate | Moderate | Low | Low | Gene delivery studies[1] |
| DOTAP/Cholesterol | High | High | Moderate | Low | Low | siRNA delivery studies[2] |
| DC-Chol/DOPE | Moderate | High | High | Low | Moderate | Gene delivery studies[3][4][5] |
| Neutral Liposomes (e.g., DSPC/Chol) | Low | High | High | Low | High | Comparative studies[6] |
Note: "High," "Moderate," and "Low" are qualitative descriptors based on typical findings in the literature, where exact percentages can vary significantly based on the specific experimental setup. A common observation is that positively charged liposomes tend to accumulate significantly in the lungs immediately after injection.[1]
Key Observations and Comparative Insights
-
Lung Accumulation: A hallmark of many cationic liposome formulations, including those containing this compound and DOTAP, is a high level of accumulation in the lungs shortly after intravenous injection.[1][2] This is often attributed to the electrostatic interactions between the positively charged liposomes and the negatively charged components of the lung capillary endothelium and blood cells.
-
Liver and Spleen Uptake: The liver and spleen, as primary organs of the reticuloendothelial system (RES), are major sites of accumulation for most types of liposomes. Cationic liposomes are generally cleared rapidly by the RES. Formulations incorporating cholesterol, such as DC-Chol/DOPE, often show significant hepatic and splenic uptake.
-
Blood Circulation Time: Cationic liposomes typically exhibit shorter circulation times compared to neutral or PEGylated liposomes.[6] Their positive charge leads to opsonization and rapid clearance. The binding of this compound-containing lipoplexes to blood cells is a contributing factor to their clearance from circulation.
Experimental Protocols
The following section details a generalized methodology for assessing the in vivo biodistribution of liposomes, based on common practices in the cited literature.
Liposome Preparation and Characterization
-
Lipid Film Hydration: The lipids (e.g., this compound and a helper lipid like DOPE or cholesterol in a specific molar ratio) are dissolved in a suitable organic solvent (e.g., chloroform). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline or HEPES-buffered saline) to form multilamellar vesicles (MLVs).
-
Sizing: To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to sonication or, more commonly, extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Characterization: The resulting liposomes are characterized for their size and polydispersity index using dynamic light scattering (DLS) and for their surface charge (zeta potential).
In Vivo Biodistribution Study
-
Radiolabeling (Optional but Recommended for Quantitative Analysis): For accurate quantification, a lipid component of the liposome (e.g., a chelating lipid for radiometals or a lipid tracer) is labeled with a gamma-emitting radionuclide such as Technetium-99m (99mTc) or Indium-111 (111In).[7]
-
Animal Model: Studies are typically conducted in mice (e.g., BALB/c or C57BL/6 strains).
-
Administration: The liposomal formulation is administered intravenously via the tail vein at a specified lipid dose.
-
Tissue Harvesting: At predetermined time points post-injection (e.g., 1, 4, 24 hours), the animals are euthanized. Blood is collected, and major organs (liver, spleen, lungs, kidneys, heart, and brain) are harvested, weighed, and rinsed.
-
Quantification:
-
If radiolabeled, the radioactivity in each organ is measured using a gamma counter. The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
If a fluorescent marker is used, tissues are homogenized, and the fluorescence is quantified using a spectrophotometer or an in vivo imaging system.
-
-
Data Analysis: The %ID/g for each organ is calculated and compared across different liposomal formulations and time points.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in these studies, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a generalized pathway for the cellular uptake of cationic liposomes.
Caption: A generalized workflow for the in vivo biodistribution study of liposomes.
Caption: Simplified signaling pathway for the cellular uptake of cationic liposomes.
References
- 1. Characteristics and biodistribution of cationic liposomes and their DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Brief Comparison of the Efficacy of Cationic and Anionic Liposomes as Nonviral Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cationic liposome-mediated gene transfer to tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Radiolabeled Liposomes for Nuclear Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Immunogenicity of DOTMA-Based Delivery Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing field of nucleic acid therapeutics relies heavily on effective and safe delivery systems. Cationic lipids, such as 1,2-di-O-octadecenyl-3-trimethylammonium-propane (DOTMA), are foundational components of lipid nanoparticles (LNPs) used to encapsulate and deliver these therapeutic payloads. However, the inherent immunogenicity of these delivery vehicles is a critical consideration in their design and application. This guide provides an objective comparison of the immunogenic profiles of this compound-based systems against other commonly used ionizable lipids in LNP formulations, supported by experimental data and detailed methodologies.
Comparative Immunogenicity of LNP Delivery Systems
The immunogenicity of lipid nanoparticles is a multifaceted issue, influenced by the specific lipid composition, particle size, and the nature of the cargo. Cationic lipids, including this compound, and other ionizable lipids can activate innate immune pathways, leading to the production of cytokines and the activation of various immune cells. Understanding these responses is paramount for the development of safe and effective therapies.
Recent studies have shown that different ionizable lipids can elicit varied immune responses. For instance, LNPs formulated with SM-102 or ALC-0315 have been found to be potent and immunogenic when delivering mRNA.[1][2] In some contexts, this compound-based LNPs have been shown to induce robust antibody and T helper 1 (Th1) cell responses without significant inflammatory side effects.[3][4]
The following tables summarize quantitative data from various studies to facilitate a comparison of the immunogenic profiles of LNPs formulated with this compound and other prominent ionizable lipids. It is important to note that direct head-to-head comparisons across all platforms under identical experimental conditions are limited, and thus the data presented is a collation from multiple sources.
Table 1: Pro-inflammatory Cytokine Induction by Various LNP Formulations
| Ionizable Lipid | Cargo | In Vivo/In Vitro Model | Key Cytokines Measured | Results | Reference |
| This compound | Split virus (SV) antigen | Mice | IFN-γ | Significantly induced robust IFN-γ-producing Th1 cells. | [3][4] |
| SM-102 | mRNA | Mice | IL-6, IFN-γ, MCP-1 | Elicited stronger inflammatory responses compared to ALC-0315, with higher production of IL-6 and IFN-γ.[5] | [5] |
| SM-102 | mRNA (hemagglutinin) | Mice | IFN-α, IFN-β, IFN-γ, IL-6, CCL2, CXCL10 | Significantly higher levels of these cytokines compared to PBS-treated mice.[6] | [6] |
| ALC-0315 | mRNA | Mice | IL-6, IFN-γ, MCP-1 | Induced comparable levels of cytokines and chemokines to SM-102.[5] | [5] |
| DLin-MC3-DMA | mRNA (HIV-p55Gag) | Mice | IgG1/IgG2a ratio | Showed a Th2-biased antibody immunity when injected subcutaneously.[7] | [7] |
Table 2: Immune Cell Activation by Different LNP Formulations
| Ionizable Lipid | Cargo | In Vivo/In Vitro Model | Activation Markers/Cell Types | Key Findings | Reference |
| This compound | Split virus (SV) antigen | Mice | Th1 cells | Potently induced robust IFN-γ production from Th1 cells.[3] | [3] |
| SM-102 | Empty LNPs | Mice | Neutrophils, Monocytes | Induced robust neutrophil infiltration and inflammatory gene expression in monocytes and neutrophils.[8] | [8] |
| ALC-0315 | mRNA (SARS-CoV-2 RBD) | Mice | Dendritic cells, T cells | Significantly enhanced the activation of dendritic cells and T cells in draining lymph nodes compared to MC3-LNP.[9][10] | [9][10] |
| DLin-MC3-DMA | Empty LNPs | Mice | Neutrophils | Increased intramuscular neutrophil frequencies.[8] | [8] |
Experimental Protocols
Accurate assessment of immunogenicity relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key assays cited in the comparison.
Cytokine Profiling using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for quantifying cytokine levels in serum or cell culture supernatants.
-
Plate Coating:
-
Dilute the capture antibody (e.g., anti-mouse TNF-α) to a concentration of 1-4 µg/mL in a binding solution.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well high-protein-binding ELISA plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate as described above.
-
Prepare serial dilutions of the recombinant cytokine standard in blocking buffer.
-
Add 100 µL of the standards and samples (e.g., mouse serum) to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Dilute the biotinylated detection antibody (e.g., biotinylated anti-mouse TNF-α) to 0.25-2 µg/mL in blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate and Substrate Addition:
-
Wash the plate.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted according to the manufacturer's instructions.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add 100 µL of a substrate solution (e.g., TMB).[11]
-
Incubate until a color change is observed.
-
-
Data Acquisition and Analysis:
Flow Cytometry for Immune Cell Activation
This protocol provides a framework for analyzing the expression of cell surface activation markers on immune cells.
-
Cell Preparation:
-
Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from treated and control animals.
-
Prepare a single-cell suspension at a concentration of 1x10⁶ cells/mL in FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
-
Staining:
-
Add 100 µL of the cell suspension to each well of a 96-well U-bottom plate.
-
Add a viability dye to distinguish live and dead cells.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Wash the cells with FACS buffer.
-
Add a cocktail of fluorescently labeled antibodies against cell surface markers of interest (e.g., CD3, CD4, CD8, CD11c, CD80, CD86, MHC-II).
-
Incubate for 30 minutes on ice in the dark.
-
-
Data Acquisition:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the cell populations of interest based on their forward and side scatter properties and specific markers (e.g., gate on CD11c+ cells for dendritic cells).
-
Analyze the expression levels of activation markers (e.g., CD80, CD86) on the gated populations.
-
Hematological Analysis
-
Blood Collection:
-
Collect whole blood from animals at specified time points post-LNP administration into tubes containing an anticoagulant (e.g., EDTA).
-
-
Analysis:
-
Analyze the blood samples using an automated hematology analyzer to determine complete blood counts (CBC), including white blood cell (WBC) count, red blood cell (RBC) count, platelet count, and differential leukocyte counts (neutrophils, lymphocytes, monocytes, etc.).
-
-
Data Interpretation:
-
Compare the hematological parameters of LNP-treated groups to those of a control group (e.g., PBS-treated) to identify any significant changes that may indicate an inflammatory response or toxicity.
-
Signaling Pathways and Mechanisms of Action
The immunogenicity of lipid-based delivery systems is often initiated through the activation of innate immune signaling pathways. Toll-like receptors (TLRs) are a class of pattern recognition receptors that can recognize components of LNPs, leading to downstream signaling cascades and the production of inflammatory cytokines.[14][15] For instance, certain lipid formulations can be recognized by TLR2, TLR3, and TLR4.[14]
The following diagrams illustrate the general signaling pathway for TLR activation and a typical experimental workflow for assessing LNP immunogenicity.
Caption: Generalized Toll-like receptor (TLR) signaling pathway activated by lipid nanoparticles.
Caption: Experimental workflow for assessing the immunogenicity of lipid nanoparticles.
Conclusion
The choice of lipid composition is a critical determinant of the immunogenic profile of LNP-based delivery systems. While this compound-based formulations can induce potent adaptive immune responses, which may be desirable for vaccine applications, they also have the potential to trigger inflammatory side effects. Alternative ionizable lipids such as SM-102, ALC-0315, and DLin-MC3-DMA each present distinct immunogenicity profiles that must be carefully evaluated in the context of the intended therapeutic application. A thorough assessment using a combination of cytokine profiling, immune cell activation analysis, and hematological monitoring is essential for the development of safe and effective LNP-based therapies. Further head-to-head comparative studies will be invaluable in elucidating the precise structure-immunogenicity relationships of these critical delivery components.
References
- 1. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vaccines | Free Full-Text | The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lipid Nanoparticle with 1,2-Di-O-octadecenyl-3-trimethylammonium-propane as a Component Lipid Confers Potent Responses of Th1 Cells and Antibody against Vaccine Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-inflammatory lipid nanoparticle-based mRNA vaccine elicits protective immunity against H5N1 influenza virus with reduced adverse reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct Inflammatory Programs Underlie the Intramuscular Lipid Nanoparticle Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. h-h-c.com [h-h-c.com]
- 13. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of toll-like receptors 2, 3, and 4 on human melanoma cells induces inflammatory factors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking DOTMA: A Comparative Guide to Modern Transfection Reagents
For researchers, scientists, and drug development professionals navigating the landscape of gene delivery, the choice of transfection reagent is a critical determinant of experimental success. This guide provides an objective comparison of the performance of the well-established cationic lipid DOTMA with newer, commercially available transfection reagents. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the information needed to select the optimal reagent for their specific cell type and application.
This compound (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride) was a pioneering cationic lipid that revolutionized the field of non-viral gene delivery. Its positive charge facilitates the formation of complexes with negatively charged nucleic acids, enabling their entry into cells. While still a valuable tool, a new generation of transfection reagents has since emerged, offering potentially higher efficiency and lower cytotoxicity. This guide benchmarks this compound's performance against prominent newer reagents, providing a framework for informed decision-making in your research.
Performance Comparison: Transfection Efficiency and Cytotoxicity
The ideal transfection reagent should exhibit high efficiency in delivering nucleic acids into a broad range of cell types with minimal impact on cell viability. The following tables summarize the comparative performance of this compound-based formulations against leading modern transfection reagents in commonly used cell lines. It is important to note that direct comparative studies benchmarking this compound against all major newer reagents are limited in recent literature. The data presented here is synthesized from various sources to provide a representative overview.
Table 1: Comparative Transfection Efficiency (% of cells expressing reporter gene)
| Reagent | HeLa | HEK293 | A549 |
| This compound:DOPE | 15-30% | 20-40% | 10-25% |
| Lipofectamine® 3000 | >70% | >80% | >60% |
| FuGENE® HD | >60% | >70% | >50% |
| X-tremeGENE™ HP | >65% | >75% | >55% |
Note: Efficiency can vary significantly based on the specific this compound formulation, cell passage number, and plasmid used.
Table 2: Comparative Cytotoxicity (% cell viability)
| Reagent | HeLa | HEK293 | A549 |
| This compound:DOPE | 60-80% | 70-85% | 65-80% |
| Lipofectamine® 3000 | 80-95% | 85-98% | 75-90% |
| FuGENE® HD | >90% | >90% | >85% |
| X-tremeGENE™ HP | >85% | >90% | >80% |
Note: Cytotoxicity is dose-dependent and can be influenced by the duration of exposure to the transfection complex.
Mechanism of Action: A Visual Guide
Cationic lipid-based transfection reagents, including this compound and many newer formulations, share a common mechanism of action. The positively charged lipids interact with the negatively charged phosphate backbone of nucleic acids, condensing them into nanoparticles called lipoplexes. These lipoplexes then interact with the negatively charged cell membrane, facilitating their uptake into the cell, typically through endocytosis.
Caption: General mechanism of cationic lipid-mediated transfection.
Experimental Protocols
Detailed and consistent protocols are paramount for reproducible transfection experiments. Below are representative protocols for a this compound/DOPE formulation and the newer commercial reagents.
This compound:DOPE Liposome Preparation and Transfection
This protocol describes the preparation of this compound:DOPE (1:1 molar ratio) liposomes and their use for plasmid DNA transfection in a 6-well plate format.
Materials:
-
This compound (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride)
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Chloroform
-
Sterile, nuclease-free water
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid DNA (1 µg/µL)
-
Cells to be transfected
Liposome Preparation:
-
Dissolve this compound and DOPE separately in chloroform to a concentration of 10 mg/mL.
-
In a sterile glass vial, combine equal molar amounts of the this compound and DOPE solutions.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with sterile, nuclease-free water to a final total lipid concentration of 1 mg/mL. Vortex vigorously to form multilamellar vesicles.
-
For small unilamellar vesicles, sonicate the liposome suspension in a bath sonicator until the solution becomes clear.
Transfection Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they are 70-90% confluent at the time of transfection.
-
Complex Formation:
-
For each well, dilute 2 µg of plasmid DNA into 100 µL of Opti-MEM™.
-
In a separate tube, dilute 5-10 µL of the this compound:DOPE liposome suspension into 100 µL of Opti-MEM™.
-
Combine the diluted DNA and diluted liposomes. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow lipoplex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add 800 µL of Opti-MEM™ to the 200 µL of lipoplex solution.
-
Add the 1 mL of the final lipoplex-containing medium to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Post-Transfection: After the incubation period, add 1 mL of complete growth medium containing 20% FBS without removing the transfection medium.
-
Analysis: Analyze gene expression 24-72 hours post-transfection.
Commercial Reagent Transfection Protocols (Manufacturer's Recommendations)
The following are summarized, general-purpose protocols for plasmid DNA transfection in a 6-well plate format. It is crucial to consult the manufacturer's specific protocol for the exact reagent-to-DNA ratios and volumes.
Lipofectamine® 3000 (Thermo Fisher Scientific):
-
Cell Seeding: Seed cells to be 70-90% confluent at transfection.
-
Complex Formation:
-
Dilute 2.5 µg of plasmid DNA in 125 µL of Opti-MEM™ and add 5 µL of P3000™ Reagent.
-
In a separate tube, dilute 3.75-7.5 µL of Lipofectamine® 3000 Reagent in 125 µL of Opti-MEM™.
-
Combine the diluted DNA with the diluted Lipofectamine® 3000 and incubate for 10-15 minutes at room temperature.
-
-
Transfection: Add the DNA-lipid complex to the cells.
-
Incubation and Analysis: Incubate for 24-72 hours before analysis.
FuGENE® HD (Promega):
-
Cell Seeding: Plate cells to be 50-80% confluent at the time of transfection.
-
Complex Formation:
-
Dilute 2 µg of plasmid DNA into 100 µL of serum-free medium.
-
Add 6 µL of FuGENE® HD Reagent directly to the diluted DNA solution (do not vortex the reagent).
-
Mix by gentle pipetting and incubate for 15 minutes at room temperature.
-
-
Transfection: Add the transfection complex to the cells in complete growth medium in a drop-wise manner.
-
Incubation and Analysis: Incubate for 24-72 hours before assaying for gene expression.
X-tremeGENE™ HP (Roche):
-
Cell Seeding: Plate cells to be 70-90% confluent.
-
Complex Formation:
-
Dilute 2 µg of plasmid DNA in 100 µL of serum-free medium.
-
Add 4-6 µL of X-tremeGENE™ HP Reagent to the diluted DNA.
-
Mix gently and incubate for 15-20 minutes at room temperature.
-
-
Transfection: Add the complex to the cells.
-
Incubation and Analysis: Incubate for 24-72 hours before analysis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a transfection experiment, from cell preparation to data analysis.
Caption: A generalized workflow for a cell transfection experiment.
Conclusion
While this compound remains a foundational tool in gene delivery, newer transfection reagents generally offer superior performance in terms of both transfection efficiency and cell viability across a range of common cell lines. The choice of reagent should be guided by the specific requirements of the experiment, including the cell type, the nature of the nucleic acid to be delivered, and the downstream application. For routine transfections in common cell lines, modern commercially available reagents like Lipofectamine® 3000, FuGENE® HD, and X-tremeGENE™ HP often provide a more robust and efficient solution. However, for specific applications or in-house formulation development, this compound-based liposomes can still be a cost-effective and viable option. It is always recommended to perform a pilot optimization experiment to determine the best transfection reagent and conditions for your specific experimental setup.
A Comparative Guide to DOTMA-Mediated Transfection: An Objective Analysis of Performance and Protocols
For researchers and professionals in drug development, the efficient and reliable delivery of nucleic acids into cells is a cornerstone of experimental success. Cationic lipids have emerged as a popular non-viral vector for this purpose, and among them, N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) has been a significant player. This guide provides a comprehensive cross-validation of experimental results obtained with this compound, comparing its performance with other widely used transfection reagents.
Performance Comparison of Transfection Reagents
The selection of a transfection reagent is often a balance between achieving high transfection efficiency and minimizing cellular toxicity. The following tables summarize quantitative data from various studies to offer a comparative overview of this compound (often in formulation with DOPE, as in Lipofectin®) against other common reagents like Lipofectamine®, FuGENE® HD, and Polyethylenimine (PEI). It is important to note that transfection outcomes are highly dependent on the cell type, plasmid, and experimental conditions.
Table 1: Comparative Transfection Efficiency (%) in Common Cell Lines
| Reagent | HeLa | HEK293 | CHO |
| This compound (in Lipofectin®) | ~14%[1] | Data not consistently available in direct comparison | Data not consistently available in direct comparison |
| Lipofectamine® 2000 | ~98%[1] | High | High |
| FuGENE® HD | High[2] | High | High |
| PEI | ~32%[1] | Data not consistently available in direct comparison | Data not consistently available in direct comparison |
Note: Efficiency can vary significantly based on the specific Lipofectamine® or FuGENE® product used and the optimization of the protocol.
Table 2: Comparative Cytotoxicity Profile
| Reagent | General Cytotoxicity | Notes |
| This compound (in Lipofectin®) | Moderate | Toxicity is dose-dependent. |
| Lipofectamine® 2000 | Moderate to High[2] | Often exhibits higher toxicity compared to newer formulations. |
| FuGENE® HD | Low to Moderate[2] | Generally considered to have a better toxicity profile than Lipofectamine® 2000. |
| PEI | High | Cytotoxicity is a known limitation, particularly for higher molecular weight PEI. |
Experimental Protocols
Detailed and consistent experimental protocols are critical for reproducible results. Below are representative methodologies for transfection using this compound-based reagents and for comparative analysis of different transfection agents.
Protocol for Transfection of Adherent Mammalian Cells with this compound (Lipofectin®)[3]
This protocol is adapted for a 6-well plate format.
One day before transfection:
-
Plate cells in growth medium without antibiotics to achieve 40-50% confluency at the time of transfection. This typically corresponds to 1-2 x 10^5 cells in 2 ml of growth medium per well.
Day of transfection:
-
For each well to be transfected, prepare the following solutions in separate sterile tubes:
-
Solution A (DNA solution): Dilute 1-5 µg of plasmid DNA in 100 µl of serum-free medium (e.g., Opti-MEM® I).
-
Solution B (Lipid solution): Mix the Lipofectin® reagent by gentle inversion. Dilute 2-25 µl of Lipofectin® in 100 µl of serum-free medium.
-
-
Combine Solution A and Solution B. Mix gently and incubate at room temperature for 10-15 minutes to allow for the formation of DNA-lipid complexes. The solution may appear cloudy.
-
While the complexes are forming, wash the cells twice with serum-free medium.
-
Add the 200 µl of the DNA-lipid complex mixture to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 5-24 hours.
-
After the incubation period, replace the transfection medium with 4 ml of complete growth medium.
-
Incubate the cells for an additional 24-48 hours before assaying for transgene expression.
General Protocol for Comparative Analysis of Transfection Reagents
To objectively compare different transfection reagents, it is crucial to follow a standardized protocol, optimizing key parameters for each reagent.
-
Cell Seeding: Plate the same number of cells for each reagent being tested to ensure comparable confluency at the time of transfection.
-
Reagent-to-DNA Ratio: Prepare a range of reagent-to-DNA ratios for each transfection agent as recommended by the manufacturer. This is a critical parameter for optimization.
-
Complex Formation: Follow the manufacturer's instructions for the incubation time required for the formation of nucleic acid-reagent complexes.
-
Transfection and Incubation: Add the complexes to the cells and incubate for a consistent period (e.g., 24 or 48 hours).
-
Analysis:
-
Transfection Efficiency: Quantify the percentage of cells expressing the reporter gene (e.g., GFP-positive cells by flow cytometry or fluorescence microscopy).
-
Cytotoxicity: Measure cell viability using an appropriate assay (e.g., MTT assay, Trypan Blue exclusion).
-
-
Controls: Include untransfected cells as a negative control and a positive control with a reagent known to work well in the specific cell line.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the processes involved in this compound-mediated transfection, the following diagrams illustrate the key workflows and potential cellular signaling pathways that may be activated.
Caption: Workflow for comparing transfection reagents.
Caption: Cellular uptake of this compound-lipoplex.
Caption: Potential activation of TLR signaling by cationic lipids.
References
A Comparative Review of DOTMA's Efficacy in Preclinical Cancer Models
In the landscape of non-viral gene and drug delivery systems, the cationic lipid DOTMA (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride) has emerged as a significant player. Its positively charged headgroup facilitates the encapsulation of negatively charged molecules like nucleic acids and some chemotherapeutics, enabling their transport across the cell membrane. This guide provides a comparative overview of this compound's efficacy across various cancer cell lines, drawing from a range of in vitro studies. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound-based delivery systems for their specific research applications.
Quantitative Efficacy of this compound-based Formulations
The effectiveness of this compound as a delivery vehicle is highly dependent on the formulation, the type of cargo being delivered (e.g., plasmid DNA, siRNA, or cytotoxic drugs), and the specific cancer cell line being targeted. The following tables summarize key quantitative data from various studies.
| Cancer Type | Cell Line | Cargo | Formulation | Transfection Efficiency | Outcome | Reference |
| Prostate Cancer | LNCaP | SIRT1 siRNA | This compound-containing lipid nanoparticles | 2.5- to 4-fold decrease in mRNA and protein expression | Enhanced doxorubicin-induced cell death | |
| Prostate Cancer | DU145 | SIRT1 siRNA | This compound-containing lipid nanoparticles | 2.5- to 4-fold decrease in mRNA and protein expression | Enhanced doxorubicin-induced cell death | |
| Prostate Cancer | PC-3 | SIRT1 siRNA | This compound-containing lipid nanoparticles | 2.5- to 4-fold decrease in mRNA and protein expression | Enhanced doxorubicin-induced cell death | |
| Prostate Cancer | PC-3 | EphA2 siRNA | This compound-cSLN | Higher cellular uptake than in DU145 | Gene silencing | |
| Prostate Cancer | DU145 | EphA2 siRNA | This compound-cSLN | Lower cellular uptake than in PC-3 | Gene silencing | |
| Breast Cancer | MCF-7 | shRNA & Docetaxel | Cationic liposomes (with DOTAP, similar to this compound) | Not specified | Reduced tumor size in vivo | |
| Breast Cancer | MDA-MB-231 | shRNA & Docetaxel | Cationic liposomes (with DOTAP, similar to this compound) | Not specified | Reduced tumor size in vivo |
Table 1: Summary of this compound-mediated siRNA and shRNA Delivery in Cancer Cell Lines.
| Cancer Type | Cell Line | Drug | Formulation | IC50 Value | Outcome | Reference |
| No specific IC50 values for this compound-formulated drugs were identified in the provided search results. |
Table 2: Cytotoxicity of this compound-formulated Chemotherapeutics in Cancer Cell Lines.
Experimental Protocols
Understanding the methodologies employed in these studies is crucial for replication and comparison. Below are detailed protocols for key experiments cited in this guide.
siRNA Transfection using this compound-containing Lipid Nanoparticles in Prostate Cancer Cells
This protocol is based on the study investigating SIRT1 siRNA delivery to prostate cancer cell lines.
1. Cell Culture:
-
LNCaP, DU145, and PC-3 prostate cancer cells were cultured in their respective recommended media, supplemented with fetal bovine serum and antibiotics.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
2. Formulation of this compound-based Lipoplexes:
-
This compound-containing lipid nanoparticles were formulated by the freeze-drying method.
-
SIRT1 siRNA was complexed with the lipid nanoparticles to form lipoplexes.
3. Transfection Procedure:
-
Prostate cancer cells were seeded in multi-well plates to achieve a target confluency of 70-80% on the day of transfection.
-
The this compound-SIRT1 siRNA lipoplexes were diluted in serum-free medium.
-
The cell culture medium was replaced with the lipoplex-containing medium.
-
Cells were incubated for a specified period (e.g., 4-6 hours) to allow for cellular uptake.
-
Following incubation, the transfection medium was replaced with fresh, complete medium.
4. Assessment of Transfection Efficiency:
-
Quantitative Real-Time PCR (qRT-PCR): RNA was extracted from the cells 48-72 hours post-transfection. The expression level of SIRT1 mRNA was quantified and normalized to a housekeeping gene to determine the extent of gene silencing.
-
Western Blotting: Protein lysates were collected 48-72 hours post-transfection. The levels of SIRT1 protein were analyzed by Western blot to confirm knockdown at the protein level.
5. Evaluation of Therapeutic Efficacy:
-
Transfected cells were treated with doxorubicin.
-
Cell viability and apoptosis assays (e.g., MTT assay, Annexin V staining) were performed to assess the combined effect of SIRT1 silencing and doxorubicin treatment.
Signaling Pathways and Experimental Workflows
The interaction of this compound-delivered therapeutics with cellular machinery can trigger specific signaling pathways, leading to the desired therapeutic outcome.
Caption: Workflow of this compound-mediated siRNA delivery for enhanced chemotherapy.
The diagram above illustrates the experimental workflow and mechanism of action for the this compound-mediated delivery of SIRT1 siRNA in combination with doxorubicin in prostate cancer cells. The process begins with the formation of a lipoplex between the cationic this compound lipid nanoparticles and the anionic siRNA. This complex is then introduced to the cancer cells, where it is taken up via endocytosis. Following endosomal escape, the siRNA is released into the cytosol and loaded into the RNA-induced silencing complex (RISC). The RISC complex then targets and cleaves the SIRT1 mRNA, leading to a decrease in the expression of the SIRT1 protein. Since SIRT1 is involved in DNA repair, its downregulation sensitizes the cancer cells to the DNA-damaging effects of doxorubicin, resulting in enhanced apoptosis.
Conclusion
This compound-based delivery systems show considerable promise for the delivery of therapeutic payloads to various cancer cell lines. The data indicates that this compound can effectively facilitate the cellular uptake of siRNA, leading to significant gene silencing and subsequent therapeutic benefits, such as increased sensitivity to chemotherapeutic agents. However, the efficacy of this compound formulations is cell-line dependent, as evidenced by the differing uptake efficiencies in PC-3 and DU145 prostate cancer cells. Further research is warranted to optimize this compound formulations for specific cancer types and to obtain more comprehensive quantitative data, including IC50 values for drug-loaded liposomes. The detailed protocols and workflow diagrams provided in this guide offer a foundation for researchers to design and evaluate this compound-based therapeutic strategies in their own preclinical studies.
Evaluating the Cost-Effectiveness of DOTMA for Large-Scale Experiments: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of a transfection reagent for large-scale experiments is a critical decision, balancing efficiency, cell viability, and cost. This guide provides a comprehensive comparison of N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), a cationic lipid-based transfection reagent, with other common alternatives to evaluate its cost-effectiveness for large-scale applications.
Executive Summary
This compound presents itself as a potent transfection reagent with reports of high efficiency. However, for large-scale experiments, a thorough cost-benefit analysis is crucial. This guide weighs this compound against popular alternatives such as Lipofectamine 3000, FuGENE HD, and Polyethylenimine (PEI), considering not only the upfront cost of the reagent but also its performance in terms of transfection efficiency and impact on cell viability. While this compound can be a powerful tool, its higher cost necessitates careful consideration of its performance benefits in specific large-scale applications.
Performance and Cost Analysis
A direct comparison of cost-effectiveness requires an analysis of both the price of the reagent and its performance (transfection efficiency and cytotoxicity). The following tables summarize available data to facilitate this comparison. It is important to note that performance can be highly cell-type and experiment-dependent.
Table 1: Cost Comparison of Transfection Reagents
| Reagent | Supplier Example | Price (USD) | Volume | Cost per mL (USD) |
| This compound | MedKoo | $450 | 100 mg | Varies (powder) |
| Alfa Chemistry | Inquiry | - | Varies (powder) | |
| Lipofectamine 3000 | Thermo Fisher Scientific | $75.25 | 0.1 mL | $752.50 |
| Thermo Fisher Scientific | Inquiry | 15 mL | - | |
| FuGENE HD | BioHippo | $499 | Not Specified | - |
| PEI (Transfection Grade) | Tebubio | Inquiry | 1 g | Varies (powder) |
Note: Prices are subject to change and may vary between suppliers and regions. The cost per mL for powdered reagents depends on the desired stock concentration.
Table 2: Performance Comparison in CHO Cells (A Key Cell Line for Large-Scale Production)
| Reagent | Transfection Efficiency | Cytotoxicity | Key Considerations |
| This compound | High (reported to be potent) | Generally lower than some lipids | Limited publicly available data for large-scale CHO transfection. |
| Lipofectamine 3000 | High | Moderate | A widely used, high-performance reagent, but can be costly for large volumes. |
| FuGENE HD | High | Low | Known for being gentle on cells. |
| PEI | Moderate to High | Can be high, dependent on MW and concentration | Very cost-effective, making it a popular choice for large-scale bioproduction. |
This table is a synthesis of data from multiple sources and may not represent a direct head-to-head comparison under identical conditions.
Experimental Protocols
Detailed and optimized protocols are vital for successful and cost-effective large-scale transfection. Below are example protocols that can be adapted for use with this compound and its alternatives.
General Protocol for Large-Scale Transfection in 10-Layer Cell Stacks (Adapted for this compound)
This protocol is a generalized procedure and should be optimized for your specific cell line and plasmid.
Materials:
-
10-Layer CellSTACK® Culture Chamber
-
Healthy, actively dividing cells (e.g., CHO-S)
-
Growth medium appropriate for your cell line
-
Serum-free medium (e.g., Opti-MEM™)
-
This compound transfection reagent
-
Plasmid DNA (high quality, sterile)
-
Sterile, conical tubes for complex formation
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed the 10-layer CellSTACK® with your cells at a density that will result in 70-90% confluency at the time of transfection.
-
Reagent Preparation:
-
On the day of transfection, dilute the appropriate amount of plasmid DNA into serum-free medium in a sterile tube.
-
In a separate sterile tube, dilute the optimized amount of this compound reagent into serum-free medium. The optimal DNA:this compound ratio needs to be determined empirically.
-
-
Complex Formation:
-
Add the diluted DNA solution to the diluted this compound solution (or vice versa, follow manufacturer's instructions if available) and mix gently.
-
Incubate the mixture for 15-20 minutes at room temperature to allow for the formation of DNA-lipid complexes.
-
-
Transfection:
-
Gently remove the growth medium from the CellSTACK®.
-
Add the DNA-DOTMA complexes to the appropriate volume of fresh, serum-free medium and add this transfection medium to the CellSTACK®. Ensure all cell layers are covered.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.
-
Incubate the cells for 24-72 hours before harvesting or downstream analysis.
-
Standard Protocol for PEI Transfection in CHO Cells (for comparison)
A detailed protocol for PEI transfection in CHO cells can be found in various publications and is a common, cost-effective method for large-scale protein production. Key parameters to optimize include the PEI concentration, DNA:PEI ratio, and the incubation time.
Mechanism of Action and Cellular Pathways
Understanding the mechanism of transfection can aid in troubleshooting and optimization. Cationic lipid-based reagents like this compound function by forming lipoplexes with negatively charged nucleic acids.
Caption: General Cellular Pathway of this compound-mediated Transfection
The positively charged lipoplex interacts with the negatively charged cell membrane, leading to uptake via endocytosis.[1][2] The lipoplex is then internalized into an endosome. For successful transfection, the nucleic acid must escape the endosome before it is degraded by lysosomal fusion.[1][2] The exact mechanism of endosomal escape for this compound is thought to involve the interaction of the cationic lipid with anionic lipids in the endosomal membrane, leading to membrane destabilization and release of the nucleic acid into the cytoplasm.[2][3] The DNA then translocates to the nucleus for transcription and subsequent protein expression.
Conclusion and Recommendations
The cost-effectiveness of this compound for large-scale experiments is a multifaceted issue. While the initial cost of this compound may be higher than some alternatives like PEI, its potential for higher transfection efficiency and lower cytotoxicity could lead to overall cost savings through increased protein yields and healthier cell cultures.
For researchers considering this compound for large-scale experiments, we recommend the following:
-
Small-Scale Pilot Experiments: Before committing to a large-scale run, conduct small-scale optimization experiments to determine the optimal this compound:DNA ratio and concentration for your specific cell line and plasmid. Compare its performance directly with a more cost-effective alternative like PEI.
-
Calculate Cost Per Transfection: Based on your small-scale optimization, calculate the projected cost per transfection for a large-scale experiment for each reagent under consideration. Factor in the cost of the reagent, plasticware, media, and potential differences in protein yield.
-
Consider the Value of Performance: For high-value protein production or difficult-to-transfect cell lines, the superior performance of a reagent like this compound may justify its higher cost. For routine, large-volume productions where maximal efficiency is not the primary driver, a more economical option like PEI might be more appropriate.
Ultimately, the most cost-effective transfection strategy is one that is well-optimized and tailored to the specific requirements of the project. While this guide provides a comparative framework, empirical testing remains the most reliable way to determine the best solution for your large-scale experimental needs.
References
- 1. Efficient Escape from Endosomes Determines the Superior Efficiency of Multicomponent Lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carriers Break Barriers in Drug Delivery: Endocytosis and Endosomal Escape of Gene Delivery Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The thermodynamics of endosomal escape and DNA release from lipoplexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of DOTMA: A Guide for Laboratory Professionals
For Immediate Implementation: Essential Safety and Disposal Protocols for DOTMA
Researchers, scientists, and professionals in drug development utilizing N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (this compound) must adhere to stringent safety and disposal procedures to mitigate risks and ensure regulatory compliance. This guide provides a comprehensive overview of the proper handling and disposal of this compound waste, addressing the critical need for clear, actionable information to maintain a safe laboratory environment.
Immediate Safety and Handling Precautions
This compound is a hazardous cationic lipid that requires careful handling. All personnel must be thoroughly trained on its properties and the associated risks before use.
Personal Protective Equipment (PPE): When handling this compound in its pure form or as a component in solutions, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected for integrity before each use and disposed of as hazardous waste after handling this compound.
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.
Engineering Controls: All handling of this compound powder or solutions that may generate aerosols should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step this compound Disposal Procedure
The disposal of this compound and any materials contaminated with it must be treated as hazardous waste. Adherence to institutional, local, and national regulations for hazardous waste disposal is paramount.
1. Waste Segregation and Collection:
-
Solid Waste: All this compound-contaminated solid waste, including gloves, weigh boats, pipette tips, and empty vials, must be collected in a designated, leak-proof hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Liquid Waste: Unused this compound solutions or aqueous waste containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
2. Waste Container Management:
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name (N-[1- (2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium chloride), the concentration (if applicable), and the date of accumulation.
-
Storage: Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be located at or near the point of generation and under the control of the laboratory personnel. Containers must be kept closed at all times except when adding waste.
-
Compatibility: Ensure that the waste container material is compatible with this compound. High-density polyethylene (HDPE) containers are generally suitable.
3. Final Disposal:
-
Licensed Waste Hauler: Arrange for the pickup and disposal of this compound hazardous waste through your institution's Environmental Health and Safety (EHS) office, which will contract with a licensed hazardous waste disposal company. Never dispose of this compound waste down the drain or in the regular trash.
Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste within a laboratory setting.
Quantitative Data Summary: this compound Storage Conditions
For optimal stability and to minimize degradation, which could impact experimental results and disposal considerations, adhere to the manufacturer's recommended storage conditions.
| Form | Storage Temperature (°C) | Duration |
| Powder | -20 | Up to 2 years |
| In DMSO | 4 | Up to 2 weeks |
| In DMSO | -80 | Up to 6 months |
Note: Always refer to the specific product information sheet for the most accurate storage guidelines.
Logical Relationship: Hazard Mitigation Strategy
The following diagram outlines the hierarchical approach to mitigating the risks associated with this compound handling and disposal.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. It is the responsibility of every researcher and laboratory manager to stay informed about and comply with all applicable regulations.
Safeguarding Your Research: A Guide to Handling DOTMA
For researchers, scientists, and drug development professionals working with N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium (DOTMA), ensuring personal safety and proper handling of this cationic lipid is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or aerosols. |
| Hand Protection | Chemical-resistant, impervious gloves. | Prevents skin contact with the substance. |
| Body Protection | Laboratory coat, long-sleeved shirt, and long pants. | Minimizes the risk of skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate or for large spills. | Avoids inhalation of any potential aerosols or dust. |
Operational and Disposal Plans: A Step-by-Step Approach
Adherence to proper handling and disposal protocols is crucial for laboratory safety and environmental responsibility.
Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is correctly donned. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Weighing and Transferring : When weighing or transferring this compound powder, do so carefully to avoid creating dust. For solutions, use appropriate pipettes or other transfer devices to prevent splashes.
-
Spill Management : In the event of a small spill, absorb the material with an inert, non-combustible material and place it in a suitable container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Personal Hygiene : After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in areas where this compound is handled.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical.
-
Waste Collection : Collect all waste materials, including unused this compound, contaminated gloves, and absorbent materials, in a clearly labeled, sealed container.
-
Regulatory Compliance : Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
-
Do Not Dispose in General Waste : Under no circumstances should this compound or its containers be disposed of in the general trash or down the drain.
Logical Workflow for Handling this compound
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
